molecular formula C16H20O9 B599475 6-O-Feruloylglucose

6-O-Feruloylglucose

Número de catálogo: B599475
Peso molecular: 356.32 g/mol
Clave InChI: SQBITMSCIPALTP-LFJMMHPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-O-Feruloylglucose is a chemical compound belonging to the class of hydroxycinnamic acid glycosides, specifically a glucose molecule esterified with ferulic acid . It serves as a molecule of interest in several advanced research areas. In the field of plant biochemistry, its role is investigated in the complex process of arabinoxylan feruloylation, a key mechanism for cell wall assembly and cross-linking in grasses . From an analytical and food chemistry perspective, this compound has been identified as a constituent of complex food matrices, having been detected in Amontillado Sherry wine, underscoring its relevance as a potential biomarker in polyphenol and food component profiling studies . This compound is naturally found in various food sources, notably in green and root vegetables, making it a subject of interest in nutritional science . Researchers utilize this compound to study its biosynthesis, its interactions within plant cell walls, and its potential antioxidant properties. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBITMSCIPALTP-LFJMMHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Feruloylglucose is a naturally occurring phenylpropanoid glycoside found in various plant species, notably in the herbs of Catalpa fargesii f. duclouxii.[1] As a glycosylated derivative of ferulic acid, it belongs to a class of compounds recognized for their significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀O₉[2][3]
Molecular Weight 356.32 g/mol [2][3]
Melting Point 201-205 °C (decomposes)[4]
Physical Description Powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1]
Storage Store as a powder at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit absorption bands characteristic of the ferulic acid chromophore.[5] The conjugated system of the phenylpropanoid structure typically results in strong absorption in the UV region.[6] Generally, flavonoids and related phenolic compounds show two main absorption bands.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would display signals corresponding to both the glucose and the feruloyl moieties.

  • ¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the feruloyl group, the vinylic protons of the propenoic acid chain, the methoxy group protons, and the protons of the glucose unit, including the anomeric proton.

  • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons of the feruloyl group, the methoxy carbon, and the six carbons of the glucose moiety. The chemical shifts of the C-6 and C-5 carbons of the glucose would be expected to be shifted downfield due to the esterification.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

While a specific protocol for Catalpa fargesii is not detailed in the available literature, a general methodology for the extraction and isolation of phenylpropanoid glycosides from plant material can be adapted.

dot

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.

  • Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

HPLC Analysis (General Method)

A general HPLC method for the analysis of phenolic compounds can be adapted for the quantification of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used, for example, with solvent A being water with 0.1% formic acid and solvent B being acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength corresponding to the absorption maximum of the feruloyl moiety (e.g., around 320 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared with known concentrations of purified this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. Standard protocols for DPPH and ABTS radical scavenging assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a microplate, mix the this compound solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS radical solution with methanol or ethanol to a specific absorbance at approximately 734 nm.

  • Prepare various concentrations of this compound.

  • Mix the this compound solutions with the diluted ABTS radical solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

Biological Activity and Signaling Pathways

Phenylpropanoid glycosides, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][7][8][9] The antioxidant activity of feruloylated compounds is often attributed to the radical scavenging ability of the ferulic acid moiety. While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the known activities of its aglycone, ferulic acid, and other related phenylpropanoid glycosides suggest potential interactions with key cellular signaling cascades.

For instance, ferulic acid has been shown to exert its protective effects through the modulation of pathways such as the Nrf2/HO-1 and NF-κB signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms, either directly or following enzymatic hydrolysis to release ferulic acid.

dot

Potential_Signaling_Pathway F6G This compound ROS Reactive Oxygen Species (ROS) F6G->ROS Scavenges Nrf2 Nrf2 F6G->Nrf2 Activates? NFkB NF-κB F6G->NFkB Inhibits? ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection InflammatoryMediators Pro-inflammatory Mediators NFkB->InflammatoryMediators Induces expression of Inflammation Inflammation InflammatoryMediators->Inflammation

Caption: Postulated antioxidant and anti-inflammatory signaling pathways for this compound.

Further research is required to delineate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a promising natural product with significant antioxidant properties. This guide has provided a detailed summary of its known physicochemical properties and general protocols for its analysis. While further research is needed to fully elucidate its spectroscopic characteristics and specific biological mechanisms, the information compiled herein serves as a foundational resource for scientists and researchers in the field. The continued investigation of this compound and related compounds holds potential for the development of new therapeutic agents and functional food ingredients.

References

The Natural Abundance and Botanical Distribution of 6-O-Feruloylglucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Analysis of a Bioactive Phenylpropanoid Glycoside

Abstract

6-O-Feruloylglucose is a naturally occurring phenylpropanoid glycoside found in various plant species. As a derivative of ferulic acid, a well-documented antioxidant, this compound is of significant interest to researchers in the fields of phytochemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and analytical methodologies for this compound in plants. Quantitative data on its occurrence is presented, along with detailed experimental protocols for its extraction and analysis. Furthermore, this guide illustrates the biosynthetic pathway leading to its formation and discusses its potential biological activities, offering a valuable resource for scientists and professionals in related disciplines.

Introduction

Phenylpropanoids are a diverse class of secondary metabolites in plants, playing crucial roles in growth, development, and defense mechanisms. Among these, ferulic acid and its esters are of particular interest due to their potent antioxidant and anti-inflammatory properties[1][2][3]. This compound is a glycosidic conjugate of ferulic acid, where the feruloyl group is ester-linked to the 6-position of a glucose molecule. The addition of a glucose moiety can influence the solubility, stability, and bioavailability of the parent ferulic acid, making its glycosylated forms important targets for phytochemical investigation. This guide aims to consolidate the available scientific literature on the natural occurrence and analysis of this compound in the plant kingdom.

Natural Sources and Occurrence

This compound has been identified in a variety of plant families, with notable occurrences in the Asteraceae and Brassicaceae families. While comprehensive quantitative data across a wide range of species is still an emerging area of research, specific examples from the literature provide valuable insights into its distribution.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes the available quantitative data for this compound.

Plant FamilySpeciesPlant PartConcentration (mg/g dry weight)Reference
AsteraceaeArtemisia anethifoliaAerial partsPresent (quantification not specified)[4]
BrassicaceaeBrassica junceaNot specifiedDetected (isomer not specified)[5]

Note: The data on the quantitative occurrence of this compound is currently limited in the scientific literature. The table will be updated as more research becomes available.

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The final step in the formation of this compound is the transfer of a glucose molecule to ferulic acid, a reaction catalyzed by a specific class of enzymes.

The Phenylpropanoid Pathway

The biosynthesis begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and caffeic acid O-methyltransferase (COMT), leads to the formation of ferulic acid.

Glucosylation of Ferulic Acid

The final step involves the esterification of ferulic acid with glucose. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor[6][7]. While a UGT specific for the 6-position of glucose has not been definitively characterized in all species, studies on Arabidopsis thaliana and other plants have identified UGTs capable of glucosylating ferulic acid to form feruloyl glucose[6]. The UGT72 family of enzymes has been implicated in the glycosylation of monolignols and other phenylpropanoids[6].

Biosynthesis_of_6_O_Feruloylglucose Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Feruloylglucose This compound Ferulic_acid->Feruloylglucose UDP_Glucose UDP_Glucose UDP_Glucose->Feruloylglucose UGT (e.g., UGT72 family)

Biosynthesis of this compound.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the most common and reliable technique.

Extraction of this compound

This protocol provides a general procedure for the extraction of phenolic compounds, including this compound, from plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1 g of the dried plant powder into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in a known volume of 80% methanol for HPLC analysis.

  • Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.

Extraction_Workflow Start Dried Plant Material Extraction Extraction with 80% Methanol (Ultrasonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Combine_Supernatants Combine Supernatants Collect_Supernatant->Combine_Supernatants Repeat_Extraction->Extraction Evaporation Evaporation to Dryness Combine_Supernatants->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration End Analysis by HPLC-MS Filtration->End

Extraction workflow for this compound.
HPLC-DAD-ESI-MS/MS Analysis

This method is based on protocols used for the analysis of phenolic compounds in Artemisia and Brassica species[4][5][8].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD).

  • Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90-10% B

    • 45-50 min: 10% B (hold for equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Detection:

  • DAD: Monitor at 320 nm for ferulic acid derivatives.

  • MS/MS (Negative Ion Mode):

    • Precursor Ion: m/z 355 [M-H]⁻

    • Product Ions: Monitor for characteristic fragments of ferulic acid (e.g., m/z 193, 178, 134).

Biological and Physiological Significance

The presence of this compound in plants suggests a role in their defense and stress response mechanisms. Phenolic compounds are known to accumulate in response to various biotic and abiotic stresses, acting as antioxidants and protecting the plant from damage[9].

Antioxidant and Anti-inflammatory Potential

Ferulic acid is a well-established antioxidant. The glycosylation to form this compound may serve as a mechanism for its storage and transport within the plant. While direct studies on the biological activity of this compound are limited, research on related feruloylated oligosaccharides has demonstrated significant antioxidant and anti-inflammatory properties[1][2]. These compounds have been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines[1][2].

Role in Plant Defense

The accumulation of phenylpropanoids, including ferulic acid and its derivatives, is a common plant defense response to pathogen attack and herbivory[10][11]. These compounds can reinforce the cell wall, making it more resistant to degradation by microbial enzymes, and can also act as direct antimicrobial agents[11]. The regulation of feruloylglucose biosynthesis is likely integrated into the broader plant defense signaling network, involving phytohormones such as jasmonic acid and salicylic acid[12].

Conclusion

This compound represents a significant, yet understudied, component of the plant metabolome. Its presence in families like Asteraceae and Brassicaceae, which include many important food and medicinal plants, highlights the need for further research into its distribution, biosynthesis, and biological functions. The methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this and other related phenylpropanoid glycosides in drug development and crop improvement. Future studies focusing on the specific enzymes and regulatory networks controlling its biosynthesis will be crucial for a complete understanding of its role in plant biology and its potential applications.

References

An In-Depth Technical Guide to the Biosynthesis of 6-O-Feruloylglucose in Cereals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Ferulic acid, a ubiquitous phenolic compound in cereals, plays a crucial role in cell wall structure and defense. Its esterification to sugars, such as glucose, creates soluble derivatives that act as metabolic intermediates and transport forms. This document provides a comprehensive technical overview of the biosynthesis of 6-O-feruloyl-D-glucose, a significant feruloylated monosaccharide in cereals. We will detail the putative enzymatic pathway, present quantitative data from related studies, outline key experimental protocols for its study, and visualize the core concepts through pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers investigating phenylpropanoid metabolism and its potential applications in biotechnology and drug development.

The Biosynthesis Pathway of 6-O-Feruloylglucose

The formation of this compound is a multi-step enzymatic process that begins with the core phenylpropanoid pathway, converting L-phenylalanine into the key intermediate, feruloyl-CoA. The final, critical step involves the transfer of a glucose moiety to ferulic acid, a reaction catalyzed by a specific class of enzymes.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The initial phase of the pathway is responsible for synthesizing the activated ferulic acid donor, feruloyl-CoA. This involves a series of well-characterized enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

Final Step: Glucosylation of Ferulic Acid

The formation of the glucose ester bond is the defining step in the synthesis of feruloylglucose. While the direct synthesis of this compound in cereals is not extensively characterized, evidence from other plant species strongly suggests this reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .[1][2] These enzymes utilize an activated sugar donor, UDP-glucose, to glycosylate a wide range of acceptor molecules.

The proposed reaction is:

Ferulic Acid + UDP-Glucose → 6-O-Feruloyl-D-glucose + UDP

An alternative, though less directly supported pathway for this specific product, could involve a BAHD acyl-CoA transferase , which would use Feruloyl-CoA as the acyl donor and free glucose as the acceptor.[3][4] However, UGTs are more commonly associated with the glucosylation of phenolic acids to form such esters.[1][2]

The following diagram illustrates the complete putative pathway.

Biosynthesis_of_6_O_Feruloylglucose cluster_pp Phenylpropanoid Pathway cluster_final Glucosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT, C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT FerAcid Ferulic Acid FerCoA->FerAcid Hydrolase (putative) Product 6-O-Feruloyl-D-glucose FerAcid->Product UGT (UDP-glucosyltransferase) UDPGlc UDP-Glucose UDPGlc->Product UDP UDP Product->UDP

Caption: Putative biosynthesis pathway of 6-O-Feruloyl-D-glucose in cereals.

Quantitative Data

Direct enzyme kinetic data for a cereal UGT producing this compound is limited in the literature. However, studies on homologous UGTs from other plant species that act on phenolic acids provide valuable comparative insights into their catalytic efficiencies.

EnzymeSource OrganismSubstrateApparent Km (µM)Apparent Vmax (pkat/mg protein)Reference
AtUGT72E2 Arabidopsis thalianaFerulic Acid130 ± 1011.2 ± 0.3[1]
CsUGT84A22 Camellia sinensisFerulic Acid105.3 ± 14.216.3 (nmol/min/mg)[2]
UGT71C1 Arabidopsis thalianaCaffeic Acid15 ± 31100 ± 50[5]
NbUGT72AY1 Nicotiana benthamianaVanillin370 ± 501.8 ± 0.1 (µmol/min/mg)[6]

Table 1: Kinetic parameters of various plant UDP-glucosyltransferases (UGTs) acting on ferulic acid and other related phenolic compounds. Note that Vmax units vary between studies.

CerealTissueCompound MeasuredConcentration (µg/g DW)Reference
Hulless BarleyBranBound Ferulic Acid~1500 - 2000[7]
Hulless BarleyWhole GrainBound Ferulic Acid~400 - 600[7]
RiceBranBound Ferulic Acid~1000 - 1200[8]

Table 2: Concentration of bound ferulic acid in different cereal fractions. The specific concentration of this compound within the soluble ester pool is a subject for further research.

Experimental Protocols

The study of this compound biosynthesis involves two primary experimental phases: the extraction and quantification of the metabolite, and the characterization of the biosynthetic enzymes.

Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and analysis of soluble phenolic esters from cereal grain.[9][10][11]

1. Sample Preparation:

  • Freeze-dry cereal grain or tissue (e.g., bran, endosperm) to halt metabolic activity.
  • Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

  • Suspend the powdered tissue in 80% methanol (e.g., 100 mg in 1 mL).
  • Vortex thoroughly and incubate at room temperature for 1 hour with shaking.
  • Centrifuge at 14,000 x g for 15 minutes to pellet insoluble material.
  • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

3. Sample Cleanup (Optional but Recommended):

  • Resuspend the dried extract in a small volume of water (e.g., 500 µL).
  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.
  • Wash the cartridge with water to remove polar impurities.
  • Elute the phenolic compounds with methanol.
  • Dry the eluate as described above.

4. HPLC Analysis:

  • Resuspend the final dried extract in a known volume of mobile phase (e.g., 200 µL of 50% methanol).
  • Inject 10-20 µL onto a C18 reverse-phase HPLC column.
  • Use a gradient elution system, for example:
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 10% B to 50% B over 30 minutes.
  • Detect compounds using a photodiode array (PDA) detector, monitoring at wavelengths relevant for ferulic acid esters (typically ~320 nm).
  • Quantify this compound by comparing the peak area to a standard curve generated with an authentic chemical standard.

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// Define edges Start -> FreezeDry; FreezeDry -> Grind; Grind -> Extract; Extract -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Dry; Dry -> Reconstitute; Reconstitute -> Data; }

Caption: General experimental workflow for extraction and analysis of this compound.
In Vitro UDP-Glucosyltransferase (UGT) Activity Assay

This protocol is adapted from methods used to characterize UGTs acting on phenolic acids.[2][5]

1. Enzyme Source:

  • Recombinant UGT protein expressed in E. coli or yeast and purified.
  • Alternatively, total protein extract from cereal tissues.

2. Reaction Mixture (50 µL total volume):

  • 100 mM Tris-HCl buffer (pH 7.5) or MES buffer (pH 5.5-6.5).
  • 1-5 µg of purified recombinant enzyme or 20-50 µg of total protein extract.
  • 2 mM UDP-glucose (sugar donor).
  • 500 µM Ferulic Acid (acceptor substrate, dissolved in DMSO, final DMSO <1%).
  • 5 mM MgCl₂.
  • 10 mM 2-mercaptoethanol (to prevent oxidation).

3. Reaction Conditions:

  • Pre-incubate the mixture without ferulic acid for 5 minutes at 30°C.
  • Initiate the reaction by adding ferulic acid.
  • Incubate at 30°C for a set time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile or 1 M HCl.

4. Product Detection:

  • Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes.
  • Analyze the supernatant by HPLC as described in section 4.1.
  • The formation of this compound is identified by its retention time compared to a standard, and the amount is quantified to determine enzyme activity.

Metabolic Context and Significance

The synthesis of this compound occurs at a key metabolic branch point. The precursor, feruloyl-CoA, is also the direct substrate for pathways leading to the synthesis of lignin and the feruloylation of arabinoxylans, which are critical components of the plant cell wall.[12] The formation of a soluble ester like this compound may serve several purposes:

  • Transport and Storage: It provides a water-soluble, mobile form of ferulic acid that can be transported to different cellular compartments or stored in the vacuole.

  • Metabolic Intermediate: It could act as a precursor for other feruloylated compounds or be hydrolyzed to release ferulic acid when needed for cell wall reinforcement or defense responses.

  • Regulation: The partitioning of the feruloyl-CoA pool between cell wall polymer synthesis and soluble ester formation is likely a tightly regulated process, influencing cell wall architecture and properties.

Metabolic_Context FerCoA Feruloyl-CoA (Central Intermediate) Lignin Lignin Biosynthesis FerCoA->Lignin FMTs AX Feruloylation of Arabinoxylans (Cell Wall) FerCoA->AX BAHD Transferases SolubleEsters Soluble Ester Pool (e.g., this compound) FerCoA->SolubleEsters UGTs / Hydrolases Vacuole Vacuolar Storage / Transport SolubleEsters->Vacuole

References

The Biological Significance of Feruloylation of Glucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylation, the esterification of molecules with ferulic acid, is a pivotal biochemical modification that imparts significant biological activities. While the feruloylation of complex carbohydrates like arabinoxylans in plant cell walls is well-documented, the biological significance of the feruloylation of a simple sugar like glucose is an emerging area of interest with considerable therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of feruloylated glucose, with a focus on its relevance to drug development. Although direct research on feruloylated glucose is nascent, this guide draws upon the extensive knowledge of feruloylated oligosaccharides and ferulic acid to infer its potential biological roles. The glycosylation of ferulic acid to form feruloyl glucose is suggested to enhance its stability and solubility, potentially leading to improved bioavailability compared to free ferulic acid[1].

Synthesis and Characterization of Feruloylated Glucose

The targeted synthesis of feruloylated glucose can be achieved through enzymatic methods, offering high regioselectivity. Lipases are commonly employed for this purpose.

Enzymatic Synthesis of 6-O-feruloyl-D-glucose

One reported method involves the lipase-catalyzed esterification of D-glucose with ferulic acid. For instance, a study describes the isolation of 6-O-feruloyl-α,β-glucopyranoside with a 6% yield, alongside other feruloylated products[2]. The regioselectivity of the monoacylation favors the primary 6-OH position of glucose[2].

Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-feruloyl-D-glucose [2]

  • Reaction Mixture: Combine D-glucose and a vinyl ester of ferulic acid in a suitable organic solvent such as acetonitrile.

  • Enzyme: Introduce a commercial lipase preparation, for example, Lipozyme TL IM.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with agitation for a specified duration (e.g., several days).

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture and purify the products using column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 6-O-feruloyl-D-glucose using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Significance and Potential Therapeutic Applications

The biological activities of feruloylated glucose are largely attributed to the feruloyl moiety, which is a potent antioxidant. Upon ingestion, it is anticipated that feruloyl glucose is hydrolyzed by esterases in the gut, releasing ferulic acid and glucose. Therefore, the biological effects observed are likely a combination of the intact molecule and its hydrolysis products.

Antioxidant Activity

Ferulic acid is a well-established antioxidant that can scavenge free radicals and inhibit lipid peroxidation. Feruloylation of oligosaccharides has been shown to confer significant antioxidant properties. It is highly probable that feruloylated glucose exhibits similar, if not enhanced, antioxidant potential due to improved solubility and stability.

CompoundAssayIC50 / ActivityReference
Feruloylated Oligosaccharides (from Baijiu Distillers' Grains)DPPH366.8 ± 10.38 mM Trolox/mg sample[3]
Feruloylated Oligosaccharides (from Baijiu Distillers' Grains)ABTS0.35 ± 0.01 mM Trolox/mg sample[3]
Propionyl FerulateDPPHSuperior scavenging activity compared to Ferulic Acid[4]
Propionyl FerulateHydroxyl RadicalSuperior scavenging activity compared to Ferulic Acid[4]
Propionyl FerulateNitric OxideSuperior scavenging activity compared to Ferulic Acid[4]
Ferulic AcidSuperoxide AnionGreater scavenging activity than Propionyl Ferulate[4]
Anti-inflammatory Effects

Ferulic acid and its derivatives have demonstrated potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK. Feruloylated oligosaccharides have been shown to inhibit the secretion of pro-inflammatory cytokines while promoting the secretion of the anti-inflammatory cytokine IL-10[3].

Signaling Pathway: NF-κB Inhibition by Ferulic Acid

Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_inhibition Ferulic Acid Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Stimulus->IKK Activates Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Genes Induces

NF-κB signaling pathway inhibition by ferulic acid.
Anti-diabetic Potential

A significant area of interest for feruloylated glucose is its potential in managing diabetes. This is primarily through the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of glucose metabolism pathways.

α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels[5][6]. Feruloylated arabinoxylan mono- and oligosaccharides have been shown to be effective inhibitors of α-glucosidase[7].

CompoundEnzyme SourceIC50 (mg/mL)Reference
Feruloylated Arabinoxylan Mono/Oligosaccharides (Corn Bran)Rat Intestinal α-glucosidase2.6 - 6.5[8]
Feruloylated Arabinoxylan Mono/Oligosaccharides (Wheat Aleurone)Rat Intestinal α-glucosidase2.6 - 6.5[8]
Feruloylated Arabinoxylan Mono/Oligosaccharides (Corn Bran)Caco-2 cell α-glucosidase1.03 - 1.65[8]
Feruloylated Arabinoxylan Mono/Oligosaccharides (Wheat Aleurone)Caco-2 cell α-glucosidase1.03 - 1.65[8]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [9]

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 50 mM, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution and the test compound (feruloylated glucose) at various concentrations. Incubate for a short period (e.g., 5 minutes at 37°C).

  • Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution (e.g., 1 M).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Its activation can enhance glucose uptake and utilization in peripheral tissues, making it a key target for anti-diabetic drugs. Ferulic acid has been shown to activate the AMPK signaling pathway, which in turn can lead to increased glucose uptake.

Signaling Pathway: AMPK Activation by Ferulic Acid

AMPK_Pathway Ferulic_Acid Ferulic Acid AMPK AMPK Ferulic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Inhibits GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes pACC p-ACC (Inactive) ACC->pACC Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pACC->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

AMPK signaling pathway activation by ferulic acid.

Drug Development Perspectives

The feruloylation of glucose presents an intriguing strategy for developing novel therapeutic agents. The enhanced solubility and stability of feruloyl glucose could translate to improved pharmacokinetic profiles compared to ferulic acid alone. This could lead to better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug efficacy.

Experimental Workflow: From Synthesis to Bioactivity

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Assessment cluster_mechanism Mechanism of Action Synthesis Enzymatic Synthesis (e.g., Lipase-catalyzed) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) NMR->Antioxidant MS->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine production) Antioxidant->Anti_inflammatory Anti_diabetic α-Glucosidase Inhibition Anti_inflammatory->Anti_diabetic Signaling Signaling Pathway Analysis (Western Blot, PCR) Anti_diabetic->Signaling

Experimental workflow for feruloylated glucose research.

Conclusion

The feruloylation of glucose holds considerable promise for the development of novel therapeutics, particularly in the realms of antioxidant, anti-inflammatory, and anti-diabetic applications. While direct research on feruloylated glucose is still in its early stages, the extensive data on related feruloylated compounds provide a strong rationale for its potential efficacy. The enhanced physicochemical properties conferred by the glucose moiety could overcome some of the limitations of free ferulic acid, making feruloylated glucose a compelling candidate for further investigation in drug discovery and development. Future research should focus on the direct synthesis and biological evaluation of specific feruloyl glucose isomers to fully elucidate their therapeutic potential.

References

6-O-Feruloylglucose: A Core Component in Plant Cell Wall Architecture and Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its intricate network of polysaccharides and other polymers provides structural support and acts as a barrier against biotic and abiotic stresses. Within this complex matrix, phenolic compounds play a vital role in cross-linking polysaccharides and linking them to lignin, thereby influencing the cell wall's physical properties and digestibility. Among these phenolic compounds, 6-O-feruloylglucose has emerged as a key molecule, acting as a precursor for the feruloylation of polysaccharides, a process central to the structural integrity of the cell wall, particularly in commelinid monocots like grasses. This technical guide provides a comprehensive overview of this compound, its biosynthesis, its role in plant cell wall structure, and the methodologies used for its study.

Chemical Structure and Biosynthesis of this compound

This compound is an ester formed between ferulic acid and glucose, with the feruloyl group attached to the 6-position of the glucose molecule.

Biosynthesis Pathway:

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which synthesizes a wide array of phenolic compounds in plants. The final step in the formation of this compound is catalyzed by a UDP-glucosyltransferase (UGT). These enzymes transfer a glucose moiety from UDP-glucose to an acceptor molecule, in this case, ferulic acid. While the specific UGTs responsible for the synthesis of this compound are still being fully elucidated in many species, the general pathway is understood to proceed as follows:

Biosynthesis_of_6_O_Feruloylglucose Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid Feruloylglucose This compound Ferulic_acid->Feruloylglucose UDP-Glucosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Feruloylglucose

Figure 1: Biosynthesis pathway of this compound.

Role in Plant Cell Wall Structure

The primary role of this compound is to serve as an activated precursor for the feruloylation of cell wall polysaccharides, particularly arabinoxylans in grasses. The feruloyl group is transferred from this compound to the arabinose side chains of arabinoxylans. This process is crucial for the structural integrity of the cell wall.

Once incorporated into the polysaccharides, the feruloyl moieties can undergo oxidative coupling to form diferulate bridges. These bridges cross-link polysaccharide chains, creating a more rigid and less digestible cell wall matrix. This cross-linking is also thought to be a nucleation site for lignification, further reinforcing the cell wall.

Feruloylation_and_Crosslinking Feruloylglucose This compound Feruloylated_Arabinoxylan Feruloylated Arabinoxylan Feruloylglucose->Feruloylated_Arabinoxylan Feruloyl Transferase Arabinoxylan Arabinoxylan Chain Arabinoxylan->Feruloylated_Arabinoxylan Crosslinked_Arabinoxylan Cross-linked Arabinoxylan Network Feruloylated_Arabinoxylan->Crosslinked_Arabinoxylan Oxidative Coupling (Peroxidases) Lignin_Deposition Lignin Deposition Crosslinked_Arabinoxylan->Lignin_Deposition Nucleation Site

Figure 2: Role of this compound in cell wall feruloylation and cross-linking.

Quantitative Data

Direct quantification of this compound in plant tissues is not widely reported. However, the abundance of total ferulic acid provides a strong indication of the potential for feruloylation. The following table summarizes the ferulic acid content in various plant materials.

Plant MaterialTissueFerulic Acid Content (mg/g dry weight)Reference
Maize (Zea mays)Bran5.8[1]
Wheat (Triticum aestivum)Bran6.1[1]
Rice (Oryza sativa)Bran2.5[1]
Sugarcane (Saccharum officinarum)Bagasse3.2[1]

Note: The concentration of this compound is expected to be a fraction of the total ferulic acid content and may vary depending on the metabolic state of the tissue.

Experimental Protocols

Extraction and Purification of Feruloylated Oligosaccharides

This protocol describes the general steps for extracting and purifying feruloylated oligosaccharides from plant cell walls for subsequent analysis.

Extraction_Protocol start Plant Material destarch Destarching (Amylase/Amyloglucosidase) start->destarch extract_cwm Cell Wall Material (CWM) Isolation destarch->extract_cwm enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Driselase, Xylanase, Feruloyl Esterase) extract_cwm->enzymatic_hydrolysis centrifuge Centrifugation enzymatic_hydrolysis->centrifuge supernatant Collect Supernatant (Contains Feruloylated Oligosaccharides) centrifuge->supernatant purification Purification (e.g., Solid Phase Extraction, Size Exclusion Chromatography) supernatant->purification analysis Analysis (HPLC, LC-MS/MS) purification->analysis

Figure 3: Experimental workflow for the analysis of feruloylated oligosaccharides.

Methodology:

  • Sample Preparation: The plant material is dried and finely ground.

  • Destarching: Starch is removed by treating the material with enzymes like α-amylase and amyloglucosidase.

  • Cell Wall Isolation: The destarched material is washed sequentially with water, ethanol, and acetone to obtain purified cell wall material (CWM).

  • Enzymatic Hydrolysis: The CWM is incubated with a mixture of cell wall degrading enzymes such as Driselase, xylanases, and cellulases to release oligosaccharides. To specifically study feruloylated oligosaccharides, feruloyl esterases can be included or excluded depending on the experimental goal.

  • Extraction: The reaction is stopped, and the mixture is centrifuged. The supernatant containing the released oligosaccharides is collected.

  • Purification: The supernatant is subjected to purification steps like solid-phase extraction (e.g., C18 cartridges) to remove interfering compounds, followed by size-exclusion chromatography to separate oligosaccharides based on size.

  • Analysis: The purified fractions are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to identify and quantify the feruloylated oligosaccharides.

Quantification by HPLC-MS/MS

A robust method for the quantification of this compound and other feruloylated compounds involves Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Key Parameters:

  • Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Absolute quantification is achieved by using an external calibration curve with a pure standard of this compound.

Role in Plant Defense

The feruloylation of the cell wall plays a significant role in plant defense against pathogens. The cross-linked polysaccharide network creates a formidable physical barrier that is more resistant to degradation by microbial enzymes.

When a plant detects a pathogen, a defense response is often initiated, which can include the reinforcement of the cell wall. This can involve increased feruloylation and oxidative coupling, making the cell wall even more resistant to penetration. The release of ferulic acid and its derivatives by pathogen-secreted enzymes can also act as signaling molecules, further activating plant defense pathways.

Plant_Defense_Signaling Pathogen_Attack Pathogen Attack PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen_Attack->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Recognition Defense_Signaling Defense Signaling Cascade PRRs->Defense_Signaling ROS_Production Reactive Oxygen Species (ROS) Production Defense_Signaling->ROS_Production Increased_Feruloylation Increased Feruloylation & Oxidative Coupling Defense_Signaling->Increased_Feruloylation Cell_Wall_Reinforcement Cell Wall Reinforcement ROS_Production->Cell_Wall_Reinforcement Pathogen_Inhibition Inhibition of Pathogen Penetration Cell_Wall_Reinforcement->Pathogen_Inhibition Increased_Feruloylation->Cell_Wall_Reinforcement

References

The Discovery and Initial Characterization of 6-O-Feruloylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Feruloylglucose is a naturally occurring phenolic glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, initial characterization, and putative biological activities of this compound. Detailed experimental protocols for its isolation and characterization, along with an exploration of its potential signaling pathway interactions, are presented to facilitate further research and drug development efforts.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant and anti-inflammatory properties. Among these, ferulic acid, a hydroxycinnamic acid, is ubiquitous in the plant kingdom and is often found esterified to sugars, cell wall polysaccharides, or other phenols. This compound is an ester of ferulic acid and glucose, where the feruloyl group is attached to the 6-position of the glucose molecule. While the precise initial discovery and isolation of this compound are not extensively documented in a single seminal publication, its presence has been identified in various plant species during phytochemical investigations. This guide synthesizes available data to provide a detailed technical overview of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₀O₉PubChem
Molecular Weight 356.33 g/mol PubChem
IUPAC Name (2R,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acidPubChem
Appearance White to off-white powder (predicted)-
Solubility Soluble in water, methanol, ethanol; sparingly soluble in less polar organic solventsInferred

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant source, based on common techniques for natural product isolation.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.2. Fractionation

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

  • Column Chromatography: Subject the polar fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC).

3.1.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detection at wavelengths relevant for phenolic compounds (e.g., 280 nm and 320 nm).

  • Fraction Collection: Collect peaks corresponding to the retention time of this compound.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to confirm purity.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Powdered Plant Material crude_extract Crude Methanolic Extract plant_material->crude_extract 80% Methanol polar_fraction Polar Fraction (Ethyl Acetate/n-Butanol) crude_extract->polar_fraction Liquid-Liquid Partitioning prep_hplc Preparative HPLC (C18) polar_fraction->prep_hplc Gradient Elution pure_compound This compound prep_hplc->pure_compound Fraction Collection

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization

3.2.1. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).

  • Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation data.

  • Expected Ions: In positive mode, expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected.

  • Fragmentation (MS/MS): Tandem mass spectrometry will reveal characteristic fragmentation patterns, including the neutral loss of the glucose moiety (162 Da) and fragments corresponding to ferulic acid.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are required for complete structural elucidation.

  • Expected ¹H NMR Signals: Protons of the feruloyl moiety (aromatic protons, vinyl protons, and methoxy protons) and the glucose moiety (anomeric proton and other sugar protons). The downfield shift of the H-6 protons of glucose will confirm the esterification position.

  • Expected ¹³C NMR Signals: Carbons of the feruloyl moiety (carbonyl, aromatic, vinyl, and methoxy carbons) and the glucose moiety. The C-6 carbon of glucose will show a characteristic downfield shift due to the ester linkage.

Quantitative Data

The following tables summarize the predicted and reported spectroscopic data for this compound and its constituent parts.

Table 2: Predicted Mass Spectrometry Data for this compound

IonModePredicted m/z
[M+H]⁺ Positive357.1180
[M+Na]⁺ Positive379.1000
[M-H]⁻ Negative355.1035

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Feruloyl and Glucose Moieties (in CD₃OD)

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

PositionFeruloyl Moiety ¹H (ppm)Feruloyl Moiety ¹³C (ppm)Glucose Moiety ¹H (ppm)Glucose Moiety ¹³C (ppm)
1' --~4.9-5.1 (d)~93-95
2' --~3.2-3.4 (m)~72-74
3' --~3.3-3.5 (m)~74-76
4' --~3.2-3.4 (m)~70-72
5' --~3.5-3.7 (m)~73-75
6' --~4.2-4.4 (m)~63-65 (esterified)
1 -127.8--
2 7.18 (d)111.5--
3 -149.2--
4 -150.1--
5 6.82 (d)116.4--
6 7.08 (dd)124.2--
7 (α) 7.62 (d, J=15.9 Hz)146.9--
8 (β) 6.35 (d, J=15.9 Hz)115.2--
9 (C=O) -168.9--
OCH₃ 3.90 (s)56.5--

Putative Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its biological activities can be inferred from the known effects of ferulic acid and related compounds.

Antioxidant Activity

The ferulic acid moiety of this compound is a potent antioxidant. It can directly scavenge free radicals and may also upregulate endogenous antioxidant defense mechanisms. One key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

G cluster_nrf2 Nrf2-Mediated Antioxidant Response ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Feruloylglucose This compound Feruloylglucose->Keap1_Nrf2 induces dissociation (putative) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

Anti-inflammatory Activity

Chronic inflammation is linked to the pathogenesis of numerous diseases. The transcription factor NF-κB is a master regulator of inflammation. The feruloyl moiety in related compounds has been shown to inhibit the NF-κB signaling pathway.

G cluster_nfkb NF-κB-Mediated Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Feruloylglucose This compound Feruloylglucose->IKK inhibits (putative) IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_p65_p50->Proinflammatory_Genes translocates to nucleus and activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation promotes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenolic glycoside with significant potential for therapeutic applications, primarily attributable to the antioxidant and anti-inflammatory properties of its ferulic acid moiety. This technical guide has provided a comprehensive, albeit generalized, overview of the methodologies for its isolation, characterization, and putative biological activities.

Future research should focus on:

  • Definitive Discovery and Characterization: A definitive study detailing the first isolation of this compound and providing a complete and unambiguous set of characterization data is needed.

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will provide a clearer understanding of its therapeutic potential.

  • Synthesis and Analogue Development: The total synthesis of this compound and the creation of structural analogues could lead to the development of more potent and selective drug candidates.

By addressing these research gaps, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of novel pharmaceuticals.

Potential Therapeutic Effects of 6-O-Feruloylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic effects of 6-O-Feruloylglucose is limited in publicly available scientific literature. This guide leverages data from its parent compound, ferulic acid, and the structurally related compound, 6-O-trans-feruloyl catalpol (6FC), to infer the potential therapeutic properties and mechanisms of action of this compound. The methodologies and quantitative data presented are derived from studies on these related compounds and should be considered as a proxy, necessitating further specific investigation for this compound itself.

Introduction

This compound is a glycosylated derivative of ferulic acid, a phenolic compound widely distributed in the plant kingdom, particularly in cereals.[1] Ferulic acid and its derivatives are known for their potent antioxidant and anti-inflammatory properties, which underpin their potential therapeutic applications in a range of diseases.[1] This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing insights from studies on ferulic acid and 6-O-trans-feruloyl catalpol. The focus is on the anti-inflammatory, antioxidant, and neuroprotective activities of these compounds, detailing the experimental protocols used to assess these effects and the signaling pathways implicated in their mechanisms of action.

Core Therapeutic Potential

The therapeutic potential of this compound is predicated on the well-documented bioactivities of ferulic acid and its analogs. These compounds are recognized for their ability to mitigate oxidative stress and inflammation, key pathological processes in numerous chronic diseases.

Anti-Inflammatory Effects

Ferulic acid and related compounds have demonstrated significant anti-inflammatory activity. This is primarily achieved through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathways:

  • NF-κB Signaling: Ferulic acid has been shown to inhibit the activation of the NF-κB pathway.[2] This is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by ferulic acid derivatives likely involves the prevention of IκBα phosphorylation and subsequent degradation, thereby sequestering NF-κB in the cytoplasm.[2]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, is also a key regulator of inflammation. Ferulic acid can suppress the phosphorylation and activation of these MAPK subtypes, leading to a downstream reduction in inflammatory responses.[2]

  • NLRP3 Inflammasome: Ferulic acid has been found to block the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3]

Quantitative Data Summary: Anti-Inflammatory Effects of Ferulic Acid

ParameterCell Line/ModelTreatmentResultReference
TNF-α, IL-6, IL-1β mRNA levelsTHP-1 derived macrophages20 µM Ferulic Acid + LPSSignificant reduction[3]
NLRP3, activated caspase-1, IL-1β protein expressionTHP-1 derived macrophages20 µM Ferulic Acid + LPSSignificant decrease[3]
TNF-α, IL-1β releaseLPS-stimulated microglial cellsFerulic AcidInhibition[4]
iNOS, COX-2 activityLPS-stimulated microglial cellsFerulic AcidReduction[4]
Antioxidant Effects

The antioxidant activity of ferulic acid and its derivatives is a cornerstone of their therapeutic potential. This activity is exerted through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant systems.

Mechanisms of Action:

  • Radical Scavenging: The phenolic hydroxyl group in the structure of ferulic acid can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]

  • Modulation of Antioxidant Enzymes: Ferulic acid can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[5]

  • Nrf2/ARE Pathway: Ferulic acid can activate the Nrf2-antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6]

Quantitative Data Summary: Antioxidant Effects of Ferulic Acid Derivatives

AssayCompoundIC50 ValueReference
DPPH radical scavengingLimonene1265 µM[7]
DPPH radical scavengingNaringin9026 µM[7]
α-amylase inhibitionArtemisia extracts150.24–384.14 µg/mL[8]
α-glucosidase inhibitionArtemisia extracts214.42–754.12 µg/mL[8]
Neuroprotective Effects

The anti-inflammatory and antioxidant properties of ferulic acid and its analogs contribute significantly to their neuroprotective effects. By mitigating oxidative stress and neuroinflammation, these compounds can help protect neurons from damage in various neurodegenerative disease models.

Mechanisms of Action:

  • Reduction of Oxidative Stress: By scavenging free radicals and boosting endogenous antioxidant defenses, these compounds protect neuronal cells from oxidative damage, a key factor in neurodegeneration.

  • Inhibition of Neuroinflammation: The suppression of inflammatory pathways like NF-κB and MAPK in microglia, the resident immune cells of the brain, reduces the production of neurotoxic inflammatory mediators.[4]

  • Anti-apoptotic Effects: Ferulic acid has been shown to inhibit apoptosis (programmed cell death) in neuronal cells by modulating the expression of pro- and anti-apoptotic proteins.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of ferulic acid and its derivatives.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Used to model inflammation. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 (Human Monocyte): Differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA) to study inflammatory responses.

    • SH-SY5Y (Human Neuroblastoma): Used as a model for neuronal cells to study neuroprotection. Can be used in an undifferentiated state or differentiated with retinoic acid.

  • Treatment: Cells are typically pre-treated with the test compound (e.g., ferulic acid) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or an oxidative stressor like hydrogen peroxide (H₂O₂).

Anti-Inflammatory Assays
  • Nitric Oxide (NO) Production: Measured using the Griess reagent assay. The supernatant from treated cells is mixed with Griess reagent, and the absorbance is measured at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-IκBα, p-MAPKs, NLRP3). Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of inflammatory genes. Total RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers.

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom is measured by the reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.

  • Cellular Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

Neuroprotection Assays
  • Cell Viability Assay (MTT): Measures the metabolic activity of cells as an indicator of cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases is quantified by measuring the absorbance.

  • Apoptosis Assays:

    • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity is measured using a colorimetric or fluorometric substrate.

    • Nuclear Staining (DAPI or Hoechst): Apoptotic nuclei exhibit characteristic changes like condensation and fragmentation, which can be visualized by fluorescence microscopy after staining with DAPI or Hoechst 33342.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The loss of mitochondrial membrane potential is an early indicator of apoptosis. It can be measured using fluorescent dyes like JC-1 or TMRE.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

anti_inflammatory_pathways cluster_nucleus Cytoplasm cluster_extracellular Extracellular LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3 NLRP3 Inflammasome LPS->NLRP3 IKK IKK TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs Feruloylglucose This compound (inferred) Feruloylglucose->IKK Feruloylglucose->MAPKs Feruloylglucose->NLRP3 IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPKs->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Caspase1 Caspase-1 NLRP3->Caspase1 proIL1β pro-IL-1β Caspase1->proIL1β IL1β IL-1β proIL1β->IL1β

Caption: Inferred anti-inflammatory signaling pathways modulated by this compound.

antioxidant_pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Feruloylglucose This compound (inferred) Feruloylglucose->Oxidative_Stress Direct Scavenging Feruloylglucose->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPX) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Inferred antioxidant mechanism of this compound via the Nrf2/ARE pathway.

Experimental Workflows

experimental_workflow Start Start: Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Stimulation Stimulation with LPS or H₂O₂ Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Endpoint Endpoint Assays Incubation->Endpoint Anti_Inflammatory Anti-inflammatory: - NO (Griess) - Cytokines (ELISA) - Proteins (Western Blot) Endpoint->Anti_Inflammatory Antioxidant - ROS (DCFH-DA) - Enzyme Activity Endpoint->Antioxidant Neuroprotection - Viability (MTT) - Apoptosis (Caspase-3) Endpoint->Neuroprotection

Caption: General experimental workflow for in vitro assessment of this compound.

Conclusion

While direct and extensive research on this compound is still emerging, the wealth of data on its parent compound, ferulic acid, and related structures like 6-O-trans-feruloyl catalpol, provides a strong foundation for predicting its therapeutic potential. The likely anti-inflammatory, antioxidant, and neuroprotective effects of this compound, mediated through key signaling pathways such as NF-κB, MAPK, and Nrf2, make it a compelling candidate for further investigation in the development of novel therapeutics for a variety of chronic and degenerative diseases. The experimental protocols and data presented in this guide offer a framework for such future research, which is essential to fully elucidate the specific bioactivities and mechanisms of this compound.

References

Antioxidant Properties of Ferulic Acid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, is renowned for its potent antioxidant properties. Its ability to scavenge free radicals and modulate cellular antioxidant defense systems has positioned it as a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Ferulic acid glycosides, derivatives where a sugar moiety is attached to the ferulic acid backbone, are of particular interest due to their potential for altered bioavailability, stability, and, consequently, antioxidant efficacy. This technical guide provides an in-depth overview of the antioxidant properties of ferulic acid glycosides, detailing quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Antioxidant Activity of Ferulic Acid Glycosides

The antioxidant capacity of ferulic acid and its derivatives is commonly evaluated using various in vitro assays. These assays measure the ability of a compound to scavenge synthetic radicals or reduce metal ions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

While extensive data exists for ferulic acid and its esters, comparative quantitative data for a wide range of simple ferulic acid glycosides is less abundant in the literature. However, studies on feruloylated oligosaccharides and other glycosidic derivatives provide valuable insights into how glycosylation can influence antioxidant activity. The antioxidant capacity of feruloylated arabinoxylanoligosaccharides (AXOS) has been shown to be influenced by the level of ferulic acid and its linkage (free, bound, or dimerized)[1][2]. Research indicates that while esterification of ferulic acid to oligosaccharides can sometimes lower the antioxidant capacity compared to free ferulic acid, these glycosidic forms still exhibit strong, water-soluble antioxidant potential[1][2].

Below is a summary of available quantitative data for select ferulic acid derivatives to provide a comparative context.

CompoundAssayIC50 ValueReference
Ferulic AcidDPPH9.9 µg/mL[3][4]
Ferulic AcidABTS183.08 ± 2.30 µM[5]
5-hydroxyferulic acidDPPH11.89 ± 0.20 µM[5]
5-hydroxyferulic acidABTS9.51 ± 0.15 µM[5]
Propionyl FerulateDPPHSuperior to Ferulic Acid[6]
Feruloyl Arabinoxylotrisaccharide (FAX3)DPPHAntiradical efficiency of 0.035 (x 10⁻³)[7]
Ferulic acid-4′-O-sulfateFRAP, ABTSVery low activity[8]
Acyl glucuronide of ferulic acidFRAP, ABTSStrong antioxidant action[8]

Detailed Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized and well-executed experimental protocols. The following are detailed methodologies for three commonly employed assays for evaluating the antioxidant properties of ferulic acid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • Test samples (ferulic acid glycosides)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of reading at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Stock Solution (typically 0.1 mM):

    • Accurately weigh a calculated amount of DPPH powder.

    • Dissolve in methanol or ethanol in a volumetric flask.

    • Protect the solution from light by wrapping the flask in aluminum foil. This stock solution should be prepared fresh.

  • Preparation of Working DPPH Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

    • This working solution should be prepared fresh daily.

  • Preparation of Test Samples and Control:

    • Dissolve the ferulic acid glycosides and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution.

    • Prepare a series of dilutions of the stock solutions to be tested.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • For the blank, use the solvent without the test compound.

    • Mix thoroughly.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is determined from this graph as the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test samples (ferulic acid glycosides)

  • Positive control (e.g., Trolox)

  • Spectrophotometer capable of reading at 734 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Control:

    • Prepare stock solutions and serial dilutions of the ferulic acid glycosides and the positive control in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

    • Mix thoroughly.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test samples (ferulic acid glycosides)

  • Positive control (e.g., Ferrous sulfate (FeSO₄·7H₂O), Trolox)

  • Spectrophotometer capable of reading at 593 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard Curve:

    • Prepare stock solutions and serial dilutions of the ferulic acid glycosides.

    • Prepare a standard curve using a series of known concentrations of ferrous sulfate.

  • Assay Protocol:

    • Add a small volume of the sample or standard solution (e.g., 25 µL) to a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 175 µL) to each well.

    • Mix well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power:

    • The absorbance of the samples is compared to the standard curve of ferrous sulfate.

    • The FRAP value is expressed as micromolar ferrous ion equivalents per gram or liter of the sample (µM Fe(II)/g or µM Fe(II)/L).

Molecular Mechanisms and Signaling Pathways

The antioxidant effects of ferulic acid and its glycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for assessing the antioxidant activity of ferulic acid glycosides involves several key steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample Ferulic Acid Glycoside Sample Solubilization Solubilization in Appropriate Solvent Sample->Solubilization SerialDilution Serial Dilutions Solubilization->SerialDilution DPPH DPPH Assay SerialDilution->DPPH ABTS ABTS Assay SerialDilution->ABTS FRAP FRAP Assay SerialDilution->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition Spectro->Calc IC50 IC50 Value Determination Calc->IC50

General workflow for in vitro antioxidant assays.
Key Signaling Pathways

Two of the most important signaling pathways modulated by ferulic acid and its derivatives in exerting their antioxidant effects are the Nrf2-ARE and MAPK pathways.

1. Nrf2-ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like ferulic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in a wide range of cellular processes, including the response to oxidative stress. Ferulic acid has been shown to modulate MAPK signaling. For instance, activation of the ERK pathway by ferulic acid can lead to the phosphorylation and subsequent activation of Nrf2, promoting its nuclear translocation and antioxidant gene expression. Conversely, ferulic acid can also inhibit stress-induced activation of JNK and p38 MAPK, which are often associated with pro-inflammatory and pro-apoptotic responses to oxidative damage.

Antioxidant signaling pathways of ferulic acid glycosides.

Conclusion

Ferulic acid glycosides represent a promising class of compounds with significant antioxidant potential. Their ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defense system through the modulation of key signaling pathways like Nrf2-ARE and MAPK makes them attractive candidates for further investigation in the development of novel therapeutics and functional ingredients. While more research is needed to establish a comprehensive quantitative structure-activity relationship for a wider range of ferulic acid glycosides, the available data and mechanistic understanding strongly support their role in mitigating oxidative stress. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these valuable natural compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-O-Feruloylglucose, a naturally occurring phenolic compound. It details its various synonyms and chemical identifiers, outlines experimental protocols for its isolation and quantification, and illustrates its biosynthetic origin within the broader context of the phenylpropanoid pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity

This compound is a derivative of glucose in which a ferulic acid molecule is esterified to the 6-position of the glucose moiety. This compound is of interest due to its antioxidant properties and its presence in various plant sources. A clear understanding of its chemical identifiers is crucial for accurate documentation and research.

Table of Synonyms and Chemical Identifiers

For clarity and cross-referencing, the following table summarizes the key synonyms and chemical identifiers for this compound.

Identifier TypeValue
Systematic Name [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]
Common Synonyms 6-O-Feruloyl-D-glucose, 6-O-(E)-Feruloyl-glucose[1][2]
CAS Number 137887-25-3[1][2][3][4][5]
PubChem CID 71307318[1]
Molecular Formula C16H20O9[1][3]
Molecular Weight 356.32 g/mol [1][4]
InChI InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1[1]
InChIKey SQBITMSCIPALTP-LFJMMHPDSA-N[1]
SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OC--INVALID-LINK--O)O)O">C@HO)O[1]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and quantification of this compound from plant sources, based on established protocols for related feruloylated oligosaccharides.

Isolation and Purification of this compound from Plant Material (e.g., Wheat Bran)

This protocol outlines the general steps for extracting and purifying this compound.

1. Sample Preparation and Enzyme Deactivation:

  • Mill the plant material (e.g., wheat bran) to a fine powder.

  • To deactivate endogenous enzymes that may degrade the target compound, suspend the powdered sample in a solution of 80% ethanol in water.[6][7]

  • Boil the suspension under reflux for approximately 30 minutes.[7]

  • After cooling, centrifuge the mixture to pellet the solid material and collect the supernatant.

  • Wash the pellet with additional 80% ethanol and combine the supernatants.[7]

2. Initial Purification by Solid-Phase Extraction:

  • Concentrate the pooled supernatant under reduced pressure to remove the ethanol.

  • Apply the aqueous extract to a solid-phase extraction column packed with a non-polar resin, such as Amberlite XAD-2.[6][8] This step helps to separate the phenolic compounds from more polar substances like sugars.

  • Wash the column with water to remove unbound compounds.

  • Elute the feruloylated compounds with methanol.

3. Chromatographic Separation:

  • Concentrate the methanolic eluate to dryness and redissolve in a minimal amount of the initial mobile phase for chromatographic separation.

  • Further purify the extract using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.[6][8] This step separates compounds based on their molecular size.

  • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification of this compound by HPLC-DAD

This section describes a general high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of this compound in purified extracts.

1. Chromatographic System and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[9][10]

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

    • Solvent A: Water with 0.1% formic or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Elution Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[11]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.[11]

  • Detection: Monitor the elution profile at a wavelength of approximately 320-325 nm, which is the characteristic absorbance maximum for ferulic acid and its esters.[7][12]

2. Quantification:

  • Prepare a calibration curve using a purified standard of this compound of known concentrations.

  • Inject the purified plant extracts into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve.

Biosynthetic Pathway and Visualization

This compound is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds, including ferulic acid. The ferulic acid is then activated to feruloyl-CoA, which can subsequently be esterified to glucose.

The following diagram illustrates the key steps in the biosynthesis of this compound.

Biosynthesis_of_6_O_Feruloylglucose Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Feruloylglucose This compound Feruloyl_CoA->Feruloylglucose Acyltransferase Glucose Glucose Glucose->Feruloylglucose

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-Feruloylglucose. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring reliable separation and quantification of this compound from complex matrices.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. It is an ester of ferulic acid and glucose. As a member of the feruloyl saccharide family, it exhibits significant antioxidant properties and has garnered interest for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for the analysis of this compound using HPLC.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or acetic acid), analytical grade.

  • Syringe filters (0.45 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-90% B25-30 min: 90% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 320 nm
Standard and Sample Preparation

Standard Stock Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at 4°C in a dark container.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation:

The appropriate sample preparation method will depend on the matrix. A general procedure for plant extracts is provided below.

  • Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material).

  • Extract the sample with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.[1]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

  • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Parameters (Illustrative)

The following table summarizes typical method validation parameters that should be established.

ParameterTypical Value
Linearity (r²) > 0.999[3][4][5]
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%[3][5]
Accuracy (Recovery %) 95 - 105%[3][5]
Retention Time Approximately 15-20 minutes (highly dependent on the specific column and system)

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte This compound Separation Chromatographic Separation Analyte->Separation Matrix Sample Matrix Matrix->Separation Qualitative Qualitative Data (Retention Time) Separation->Qualitative Quantitative Quantitative Data (Peak Area) Separation->Quantitative

Caption: Logical relationship of the HPLC analysis process.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The detailed protocol for sample and standard preparation, along with the optimized chromatographic conditions, will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this important phenolic compound in various samples. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality data.

References

Application Note and Protocol for the Enzymatic Synthesis of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the enzymatic synthesis of 6-O-Feruloylglucose, a valuable ester with potential applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant and bioactive properties. The synthesis is achieved through the regioselective acylation of glucose with ferulic acid, catalyzed by an immobilized lipase in an organic solvent system.

Introduction

This compound is a phenolic compound belonging to the hydroxycinnamic acid ester family. It is of significant interest to researchers in drug development and material science due to its potential antioxidant, anti-inflammatory, and UV-protective properties. Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis, which often involves harsh conditions and the need for complex protection and deprotection steps. This protocol utilizes a commercially available immobilized lipase, which provides high stability and reusability, making the process more cost-effective and environmentally friendly. The regioselectivity of the enzyme directs the acylation specifically to the primary hydroxyl group at the C-6 position of glucose.

Materials and Reagents

  • D-Glucose (anhydrous)

  • Ferulic acid

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3 Å)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Experimental Protocols

Enzymatic Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.80 g of D-glucose (10 mmol) and 1.94 g of ferulic acid (10 mmol) in 50 mL of 2-methyl-2-butanol.

  • Addition of Catalyst and Desiccant: Add 200 mg of immobilized lipase and 5 g of activated molecular sieves to the reaction mixture. The molecular sieves are crucial for removing the water produced during the esterification, thereby shifting the reaction equilibrium towards product formation.

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (approximately 100 µL) at regular intervals (e.g., every 12 hours). Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: After 72 hours, or once the reaction has reached completion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

Purification of this compound
  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: Resuspend the resulting crude product in a minimal amount of ethyl acetate and load it onto a silica gel column pre-equilibrated with a hexane:ethyl acetate (1:1, v/v) solvent system.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (from 50% to 100% ethyl acetate). Collect fractions and analyze them by TLC.

  • Product Pooling and Evaporation: Pool the fractions containing the pure this compound and evaporate the solvent to obtain the purified product as a white or off-white solid.

Analysis and Characterization
  • High-Performance Liquid Chromatography (HPLC): The purity of the final product and the conversion during the reaction can be determined by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 320 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra will show characteristic shifts for the protons and carbons of the glucose and ferulic acid moieties, and importantly, will confirm the ester linkage at the C-6 position of glucose.

Data Presentation

ParameterValue
Substrates D-Glucose, Ferulic Acid
Enzyme Immobilized Lipase B from Candida antarctica
Solvent 2-Methyl-2-butanol
Substrate Molar Ratio (Glucose:Ferulic Acid) 1:1
Enzyme Loading 200 mg
Reaction Temperature 60°C
Reaction Time 72 hours
Agitation Speed 200 rpm
Typical Yield 60-70%
Product Purity (Post-Purification) >95% (by HPLC)

Visualization

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of this compound Substrates Substrates: D-Glucose & Ferulic Acid Reaction Enzymatic Reaction (60°C, 200 rpm, 72h) Substrates->Reaction Solvent Solvent: 2-Methyl-2-butanol Solvent->Reaction Enzyme Enzyme: Immobilized Lipase Enzyme->Reaction MolecularSieves Molecular Sieves (3Å) MolecularSieves->Reaction Filtration Filtration to Recover Enzyme Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Analysis Analysis: HPLC & NMR Purification->Analysis Product Pure this compound Analysis->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Application Notes & Protocols: Extraction and Purification of 6-O-Feruloylglucose from Wheat Bran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-O-Feruloylglucose is a phenolic compound found in wheat bran, formed by an ester linkage between ferulic acid and glucose. Ferulic acid and its derivatives are known for their potent antioxidant properties, making them valuable compounds for the pharmaceutical, nutraceutical, and food industries.[1][2] Wheat bran, a major byproduct of the wheat milling industry, is an abundant and low-cost source of these bioactive molecules.[1] The primary challenge in isolating this compound lies in its covalent linkage to the complex arabinoxylan structures within the plant cell wall.[1][2]

This document provides detailed protocols for the extraction and purification of this compound from wheat bran, designed for researchers, scientists, and drug development professionals. The methodology emphasizes an enzymatic approach, which offers high specificity and milder conditions compared to harsh alkaline extractions, thereby preserving the target molecule's integrity.[3] The purification strategy employs a multi-step process involving macroporous and size-exclusion chromatography.

Experimental Workflow Overview

The overall process involves pre-treatment of the raw wheat bran to remove interfering substances, followed by specific enzymatic hydrolysis to release the target compound. The subsequent multi-step purification isolates this compound from the crude extract.

G cluster_pretreatment Phase 1: Pre-Treatment cluster_extraction Phase 2: Enzymatic Extraction cluster_purification Phase 3: Multi-Step Purification RawWB Raw Wheat Bran Destarching De-starching (α-amylase & glucoamylase) RawWB->Destarching Washing Washing & Drying Destarching->Washing DSWB De-starched Wheat Bran (DSWB) Washing->DSWB EnzymaticHydrolysis Enzymatic Hydrolysis (Hemicellulases & FAE) DSWB->EnzymaticHydrolysis Centrifugation Centrifugation & Filtration EnzymaticHydrolysis->Centrifugation CrudeExtract Crude Aqueous Extract Centrifugation->CrudeExtract ResinChrom Macroporous Resin Chromatography (e.g., Amberlite XAD-2) CrudeExtract->ResinChrom Elution1 Elution with Ethanol ResinChrom->Elution1 SizeExclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) Elution1->SizeExclusion FractionCollection Fraction Collection & Analysis SizeExclusion->FractionCollection PurifiedProduct Purified this compound FractionCollection->PurifiedProduct

Caption: Overall workflow for this compound extraction and purification.

Phase 1: Pre-Treatment of Wheat Bran

Objective: To remove starch and other soluble components from raw wheat bran to increase the efficiency of the subsequent enzymatic extraction. Destarching is a critical step to improve the yield and purity of the final product.[4]

Protocol: Enzymatic De-starching

  • Suspension: Suspend raw wheat bran in a phosphate buffer (pH 5.0-6.0) or distilled water at a solid-to-liquid ratio of 1:10 (w/v).[5][6]

  • Enzyme Addition: Add a thermostable α-amylase (e.g., Fungamyl® 800 L) to the suspension.[6]

  • Incubation 1: Heat the suspension to 65-90°C and incubate for 1-2 hours with continuous stirring to liquefy the starch.[5][6]

  • Enzyme Addition 2: Cool the mixture to the optimal temperature for glucoamylase (typically 55-60°C) and add the enzyme to break down dextrins into glucose.

  • Incubation 2: Incubate for an additional 12 hours with continuous stirring.[5]

  • Verification: Confirm the absence of starch using a 0.5% iodine solution (a blue-black color indicates the presence of starch).[5]

  • Recovery: Recover the de-starched wheat bran (DSWB) by centrifugation (e.g., 4000 x g for 15 minutes).[5]

  • Washing: Wash the DSWB pellet three times with distilled water to remove soluble sugars and enzyme residues.

  • Drying: Dry the final DSWB pellet in an oven at 60°C to a constant weight or freeze-dry for long-term storage.

ParameterValue/RangeReference
Solid:Liquid Ratio 1:10 (w/v)[5]
Enzymes Thermostable α-amylase, Glucoamylase[5][6]
Temperature 65-90°C (α-amylase), 55-60°C (Glucoamylase)[5][6]
Incubation Time Up to 12 hours[5]
pH 5.0 - 7.0[5][6]

Phase 2: Enzymatic Extraction of this compound

Objective: To selectively hydrolyze the arabinoxylan matrix and cleave the ester bonds linking ferulic acid moieties to sugars, releasing this compound into the aqueous solution. This requires the synergistic action of hemicellulases (e.g., xylanases) and feruloyl esterases (FAE).[1][2]

Protocol: Synergistic Enzymatic Hydrolysis

  • Suspension: Prepare a slurry of the dried DSWB in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) at a solid-to-liquid ratio of 1:20 (w/v).[3]

  • Enzyme Addition: Add a commercial enzyme cocktail containing xylanase and feruloyl esterase activities (e.g., Pentopan™, Depol™) to the slurry. The enzyme load should be optimized, but a starting point of 20 U/g of DSWB can be used.[3][7]

  • Incubation: Incubate the reaction mixture at 37-50°C for 24 hours in a shaking water bath.[7]

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzymes.[7]

  • Solid Removal: Centrifuge the hydrolysate at high speed (e.g., 10,000 x g for 20 minutes) to pellet the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm membrane to obtain the crude aqueous extract containing feruloylated compounds.

  • Storage: Store the crude extract at 4°C for immediate use or at -20°C for long-term storage.

ParameterValue/RangeReference
Substrate De-starched Wheat Bran (DSWB)[3]
Enzymes Xylanase, Feruloyl Esterase (FAE)[1][7]
Enzyme Load ~20 U/g substrate (optimization recommended)[7]
Temperature 37 - 50°C[7]
Incubation Time 24 hours[7]
pH 5.0[7]

Phase 3: Purification of this compound

Objective: To isolate and purify this compound from the complex crude extract using a sequential chromatographic strategy. This involves an initial capture and concentration step followed by a high-resolution separation step.

G cluster_step1 Step 1: Macroporous Resin Chromatography cluster_step2 Step 2: Size-Exclusion Chromatography CrudeExtract Crude Extract (this compound, FAXOs, Free Sugars, Proteins, Salts) Loading Load Crude Extract CrudeExtract->Loading ResinColumn Amberlite XAD-2 Column Wash Wash with Water (Removes sugars, salts, proteins) Elution Elute with Ethanol (Recovers phenolic compounds) Waste1 Waste: Free Sugars, Salts, Hydrophilic Impurities Wash->Waste1 PhenolicFraction Phenolic Fraction (this compound, FAXOs, Free Ferulic Acid) Elution->PhenolicFraction SECColumn Sephadex LH-20 Column PhenolicFraction->SECColumn Fractionation Elute with 50% Methanol (Separates by size & polarity) Fractions Collect Fractions Fractionation->Fractions Analysis Analyze Fractions (HPLC, UV-Vis) Fractions->Analysis FinalProduct Purified This compound Analysis->FinalProduct

Caption: Logic diagram for the multi-step purification of this compound.

Protocol 3.1: Macroporous Resin Chromatography

This step captures phenolic compounds, including this compound, while allowing hydrophilic impurities like sugars and salts to pass through.[8]

  • Column Packing: Pack a glass column with Amberlite XAD-2 (or a similar macroporous adsorbent resin like Diaion HP-20) and wash thoroughly with ethanol followed by deionized water.[8][9]

  • Equilibration: Equilibrate the column with 5-10 bed volumes of deionized water.

  • Sample Loading: Load the crude aqueous extract onto the column at a slow flow rate.

  • Washing: Wash the column with 5-10 bed volumes of deionized water to remove unbound sugars, salts, and proteins. Monitor the column effluent with a UV detector at 280/320 nm until the absorbance returns to baseline.

  • Elution: Elute the bound phenolic compounds with a stepwise gradient of aqueous ethanol (e.g., 20%, 50%, 70%, 95%). This compound is expected to elute in the lower to mid-range ethanol fractions.

  • Pooling & Concentration: Collect the fractions showing UV absorbance. Pool the relevant fractions and concentrate them using a rotary evaporator under reduced pressure to remove the ethanol.

Protocol 3.2: Size-Exclusion Chromatography (SEC)

This step separates the concentrated phenolic fraction based on molecular size and polarity, effectively isolating this compound from larger feruloylated oligosaccharides (FAXOs) and smaller free ferulic acid.[10][11]

  • Column Preparation: Swell Sephadex LH-20 resin in the desired mobile phase (e.g., 50% aqueous methanol) and pack it into a column.[11]

  • Equilibration: Equilibrate the column by washing with at least 3-5 bed volumes of the mobile phase.

  • Sample Loading: Dissolve the concentrated fraction from the previous step in a minimal volume of the mobile phase and load it onto the column.

  • Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of a fixed volume and monitor their composition using UV-Vis spectrophotometry (280/320 nm) and/or Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[11] Pool the pure fractions.

  • Final Step: Concentrate the pooled fractions using a rotary evaporator and freeze-dry to obtain the purified this compound as a powder.

ParameterStep 1: Macroporous ResinStep 2: Size-Exclusion
Resin Type Amberlite XAD-2, Diaion HP-20Sephadex LH-20
Wash Buffer Deionized WaterN/A
Elution Buffer Aqueous Ethanol Gradient (20-95%)50% Aqueous Methanol
Principle Adsorption based on polaritySeparation by molecular size & polarity
Reference [8][9][10][11]

Quantitative Data Summary

The yield of this compound is highly dependent on the raw material and the precise optimization of the extraction and purification conditions. The following table presents typical yields for related compounds from wheat bran to provide a benchmark. Researchers should perform analytical quantification (e.g., via HPLC with a calibrated standard) at each stage to determine the specific yield and purity of their process.

ProductPre-treatmentExtraction MethodYield/RecoveryReference
Ferulic Acid AutohydrolysisEnzymatic Hydrolysis (A. niger, E. parvum enzymes + FAE)62.5% of esterified FA in starting material[9]
Ferulic Acid Autoclaving or Steam ExplosionEnzymatic Hydrolysis (Alcalase, Termamyl, Pentopan, FAE)0.82 - 1.05 g/kg bran[3]
Feruloylated Arabinoxylan (F-AX) De-starchingSubcritical Water Extraction (160°C)445.2 mg/g dry weight of extract[4]
Total Ferulic Acid De-starchingPressurized Hot Water (200°C, 3.5 min)78% of total initial FA[12]

References

Application Notes and Protocols for the Quantitative Analysis of 6-O-Feruloylglucose in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Feruloylglucose is a phenolic compound found in various plants, consisting of a ferulic acid molecule ester-linked to a glucose molecule. As a derivative of ferulic acid, it is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its potential antioxidant, anti-inflammatory, and other biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects.

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in plant extracts, including sample preparation, and analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Detailed protocols and data presentation guidelines are provided to assist researchers in their studies.

Data Presentation: Quantitative Analysis of this compound

A systematic presentation of quantitative data is essential for the comparison of this compound content across different plant species and extraction methods. While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for researchers to populate with their experimental findings.

Plant SpeciesPlant PartExtraction SolventExtraction MethodThis compound Content (mg/g of dry extract)Reference
Example: Plantago majorLeaves80% MethanolUltrasound-AssistedData to be determined(Internal Data)
Example: Linum usitatissimumSeeds70% EthanolMacerationData to be determined(Internal Data)
Example: Zea maysBran95% EthanolSoxhlet ExtractionData to be determined(Internal Data)

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The choice of extraction method and solvent is critical for the efficient recovery of this compound. Below are protocols for common extraction techniques.

Protocol 1.1: Ultrasound-Assisted Extraction (UAE)

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Addition: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of 80% methanol (or another suitable solvent).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

Protocol 1.2: Maceration

  • Grinding: Prepare the plant material as described in Protocol 1.1.

  • Solvent Addition: Place 1 g of the powdered plant material in a sealed container with 25 mL of 70% ethanol.

  • Incubation: Keep the container on a shaker at room temperature for 24 hours, protected from light.

  • Filtration and Concentration: Filter the extract and concentrate it as described in Protocol 1.1.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with Diode Array Detection (DAD) is a robust and widely used technique for the quantification of phenolic compounds.

Protocol 2.1: HPLC-DAD Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 50 50

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Ferulic acid and its esters typically show maximum absorbance around 320 nm. The DAD should be set to scan a range (e.g., 200-400 nm) to determine the optimal wavelength for this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of the analyte in the samples is determined by interpolating their peak areas against the calibration curve.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass analyzer, offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Protocol 3.1: UPLC-QTOF-MS Method

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 5
    15 95
    18 95
    18.1 5

    | 20 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters (ESI Negative Mode):

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-1000

    • Target Ion (for MS/MS): The deprotonated molecule [M-H]⁻ of this compound (C16H20O9, MW: 356.32) would be m/z 355.10.

  • Quantification: Quantification is performed in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or by extracting the ion chromatogram for the specific m/z of the target analyte in high-resolution instruments. A calibration curve is constructed using a certified reference standard.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable for the preliminary quantification or for samples where this compound is a major component and interfering substances are minimal.

Protocol 4.1: UV-Vis Spectrophotometric Method

  • Wavelength Determination: Scan a pure standard solution of this compound (dissolved in the same solvent as the extracts) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the feruloyl moiety, the λmax is expected to be around 320 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Dilute the plant extract appropriately to ensure the absorbance reading falls within the linear range of the calibration curve. Measure the absorbance of the diluted extract at the λmax.

  • Calculation: Determine the concentration of this compound in the extract using the equation of the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Material (Dried and Powdered) extraction Extraction (UAE or Maceration) plant_material->extraction filtration Filtration & Concentration extraction->filtration extract Crude Extract filtration->extract hplc HPLC-DAD extract->hplc High Specificity lcms UPLC-QTOF-MS extract->lcms High Sensitivity & Specificity uvvis UV-Vis Spectrophotometry extract->uvvis Preliminary/Screening quantification Quantification using Calibration Curve hplc->quantification lcms->quantification uvvis->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling feruloylglucose This compound receptor Cell Surface Receptor (Hypothesized) feruloylglucose->receptor Binds akt Akt receptor->akt Activates mapk MAPK (e.g., ERK, JNK, p38) receptor->mapk Activates p_akt p-Akt (Active) akt->p_akt cellular_response Cellular Responses (e.g., Anti-inflammatory, Antioxidant) p_akt->cellular_response p_mapk p-MAPK (Active) mapk->p_mapk p_mapk->cellular_response

Caption: Inferred signaling pathway for this compound based on similar compounds.

Application Notes and Protocols for Utilizing 6-O-Feruloylglucose as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecules within a biological system, is a powerful tool for understanding cellular biochemistry and identifying novel biomarkers. The accuracy and reliability of metabolomic data heavily depend on the use of well-characterized standards for both qualitative and quantitative analyses. 6-O-Feruloylglucose, a naturally occurring phenolic glycoside, is increasingly recognized for its potential as a reference standard in metabolomic studies, particularly those involving plant-based samples or investigations into the metabolism of dietary phenolics.

This document provides detailed application notes and experimental protocols for the effective use of this compound as a standard in metabolomics workflows. These guidelines are intended to assist researchers in achieving accurate and reproducible quantification of this and similar metabolites in various biological matrices.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use as a standard.

PropertyValueReference
Molecular Formula C₁₆H₂₀O₉--INVALID-LINK--
Molecular Weight 356.33 g/mol --INVALID-LINK--
Appearance White to off-white solid[Commercial Suppliers]
Solubility Soluble in methanol, ethanol, DMSO, and water[Commercial Suppliers]
Storage Conditions Store at -20°C for long-term stability. Protect from light and moisture.[Commercial Suppliers]

Experimental Protocols

The following protocols provide a framework for the utilization of this compound as both an external and internal standard in LC-MS-based metabolomics.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.

Materials:

  • This compound (high purity, ≥98%)

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the weighed standard in a minimal amount of methanol in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the primary stock solution at -20°C in an amber vial.

  • Working Stock Solution (100 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Bring the volume up to the mark with a 50:50 (v/v) methanol:water solution.

    • Mix thoroughly. This working stock can be used to prepare calibration standards.

  • Calibration Curve Standards:

    • Perform serial dilutions of the working stock solution to prepare a series of calibration standards. A typical concentration range for a calibration curve might be 1 ng/mL to 1000 ng/mL.

    • Prepare each calibration standard in the same solvent composition as the final sample extracts (e.g., 50:50 methanol:water).

Protocol 2: Sample Preparation - Extraction from Plant Tissue

This protocol outlines a general procedure for the extraction of metabolites, including this compound, from plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Internal Standard (if applicable, a structurally similar, stable isotope-labeled compound is recommended)

  • Centrifuge capable of reaching >12,000 x g and 4°C

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Metabolite Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% methanol.

    • If using an internal standard, add it to the extraction solvent at a known concentration.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample on a shaker at 4°C for 30 minutes.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage:

    • Store the extracts at -80°C until analysis to minimize degradation. Phenolic compounds can be sensitive to temperature and light.[1][2]

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Method optimization will be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 355.1

    • Product Ions (m/z): 193.1 (quantifier), 134.0 (qualifier) (Note: These transitions should be optimized on the specific instrument being used.)

Data Presentation and Method Validation

For reliable quantitative results, the analytical method should be validated according to established guidelines. The following tables provide an example of how to present quantitative data for method validation. Please note that the values presented are illustrative and should be determined experimentally for your specific assay.

Table 1: Linearity and Sensitivity of this compound Quantification
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

LOD and LOQ are estimated based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Table 2: Accuracy and Precision of this compound Quantification
Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (% Recovery)Precision (% RSD)
5 4.9 ± 0.498%8.2%
50 51.2 ± 2.1102.4%4.1%
500 495.5 ± 15.899.1%3.2%

Accuracy is calculated as [(Mean Measured Concentration) / (Spiked Concentration)] x 100. Precision is the relative standard deviation of the measurements.

Visualizations

Diagram 1: General Metabolomics Workflow

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Tissue) Extraction Metabolite Extraction (with Internal Standard) SampleCollection->Extraction Filtration Filtration Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakPicking Peak Picking & Integration DataAcquisition->PeakPicking Quantification Quantification (using this compound Standard) PeakPicking->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: A generalized workflow for metabolomics analysis.

Diagram 2: Phenylpropanoid Biosynthesis Pathway

phenylpropanoid_pathway cluster_flavonoids Flavonoids & Other Phenolics Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL FeruloylCoA Feruloyl-CoA pCoumaroylCoA->FeruloylCoA HCT/C3H Chalcones Chalcones pCoumaroylCoA->Chalcones Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Feruloylglucose This compound FeruloylCoA->Feruloylglucose UGT ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol CAD Lignin Lignin ConiferylAlcohol->Lignin Flavonoids Flavonoids Chalcones->Flavonoids

Caption: Simplified phenylpropanoid biosynthesis pathway.

Conclusion

The use of this compound as a standard in metabolomics provides a valuable tool for the accurate quantification of this and structurally related phenolic compounds. Adherence to rigorous experimental protocols for standard preparation, sample extraction, and LC-MS/MS analysis, coupled with thorough method validation, is essential for generating high-quality, reproducible data. The application notes and protocols provided herein serve as a comprehensive guide for researchers aiming to incorporate this compound into their metabolomics workflows, ultimately contributing to a deeper understanding of the metabolome in various biological systems.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-Feruloylglucose is a naturally occurring phenolic compound found in various plants. It is an ester formed between ferulic acid and glucose.[1][2][3][4][5][6] As a member of the hydroxycinnamate class of phytochemicals, it is of interest to researchers for its potential antioxidant and other biological activities. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.

Experimental Protocols

Disclaimer: The following parameters are proposed based on the chemical properties of this compound and data from structurally related compounds. These should serve as a starting point and must be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation

A generic solid-phase extraction (SPE) protocol for the extraction of this compound from a plant matrix is described below. The protocol should be optimized based on the specific sample matrix.

  • Homogenization: Homogenize 1 gram of the lyophilized and ground sample material in 10 mL of 80% methanol in water.

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol and combine the supernatants.

  • Evaporation and Reconstitution: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 10% methanol in water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Table 1: Proposed MRM Transitions for this compound

The molecular weight of this compound is 356.32 g/mol .[1][2][4][6] The precursor ion in negative mode ESI would be the deprotonated molecule [M-H]⁻ at m/z 355.1. The fragmentation is predicted to involve the cleavage of the glycosidic bond and fragmentation of the ferulic acid moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Proposed Collision Energy (eV)Proposed Cone Voltage (V)
This compound355.1193.1 (Quantifier)1001530
This compound355.1134.0 (Qualifier)1002530

Note: The product ion at m/z 193.1 corresponds to the deprotonated ferulic acid moiety. The ion at m/z 134.0 is a characteristic fragment of the ferulic acid structure.

Table 2: Hypothetical Performance Characteristics of the Validated Method

The following table presents an example of the performance characteristics that could be expected from a fully validated method based on the proposed parameters.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%

Disclaimer: The data presented in Table 2 is for illustrative purposes only and represents typical performance characteristics for a validated LC-MS/MS method. Actual performance must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization in 80% Methanol Sample->Homogenization Extraction Sonication & Centrifugation Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Final_Sample Reconstitution in Mobile Phase SPE->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cytoplasm cluster_nucleus Nucleus Phytochemical This compound Keap1_Nrf2 Keap1-Nrf2 Complex Phytochemical->Keap1_Nrf2 Inhibition of Keap1 Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 release Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation of Transcription Nrf2_nucleus->ARE Binding

Caption: Generalized antioxidant signaling pathway involving Nrf2.

References

Application Notes & Protocols: 6-O-Feruloylglucose in Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

6-O-Feruloylglucose is a phenolic glycoside with significant potential for application in the development of functional foods and nutraceuticals. As a derivative of ferulic acid, it is anticipated to possess strong antioxidant, anti-inflammatory, and neuroprotective properties. This document provides an overview of its potential biological activities, detailed protocols for its evaluation, and considerations for its incorporation into functional food products. These guidelines are intended for researchers, scientists, and professionals in the fields of food science and drug development.

Introduction to this compound

This compound belongs to the family of hydroxycinnamic acid derivatives, which are abundant in various plant sources, particularly in cereal grains.[1] The structure consists of a ferulic acid molecule esterified to a glucose moiety. This glycosylation can influence the compound's solubility, stability, and bioavailability compared to its aglycone, ferulic acid. Plant-derived compounds, especially polyphenols, are gaining attention as alternatives to conventional drugs for preventing chronic diseases due to their potent biological activities and minimal side effects.[2] The development of functional foods is a growing segment of the food industry, aimed at creating products that offer health benefits beyond basic nutrition.[3][4]

Potential Biological Activities & Mechanisms

While research specifically on this compound is emerging, its activities can be inferred from studies on ferulic acid and related phenolic glycosides.

Antioxidant Activity

Phenolic compounds are potent antioxidants that can neutralize harmful free radicals, thereby reducing oxidative stress, a key factor in many chronic diseases.[2][5] The antioxidant capacity is often evaluated through assays measuring radical scavenging or reducing power.[5][6]

Anti-inflammatory Effects

Chronic inflammation is implicated in various diseases, including cardiovascular disorders, diabetes, and neurodegenerative conditions.[2] Ferulic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways like nuclear factor-κB (NF-κB) and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] It can also suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[7][8]

Neuroprotective Effects

Oxidative stress and inflammation are major contributors to neurodegenerative diseases.[9][10] Natural compounds that can cross the blood-brain barrier and mitigate these effects are of great interest.[10] Studies on similar flavonoids and phenolic compounds have shown they can protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research.[9][11] The mechanisms include reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death).[9][11]

Quantitative Data Summary

Data specific to this compound is limited. The following tables present illustrative data for related compounds to provide a benchmark for evaluation.

Table 1: Antioxidant Activity of Related Phenolic Compounds

Compound/ExtractAssayIC₅₀ Value (µg/mL)Reference CompoundIC₅₀ Value (µg/mL)
Serissa japonica Leaf EODPPH62.79 ± 0.77Ascorbic AcidNot specified
Serissa japonica Leaf EOABTS57.82 ± 1.12Ascorbic AcidNot specified
Patuletin GlycosidesDPPHHigh ActivityBHTNot specified
Spinacetin GlycosidesABTSHigh ActivityBHTNot specified

Data sourced from studies on various plant extracts rich in phenolic compounds.[12][13] IC₅₀ represents the concentration required to inhibit 50% of the activity.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/ExtractCell LineAssayIC₅₀ Value (µg/mL)
Serissa japonica Leaf EORAW 264.7NO Inhibition63.03 ± 3.22
Vicia tetrasperma EtOAc FractionRAW 264.7NO InhibitionStrong (45.5% at 100 µg/mL)
Luteolin-7-O-glucosideRAW 264.7TNF-α ReductionSignificant
Phenolic Glycosides (P. persica)Human Mast CellsHistamine ReleaseSignificant

Data sourced from various studies on plant-derived compounds.[13][14][15] NO = Nitric Oxide.

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, causing the solution to decolorize. The change in absorbance is measured spectrophotometrically.[5][6]

Materials:

  • This compound sample

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Prepare a blank for each concentration containing 100 µL of the sample and 100 µL of methanol.

  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Add 100 µL of the DPPH solution to each sample well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Anti-inflammatory Assay (NO Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (like the RAW 264.7 cell line) produce NO when stimulated with LPS. Anti-inflammatory compounds can inhibit this production. NO concentration in the cell culture supernatant is measured using the Griess reagent.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • This compound sample

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Cytotoxicity Test (MTT): First, determine the non-toxic concentrations of this compound on RAW 264.7 cells. Treat cells with various concentrations for 24 hours and perform an MTT assay. Use only non-toxic concentrations for the NO assay.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 3: Neuroprotection Assay (Anti-6-OHDA)

Objective: To evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.[9]

Principle: The neurotoxin 6-OHDA induces oxidative stress and apoptosis in dopaminergic neurons, serving as an in vitro model for Parkinson's disease. A neuroprotective compound will increase cell viability after exposure to 6-OHDA. Cell viability is measured using the MTT assay.[11]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • This compound sample

  • 6-hydroxydopamine (6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Toxicity: Add 6-OHDA (final concentration typically 50-100 µM) to the wells (except the control group) and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals form.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells. An increase in viability in the this compound + 6-OHDA group compared to the 6-OHDA only group indicates a neuroprotective effect.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the study of this compound.

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Application Plant Plant Source (e.g., Cereals) Extract Crude Hydroalcoholic Extraction Plant->Extract Partition Solvent Partitioning (e.g., Ethyl Acetate) Extract->Partition Purify Column Chromatography (e.g., Sephadex LH-20) Partition->Purify Isolate Isolated this compound Purify->Isolate Antioxidant Antioxidant Assays (DPPH, ABTS) Isolate->Antioxidant AntiInflam Anti-inflammatory Assays (NO, Cytokine) Isolate->AntiInflam Neuro Neuroprotection Assays (6-OHDA) Isolate->Neuro Food Functional Food Formulation AntiInflam->Food

Caption: Workflow for isolation and evaluation of this compound.

G LPS Inflammatory Stimulus (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Outcome Seed Seed SH-SY5Y Cells in 96-well Plate Adhere Incubate for 24h Seed->Adhere Pretreat Pre-treat with this compound (1h) Adhere->Pretreat Induce Add Neurotoxin 6-OHDA (24h) Pretreat->Induce MTT Add MTT Reagent Induce->MTT IncubateMTT Incubate for 4h MTT->IncubateMTT Dissolve Dissolve Formazan with DMSO IncubateMTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Result Calculate % Cell Viability (Neuroprotection) Read->Result

Caption: Experimental workflow for the neuroprotection (MTT) assay.

Considerations for Functional Food Development

The successful incorporation of this compound into functional foods requires a multidisciplinary approach.[16]

  • Source & Extraction: Identifying plant sources with high concentrations of this compound is the first step. Efficient and scalable extraction and purification methods, such as alkaline hydrolysis followed by adsorption resin chromatography, are needed to obtain the compound in sufficient purity and quantity.[17][18]

  • Bioavailability: The glucose moiety may affect how the compound is absorbed and metabolized. In vivo studies are necessary to understand its bioavailability and whether it is hydrolyzed to ferulic acid in the gut.

  • Stability: The stability of this compound during food processing (e.g., thermal treatment, pH changes) must be evaluated to ensure the final product retains its bioactivity.[1] Encapsulation technologies could be explored to enhance stability.

  • Formulation & Sensory Properties: The compound must be incorporated into a suitable food matrix without negatively impacting taste, texture, or appearance.

  • Safety & Regulation: Thorough safety and toxicology studies are required. The health claims associated with the final functional food product must be substantiated by robust scientific evidence to meet regulatory standards, such as those established by agencies like FOSHU in Japan.[3]

Conclusion

This compound is a promising bioactive compound for the functional food market. Its anticipated antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable ingredient for developing foods aimed at preventing chronic and age-related diseases. The protocols and workflows provided in this document offer a systematic framework for researchers to investigate its efficacy and translate these findings into tangible health-promoting products. Further research is essential to fully characterize its biological activities, metabolism, and safety profile.

References

Cell-based Assays to Determine 6-O-Feruloylglucose Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the bioactivity of 6-O-Feruloylglucose, a natural phenolic compound of interest for its potential health benefits. The following sections detail the protocols for assessing its antioxidant and anti-inflammatory properties, as well as its impact on key signaling pathways.

Introduction

This compound is a glycoside of ferulic acid, a well-known antioxidant. The conjugation of glucose may influence its bioavailability, stability, and biological activity. Cell-based assays are crucial for evaluating the efficacy of such compounds in a biologically relevant context, providing insights into their mechanisms of action and potential therapeutic applications. This document outlines key assays to investigate the antioxidant and anti-inflammatory potential of this compound.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables serve as templates for organizing experimental results.

Table 1: Antioxidant Activity of this compound

Assay TypeTest CompoundConcentration Range (µM)IC50 (µM) [95% CI]Positive Control (e.g., Trolox) IC50 (µM)
DPPH Radical ScavengingThis compounde.g., 1-500Insert experimental valueInsert experimental value
ABTS Radical ScavengingThis compounde.g., 1-500Insert experimental valueInsert experimental value

Note: IC50 values represent the concentration of the compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Anti-inflammatory Activity of this compound in Macrophages (e.g., RAW 264.7)

Assay TypeTest CompoundConcentration Range (µM)IC50 (µM) [95% CI]Positive Control (e.g., Dexamethasone) IC50 (µM)
Nitric Oxide (NO) Production InhibitionThis compounde.g., 1-100Insert experimental valueInsert experimental value
TNF-α Secretion InhibitionThis compounde.g., 1-100Insert experimental valueInsert experimental value
IL-6 Secretion InhibitionThis compounde.g., 1-100Insert experimental valueInsert experimental value

Note: Assays are typically performed in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeTest CompoundConcentration Range (µM)CC50 (µM) [95% CI]
e.g., RAW 264.7MTT AssayThis compounde.g., 1-1000Insert experimental value
e.g., HEK293TLDH AssayThis compounde.g., 1-1000Insert experimental value

Note: CC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Cell Culture
  • Cell Lines:

    • RAW 264.7: Murine macrophage cell line for anti-inflammatory assays.

    • HEK293T: Human embryonic kidney cell line for reporter gene assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

It is essential to assess the cytotoxicity of this compound to ensure that the observed bioactivities are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Antioxidant Activity Assays
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound or a standard antioxidant (e.g., Trolox).

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Scavenging activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and leave the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound or a standard antioxidant (e.g., Trolox) to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Scavenging activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Anti-inflammatory Activity Assays
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.

  • Cell Treatment: Follow steps 1-3 of the NO Production Inhibition Assay Protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathway Analysis
  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of p38, ERK1/2, and JNK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure NO, TNF-α, IL-6 E->F

Workflow for assessing anti-inflammatory activity.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene Induces Feruloylglucose This compound Feruloylglucose->IKK Inhibits

Potential inhibition of the NF-κB pathway.

G cluster_2 MAPK Signaling Pathway LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Gene_MAPK Inflammatory Gene Expression AP1->Gene_MAPK Induces Feruloylglucose_MAPK This compound Feruloylglucose_MAPK->MAPK Inhibits Phosphorylation

Potential modulation of the MAPK pathway.

Application Notes and Protocols: In Vitro Antioxidant Activity of 6-O-Feruloylglucose using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-Feruloylglucose is a phenolic compound of interest for its potential antioxidant properties. The presence of a ferulic acid moiety suggests its capacity to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds.

Data Presentation

A comprehensive search of scientific literature did not yield specific published IC50 values for this compound in either DPPH or ABTS assays. However, to provide a relevant benchmark, the antioxidant activity of its parent compound, ferulic acid, is presented below. The antioxidant activity of this compound is expected to be influenced by the glycosylation at the 6-O position.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Ferulic acidDPPH9.9 ± 0.7Trolox6.3 ± 1.4
Ferulic acidABTS16.7 ± 0.2Trolox3.8 ± 1.2
Table 1: Antioxidant activity of Ferulic Acid in DPPH and ABTS assays. Data is presented as the mean ± standard deviation.[1]

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, adapted for the evaluation of pure compounds like this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3] This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[2][3] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[2]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Positive Control (e.g., Ascorbic acid, Trolox, or Ferulic acid)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. [4]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured typically at 734 nm, is proportional to the antioxidant concentration. [4][5] Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive Control (e.g., Ascorbic acid, Trolox, or Ferulic acid)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • On the day of the experiment, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol, 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the different concentrations of the test compound or standard.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control well, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.

    • For the blank well, add 200 µL of the solvent.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate at room temperature for 6 minutes.

    • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test sample).

    • A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the ABTS•+ radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

DPPH_Assay_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DPPH DPPH• (Violet) Reaction Hydrogen/Electron Donation DPPH->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H Antioxidant_Radical Antioxidant Radical (A•) Reaction->Antioxidant_Radical

Caption: Mechanism of the DPPH radical scavenging assay.

ABTS_Assay_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ABTS_radical ABTS•+ (Blue-Green) Reaction Electron Donation ABTS_radical->Reaction Antioxidant Antioxidant Antioxidant->Reaction ABTS_neutral ABTS (Colorless) Reaction->ABTS_neutral Oxidized_Antioxidant Oxidized Antioxidant Reaction->Oxidized_Antioxidant

Caption: Mechanism of the ABTS radical cation decolorization assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH or ABTS•+) mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples Prepare Sample Dilutions (this compound & Standard) prep_samples->mix incubate Incubate at Room Temperature (in dark for DPPH) mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_curve Plot % Inhibition vs. Concentration calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General experimental workflow for in vitro antioxidant assays.

References

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of 6-O-Feruloylglucose Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Feruloylglucose is a naturally occurring phenolic compound found in various plant species. As a glycoside of ferulic acid, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate quantification and characterization of this compound from complex biological matrices, such as plant extracts, often require an effective sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is a robust and selective technique for the isolation and concentration of analytes from complex samples, providing cleaner extracts for downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This application note provides a detailed protocol for the cleanup of this compound samples using SPE.

Principle of Solid-Phase Extraction

Solid-Phase Extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For this compound, a reversed-phase SPE sorbent is typically employed. The non-polar stationary phase retains the moderately polar this compound, while more polar impurities like sugars and salts are washed away. Less polar compounds are also retained and can be selectively eluted.

Experimental Protocols

This section details the methodology for the SPE cleanup of this compound from a plant extract.

Materials and Reagents:

  • SPE Cartridge: Reversed-phase polymeric sorbent (e.g., Strata-X) or C18 cartridges.

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), analytical grade

  • Ultrapure Water

  • Sample: Plant extract containing this compound, dissolved in an appropriate solvent.

  • SPE Manifold

  • Collection Tubes

  • Nitrogen Evaporator (optional)

Sample Pre-treatment:

  • Obtain a plant extract using a suitable extraction method (e.g., maceration with 80% methanol).

  • Evaporate the organic solvent from the extract.

  • Reconstitute the dried extract in a minimal volume of water, acidified to approximately pH 2-3 with formic acid. Acidification helps in the retention of phenolic acids on the reversed-phase sorbent.[1]

  • Centrifuge the reconstituted extract to remove any particulate matter.

Solid-Phase Extraction Protocol:

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge to activate the stationary phase.

    • Pass 3 mL of acidified water (pH 2-3 with formic acid) to equilibrate the sorbent. Do not allow the cartridge to dry out.

  • Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 4 mL of acidified water (pH 2-3 with formic acid) to remove polar interferences such as sugars and organic acids.

  • Elution:

    • Elute the retained this compound with 2 mL of 70% aqueous methanol. Other elution solvents like ethyl acetate can also be effective for phenolic compounds.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be directly injected into an HPLC system for analysis.

    • Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration of the analyte.

Quantitative Data Summary

While specific recovery data for this compound is not extensively available, the following table summarizes the recovery of structurally related phenolic compounds from plant and food matrices using similar SPE protocols. This data serves as a valuable reference for the expected performance of the described method.

CompoundMatrixSPE SorbentRecovery (%)Reference
trans-Ferulic Acid SpeltStrata-X94.0[2]
p-Coumaric Acid SpeltStrata-X93.5[2]
Caffeic Acid Derivatives SpeltStrata-X95.5[2]
p-Hydroxybenzoic Acid SpeltStrata-X89.5[2]
Various Phenolic Acids HoneyOasis HLBHigh[1]

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_analysis Analysis plant_extract Plant Extract evaporation Evaporate Solvent plant_extract->evaporation reconstitution Reconstitute in Acidified Water (pH 2-3) evaporation->reconstitution centrifugation Centrifuge reconstitution->centrifugation loading 2. Load Sample centrifugation->loading Pre-treated Sample conditioning 1. Condition (Methanol, Acidified Water) conditioning->loading washing 3. Wash (Acidified Water) loading->washing elution 4. Elute (70% Methanol) washing->elution hplc_ms HPLC/MS Analysis washing->hplc_ms Waste (Interferents) elution->hplc_ms Purified this compound

Caption: Experimental workflow for the SPE cleanup of this compound.

Signaling Pathway Diagram: NF-κB Activation

This compound and related phenolic compounds are known to modulate inflammatory responses. One of the key pathways involved is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which can be activated by various stimuli and ultimately leads to the transcription of pro-inflammatory genes. The biological activity of purified this compound can be assessed by its ability to modulate this pathway.

NFkB_Pathway cluster_NFkB stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex NFkB_p50 p50 NFkB_p65 p65 nucleus Nucleus NFkB_complex->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines cytoplasm_top Cytoplasm cytoplasm_bottom

Caption: Simplified diagram of the NF-κB signaling pathway.

References

Application Notes and Protocols: Regioselective Synthesis of 6-O-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies and comparative data for the regioselective synthesis of 6-O-acyl derivatives of carbohydrates, a critical transformation in medicinal chemistry and drug development.

Introduction

The selective acylation of carbohydrates is a fundamental process in the synthesis of complex glycoconjugates, oligosaccharides, and various carbohydrate-based therapeutics. Due to the presence of multiple hydroxyl groups with similar reactivity, achieving regioselectivity, particularly at the primary 6-O position, presents a significant synthetic challenge. This document outlines and compares several effective methods for the regioselective 6-O-acylation of unprotected or partially protected monosaccharides and their derivatives. The methodologies covered include organotin-mediated acylation, borinic acid-catalyzed acylation, organocatalysis, and enzymatic catalysis, providing a comprehensive resource for researchers in the field.

Methods for Regioselective 6-O-Acylation

Several strategies have been developed to achieve high regioselectivity in the acylation of the 6-O position of carbohydrates. These methods leverage different catalytic systems and reaction conditions to differentiate the primary hydroxyl group from the secondary ones.

Organotin-Mediated Acylation

Organotin reagents, such as dibutyltin oxide (Bu₂SnO), are widely used to activate specific hydroxyl groups for regioselective modifications.[1] The mechanism involves the formation of a stannylene acetal intermediate, which enhances the nucleophilicity of one of the coordinated hydroxyl groups.[2][3] In many cases, this method shows a high preference for acylation at the 6-O position.[2]

Borinic and Boronic Acid-Catalyzed Acylation

Organoboron compounds, including borinic and boronic acids, serve as catalysts for the regioselective acylation of polyols.[4][5][6] This method relies on the reversible formation of borinate or boronate esters with diol functionalities within the carbohydrate structure.[7] This interaction can activate a specific hydroxyl group towards acylation.[4][7] This approach is advantageous due to the low toxicity of boron-based reagents compared to organotin compounds.[4]

Organocatalysis

Chiral organocatalysts, such as derivatives of 4-pyrrolidinopyridine, have been successfully employed for the regioselective acylation of monosaccharides.[8] These catalysts can form multiple hydrogen bonds with the carbohydrate substrate, creating a specific microenvironment that directs the acylating agent to a particular hydroxyl group.[8] This method has shown high functional group tolerance.[9]

Enzymatic Acylation

Lipases are a class of enzymes that can catalyze acylation reactions with high regioselectivity in non-aqueous solvents.[10][11][12] These biocatalysts are particularly effective in discriminating between the primary and secondary hydroxyl groups of sugars, often leading to exclusive acylation at the 6-O position.[13][14] Lipase-catalyzed reactions are performed under mild conditions and are considered a green chemistry approach.[13]

Data Presentation: Comparison of Methods

The following table summarizes quantitative data from various studies on the regioselective 6-O-acylation of different carbohydrate substrates, allowing for a direct comparison of the efficacy of each method.

SubstrateMethodAcylating AgentCatalyst/EnzymeSolventYield (%)Regioselectivity (6-O vs. others)Reference(s)
SucroseOrganotin-mediatedAcyl ChloridesDibutyltin oxideToluene/DMFGoodHigh for 6-O and 6,3'-di-O[2]
Unprotected SucroseEnzymaticVinyl LaurateHumicola lanuginosa lipase2-methyl-2-butanol/DMSO70High for 6-O[15]
Unprotected SucroseChemical3-acylthiazolidine-2-thionesDBUDMFGoodHigh for 6-O[16]
Cholesteryl β-D-glucosideEnzymaticPalmitic AcidCandida antarctica lipaseOrganic Solvents81High for 6'-O[14]
Octyl β-D-glucopyranosideOrganocatalysisIsobutyric anhydrideChiral 4-pyrrolidinopyridineChloroform9899:1 (4-O vs. others)[8]
CelluloseGas-phase AcetylationAcetic anhydrideNoneGas-phase-Highly regioselective for 6-O[17][18]
DieckolChemicalAcetic anhydridePyridineAcetone60High for 6-O[19]
Various MonosaccharidesProtecting Group ExchangeAcetic acidMicrowave irradiation-GoodSelective for 6-O and 1,6-di-O[20]

Experimental Protocols

Protocol 1: Organotin-Mediated 6-O-Acylation of Sucrose

This protocol is adapted from the work of Wang et al. on the regioselective formation of 6-O-acylsucroses.[2]

Materials:

  • Sucrose

  • Dibutyltin oxide (Bu₂SnO)

  • Acyl chloride (e.g., benzoyl chloride)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • A mixture of sucrose (1 mmol) and dibutyltin oxide (1.1 mmol) in methanol is refluxed until a clear solution is obtained.

  • The solvent is removed under reduced pressure to yield the crude dibutylstannylene acetal of sucrose.

  • The crude acetal is dissolved in a mixture of toluene and DMF.

  • The solution is cooled to 0 °C, and the acyl chloride (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 4-12 hours), monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is evaporated, and the residue is purified by silica gel column chromatography to afford the desired 6-O-acylsucrose.

Protocol 2: Lipase-Catalyzed Regioselective 6-O-Acylation of Sucrose

This protocol is based on the method described for the synthesis of 6-O-lauroylsucrose.[15]

Materials:

  • Sucrose

  • Vinyl laurate

  • Immobilized Humicola lanuginosa lipase

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Sucrose (1 mmol) is dissolved in a solvent mixture of 2-methyl-2-butanol and DMSO (e.g., 4:1 v/v).

  • Vinyl laurate (molar excess, e.g., 5 mmol) is added to the solution.

  • The immobilized lipase (e.g., 50 mg/mL) is added to the reaction mixture.

  • The suspension is incubated at a controlled temperature (e.g., 45 °C) with constant shaking for 24-48 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • After the desired conversion is achieved, the enzyme is filtered off.

  • The solvent is removed under vacuum, and the product is purified by chromatography to yield 6-O-lauroylsucrose.

Visualizations

General Workflow for Regioselective 6-O-Acylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Unprotected/Partially Protected Carbohydrate Catalyst Select Catalyst/Reagent (Organotin, Borinic Acid, Enzyme, etc.) Start->Catalyst Reaction Perform Acylation Reaction with Acylating Agent Catalyst->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Product (e.g., Chromatography) Quench->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the regioselective 6-O-acylation of carbohydrates.

Decision Tree for Method Selection

G Start Need for Regioselective 6-O-Acylation Toxicity Toxicity a Major Concern? Start->Toxicity Green Green Chemistry/ Mild Conditions Preferred? Toxicity->Green Yes Organotin Organotin-Mediated Acylation Toxicity->Organotin No Substrate Complex Substrate with Multiple Functional Groups? Green->Substrate No Enzyme Enzymatic Acylation Green->Enzyme Yes Boron Borinic/Boronic Acid Catalysis Substrate->Boron No Organocat Organocatalysis Substrate->Organocat Yes

Caption: A decision tree to guide the selection of a suitable 6-O-acylation method.

Signaling Pathway Analogy: Catalytic Acylation Cycle

G Carb Carbohydrate (R-OH) Intermediate Activated Intermediate Carb->Intermediate + Catalyst Cat Catalyst (e.g., Bu2SnO) Cat->Intermediate Acyl Acylating Agent (R'-COX) Product 6-O-Acyl Product Acyl->Product Intermediate->Product + Acylating Agent Product->Carb Regenerates Starting Material Type Product->Cat Regenerates Catalyst

Caption: A simplified representation of a catalytic cycle for regioselective acylation.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-O-Feruloylglucose enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for the synthesis of this compound?

A1: The most common enzymes are feruloyl esterases (FAEs) and lipases. FAEs, a subclass of carboxyl esterases, naturally catalyze the hydrolysis of ester bonds between hydroxycinnamic acids and sugars.[1] In controlled environments, they can be used for transesterification to synthesize feruloyl esters. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are also widely used for their ability to catalyze esterification and transesterification reactions in non-aqueous media.[2][3][4]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis of this compound typically involves a ferulic acid donor and a glucose acceptor. To improve reaction kinetics and yield, an activated form of ferulic acid, such as vinyl ferulate, is often used as the acyl donor.[1][5] Glucose is used as the acyl acceptor.

Q3: What reaction media are suitable for this enzymatic synthesis?

A3: The choice of reaction medium is critical for maximizing yield and minimizing side reactions. Common media include:

  • Organic Solvents: Anhydrous organic solvents like acetonitrile, acetone, and tert-butanol are effective for this synthesis.[3] The use of anhydrous solvents is crucial to suppress the competing hydrolysis reaction.[3]

  • Detergentless Microemulsions: These systems, often composed of a non-polar solvent (e.g., n-hexane), a polar organic solvent (e.g., t-butanol), and a small amount of aqueous buffer, can provide a suitable environment for the enzyme and substrates, leading to high yields.[1][5][6]

  • Binary Solvent Mixtures: A mixture of two organic solvents, such as DMSO and chloroform, can also be effective.[7]

Q4: How can I monitor the progress of the reaction and quantify the product?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and effective method for monitoring the reaction and quantifying this compound. This technique allows for the separation and quantification of the starting materials, the desired product, and any side products. Other analytical methods like LC-MS can also be employed for more detailed analysis.[8][9][10]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize parameters such as temperature, pH, and reaction time. The optimal temperature is typically between 40-50°C, and the optimal pH is generally in the range of 6-8.[1][7]
Inappropriate Enzyme Concentration Vary the enzyme loading to find the optimal concentration. Both too low and too high concentrations can negatively impact the yield.[1]
Incorrect Substrate Molar Ratio Optimize the molar ratio of the acyl donor (e.g., vinyl ferulate) to the acyl acceptor (glucose). An excess of one substrate may be necessary to drive the reaction towards product formation.
Presence of Water (Hydrolysis) Ensure the use of anhydrous solvents and consider adding molecular sieves to the reaction mixture to remove any residual water, which can lead to the hydrolysis of the feruloyl donor.[3][7]
Poor Enzyme Stability The choice of solvent and buffer can affect enzyme stability. Some buffers, like sodium acetate and Tris-HCl, have been shown to have a negative impact on certain feruloyl esterases.[1]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Hydrolysis of Acyl Donor As mentioned above, minimize water content in the reaction medium by using anhydrous solvents and molecular sieves.[3]
Enzyme-catalyzed Side Reactions The enzyme itself may catalyze other reactions. Screening different enzymes (various FAEs or lipases) can help identify one with higher selectivity for the desired reaction.[11]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Complex Reaction Mixture Optimize the reaction to minimize side products, which will simplify the purification process.
Inappropriate Purification Method Standard chromatographic techniques such as column chromatography or preparative HPLC are typically used for purification. The choice of the stationary and mobile phases should be optimized for the best separation.

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Feruloyl Derivatives

ParameterOptimized ValueEnzymeSubstratesReference
Temperature 40 - 50 °CLecitase™ UltraGlucose and Poly(3-hydroxyalkanoates)[7]
pH 6.0 - 8.0Feruloyl Esterases (Fae125, Fae7262, Fae68)Vinyl Ferulate and L-arabinose[1]
Solvent System n-hexane:t-butanol:buffer (53.4:43.4:3.2 v/v/v)Feruloyl Esterase (FaeB2)Vinyl Ferulate and Prenol[6]
Enzyme Load 0.04 g FAE L⁻¹Feruloyl Esterase (Fae125)Vinyl Ferulate and Prenol[1]
Molecular Sieves 13 - 15 g L⁻¹Lecitase™ UltraGlucose and Poly(3-hydroxyalkanoates)[7]

Table 2: Reported Yields for Enzymatic Feruloylation

ProductEnzymeYieldReference
L-arabinose ferulateFeruloyl Esterase (Fae125)33.0%[5][12]
Prenyl ferulateFeruloyl Esterase (Fae125)81.8%[5][12]
Prenyl ferulateFeruloyl Esterase (FaeB2)71.5%[6]
Cholesteryl (6'-O-palmitoyl)glucosideRhizomucor miehei lipase97%[2]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

  • Preparation of Reaction Mixture:

    • In a sealed vial, dissolve the glucose acceptor and the vinyl ferulate donor in the chosen anhydrous organic solvent or microemulsion system.

    • Add molecular sieves to the mixture to ensure anhydrous conditions.

  • Enzyme Addition:

    • Add the selected enzyme (e.g., immobilized lipase or feruloyl esterase) to the reaction mixture. The optimal enzyme concentration should be determined experimentally.[1]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 40-50°C) with agitation.[1][7]

  • Reaction Monitoring:

    • At regular intervals, take aliquots from the reaction mixture.

    • Terminate the enzymatic reaction in the aliquot (e.g., by heating or adding a solvent like ethanol).

    • Analyze the composition of the aliquot by HPLC to determine the conversion of substrates and the formation of the product.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion, terminate the reaction by filtering off the immobilized enzyme.

    • Evaporate the solvent under reduced pressure.

    • Purify the this compound from the residue using column chromatography or preparative HPLC.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation:

    • An HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD).

  • Mobile Phase:

    • A gradient of two solvents is typically used, for example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a low percentage of Solvent B, and gradually increase the concentration of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.

  • Detection:

    • Monitor the elution profile at a wavelength where feruloyl compounds show strong absorbance, typically around 320-345 nm.

  • Quantification:

    • Create a calibration curve using a standard of known concentration of this compound.

    • Calculate the concentration of the product in the samples by comparing their peak areas to the calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products Vinyl_Ferulate Vinyl Ferulate (Acyl Donor) Reaction_Vessel Reaction Vessel Vinyl_Ferulate->Reaction_Vessel Glucose Glucose (Acyl Acceptor) Glucose->Reaction_Vessel Enzyme Enzyme (Feruloyl Esterase or Lipase) Enzyme->Reaction_Vessel Solvent Anhydrous Solvent or Microemulsion Solvent->Reaction_Vessel Conditions Optimized Temperature & pH Conditions->Reaction_Vessel 6_O_Feruloylglucose This compound Side_Products Side Products (e.g., Hydrolyzed Donor) Analysis Analysis Reaction_Vessel->Analysis Monitoring (HPLC) Purification Purification Analysis->Purification Reaction Complete Purification->6_O_Feruloylglucose Purification->Side_Products

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Hydrolysis Is Hydrolysis of Acyl Donor Observed? Start->Check_Hydrolysis Check_Conditions Are Reaction Conditions (pH, Temp, Time) Optimized? Check_Hydrolysis->Check_Conditions No Use_Anhydrous Use Anhydrous Solvents & Molecular Sieves Check_Hydrolysis->Use_Anhydrous Yes Check_Enzyme Is Enzyme Concentration Optimized? Check_Conditions->Check_Enzyme Yes Optimize_Conditions Optimize pH, Temperature, and Reaction Time Check_Conditions->Optimize_Conditions No Check_Substrates Is Substrate Molar Ratio Optimized? Check_Enzyme->Check_Substrates Yes Optimize_Enzyme Vary Enzyme Loading Check_Enzyme->Optimize_Enzyme No Optimize_Substrates Vary Substrate Molar Ratio Check_Substrates->Optimize_Substrates No Solution Improved Yield Check_Substrates->Solution Yes Use_Anhydrous->Check_Conditions Optimize_Conditions->Check_Enzyme Optimize_Enzyme->Check_Substrates Optimize_Substrates->Solution

References

Technical Support Center: Chemical Synthesis of Feruloylated Sugars

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of feruloylated sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of feruloylated sugars?

A1: The chemical synthesis of feruloylated sugars is a multi-step process that presents several key challenges:

  • Regioselectivity: Ferulic acid can be esterified to various hydroxyl groups on a sugar molecule. Controlling the specific position of feruloylation is a major hurdle due to the similar reactivity of the different hydroxyl groups.

  • Protecting Group Strategy: To achieve regioselectivity, a complex series of protection and deprotection steps is often necessary to mask all but the desired hydroxyl group for esterification. This can be time-consuming and may lead to a decrease in the overall yield.

  • Stereocontrol: Ensuring the desired stereochemistry at the anomeric center and other chiral centers throughout the synthesis is critical and requires careful selection of reagents and reaction conditions.

  • Low Yields: The multi-step nature of the synthesis, including protection, esterification, and deprotection, can result in low overall yields of the final product.

  • Purification: The separation of the desired feruloylated sugar from starting materials, reagents, and side products can be challenging, often requiring multiple chromatographic steps for purification.

Q2: What are the common side products in a DCC/DMAP-mediated esterification of ferulic acid with a protected sugar?

A2: In a Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), several side products can form, complicating purification:

  • N-acylurea: This is a notorious byproduct formed by the rearrangement of the O-acylisourea intermediate. It is often difficult to separate from the desired ester due to similar properties.[1]

  • Dicyclohexylurea (DCU): This is the hydrated form of DCC and is generally insoluble in most organic solvents, allowing for its removal by filtration. However, traces can remain and co-elute with the product during chromatography.

  • Anhydrides of Ferulic Acid: These can form and lead to diminished yields of the desired ester.[2]

Q3: How can I improve the yield of my feruloylation reaction?

A3: Improving the yield of feruloylation can be approached from several angles:

  • Optimize Reaction Conditions: For chemical synthesis, ensure anhydrous conditions, use an appropriate solvent, and optimize the molar ratios of the sugar, ferulic acid, and coupling agents. For enzymatic synthesis, optimize pH, temperature, and enzyme concentration.

  • Choice of Synthesis Method: Consider a chemoenzymatic approach. Lipases and feruloyl esterases can offer high regioselectivity, potentially reducing the number of protection and deprotection steps and improving overall yield.[3]

  • Protecting Group Strategy: A well-designed protecting group strategy is crucial. The choice of protecting groups can influence the reactivity of the hydroxyl groups and the overall efficiency of the synthesis.

  • Purification Technique: Efficient purification can improve the isolated yield. Techniques like reversed-phase HPLC are often effective for protected carbohydrates.[4]

Q4: What are the advantages of enzymatic synthesis over purely chemical synthesis for feruloylated sugars?

A4: Enzymatic synthesis offers several advantages:

  • High Regioselectivity: Enzymes like lipases and feruloyl esterases can selectively acylate specific hydroxyl groups on the sugar, often the primary hydroxyl, without the need for extensive protecting group manipulations.

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents at moderate temperatures and pH, which can prevent the degradation of sensitive molecules.

  • Fewer Side Products: The high specificity of enzymes generally leads to fewer side products compared to chemical methods.

  • Environmentally Friendly: Enzymatic methods are considered "greener" as they often use less hazardous reagents and solvents.

However, enzymatic synthesis can also have disadvantages, such as longer reaction times and potentially lower yields compared to optimized chemical routes.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Feruloylated Sugar
Possible Cause Suggested Solution
Inefficient esterification reaction. For chemical synthesis (e.g., Steglich esterification), ensure all reagents are pure and anhydrous. Optimize the molar ratios of the sugar, ferulic acid, DCC, and DMAP. For enzymatic synthesis, verify the activity of the enzyme and optimize reaction parameters such as pH, temperature, and incubation time.
Degradation of starting materials or product. Ferulic acid is sensitive to oxidation. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification.
Incomplete deprotection of the sugar. If using a protected sugar, ensure the deprotection step is complete before proceeding with esterification. Monitor the reaction by TLC or HPLC.
Steric hindrance around the target hydroxyl group. The bulky nature of both the sugar and ferulic acid can hinder the reaction. Consider using a less sterically hindered protecting group strategy or exploring enzymatic methods that may be less affected by steric bulk.
Side reactions consuming reagents. In DCC/DMAP couplings, the formation of N-acylurea can reduce the yield. Ensure DMAP is present in catalytic amounts to facilitate the desired ester formation.[1]
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of the product with starting materials or byproducts. Optimize the chromatographic conditions. For protected carbohydrates, reversed-phase HPLC with a C18 or phenyl-hexyl column is often effective.[4] For unprotected sugars, normal-phase or HILIC chromatography may be more suitable.
Presence of DCC, DCU, and DMAP in the crude product. To remove DCU, filter the reaction mixture through Celite. To remove residual DCC, it can be reacted with oxalic acid. DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided the product is stable under these conditions.
Formation of multiple feruloylated isomers. If the protecting group strategy was not fully effective, multiple isomers may have formed. This necessitates more sophisticated purification techniques, such as preparative HPLC with a high-resolution column.
The product is not visible on TLC. Feruloylated compounds are often UV-active due to the ferulic acid moiety. Use a UV lamp (254 nm or 365 nm) to visualize the spots on the TLC plate. Alternatively, use a staining agent such as ceric ammonium molybdate or potassium permanganate.

Quantitative Data

Table 1: Comparison of Reported Yields for Different Feruloylation Methods

Method Sugar Substrate Product Reported Yield Reference
Chemoenzymatic4-Nitrophenyl α-L-arabinofuranoside4-Nitrophenyl 5-O-feruloyl-α-L-arabinofuranoside86%[3]
Chemoenzymatic5-Bromo-4-chloro-3-indolyl α-L-arabinofuranoside5-Bromo-4-chloro-3-indolyl 5-O-feruloyl-α-L-arabinofuranoside73%[3]
EnzymaticL-arabinoseL-arabinose ferulate35.9%[5]
EnzymaticSucroseFeruloylated sucroses~11%[3]
Chemical (Steglich)Protected Mannofuranose(E)-4-methoxy cinnamic acid ester81%[2]
Enzymatic ExtrusionRice Bran FiberPurified Feruloyl Oligosaccharides5.79%[6]
Traditional HydrolysisRice Bran FiberPurified Feruloyl Oligosaccharides4.25%[6]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of a Protected Sugar

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Protected sugar with a free hydroxyl group

  • Ferulic acid (or 4-O-acetylferulic acid to protect the phenolic hydroxyl)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or toluene/acetone)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the protected sugar (1 equivalent) and ferulic acid (1.1-1.5 equivalents) in anhydrous DCM.

  • Addition of Catalyst: Add DMAP (0.1-0.2 equivalents) to the solution and stir until it dissolves.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1-1.5 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the Celite pad with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure feruloylated sugar.

Protocol 2: General Procedure for Purification by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Appropriate column (e.g., C18 reversed-phase for protected sugars, HILIC for unprotected sugars).

Procedure:

  • Sample Preparation: Dissolve the crude or partially purified feruloylated sugar in a suitable solvent that is compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development: Develop a suitable gradient or isocratic elution method. For reversed-phase chromatography, a mobile phase of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is common.

  • Analysis and Fraction Collection: Inject the sample onto the HPLC system. Monitor the elution profile at a wavelength where ferulic acid absorbs (around 320 nm). Collect the fractions corresponding to the desired product peak.

  • Product Recovery: Combine the collected fractions and remove the solvent under reduced pressure. If a buffer was used in the mobile phase, a desalting step may be necessary.

Visualizations

Chemical_Synthesis_Workflow Start Start: Protected Sugar & Ferulic Acid Esterification Esterification (e.g., DCC/DMAP) Start->Esterification Workup Reaction Work-up (Filtration, Extraction) Esterification->Workup Purification Purification (Column Chromatography/HPLC) Workup->Purification Deprotection Deprotection Purification->Deprotection Final_Purification Final Purification Deprotection->Final_Purification End End: Pure Feruloylated Sugar Final_Purification->End Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Possible Cause: Poor Reagent Quality Optimize_Ratios Optimize Molar Ratios (Acid:Sugar:DCC) Start->Optimize_Ratios Possible Cause: Suboptimal Stoichiometry Monitor_Side_Reactions Monitor for Side Products (e.g., N-acylurea via TLC/LC-MS) Start->Monitor_Side_Reactions Possible Cause: Competing Reactions Improve_Purification Optimize Purification Protocol Check_Reagents->Improve_Purification Optimize_Ratios->Improve_Purification Consider_Enzymatic Consider Enzymatic Synthesis for better regioselectivity Monitor_Side_Reactions->Consider_Enzymatic Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Unprotected Sugar chem_protect Multi-step Protection chem_start->chem_protect chem_feruloylate Feruloylation chem_protect->chem_feruloylate chem_deprotect Deprotection chem_feruloylate->chem_deprotect chem_end Feruloylated Sugar chem_deprotect->chem_end enz_start Unprotected Sugar enz_feruloylate Regioselective Enzymatic Feruloylation enz_start->enz_feruloylate enz_end Feruloylated Sugar enz_feruloylate->enz_end

References

Technical Support Center: Overcoming Poor Solubility of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 6-O-Feruloylglucose.

Troubleshooting Guide: Dissolving this compound

Problem: this compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to troubleshooting and overcoming common solubility issues encountered during experiments with this compound.

Initial Assessment & Quick Fixes

Question: I'm having trouble dissolving this compound. What are the first steps I should take?

Answer:

Start by verifying the purity of your this compound sample, as impurities can significantly impact solubility. Ensure you are using a high-quality, pure solvent. For initial attempts, consider solvents where phenolic compounds and glycosides generally show some degree of solubility. Due to its glycosidic nature, this compound is expected to be more water-soluble than its aglycone, ferulic acid[1]. However, its overall solubility may still be limited.

Begin with small-scale solubility tests in a variety of common laboratory solvents. This will help you identify a suitable solvent system for your specific application.

Recommended starting solvents:

  • Polar Protic Solvents: Water, Ethanol, Methanol[2]

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetone[2][3]

If initial attempts at dissolution are unsuccessful, gentle heating and agitation can be employed. Use a vortex mixer or sonicator to aid dissolution. However, be cautious with temperature, as excessive heat can lead to degradation of the compound.

Systematic Approach to Solvent Selection

Question: My initial attempts to dissolve this compound have failed. How can I systematically select a better solvent?

Answer:

A systematic approach involves testing a range of solvents with varying polarities. The principle of "like dissolves like" is a useful starting point. Since this compound has both polar (hydroxyl, glycosidic) and less polar (aromatic ring) moieties, a solvent that can accommodate both is ideal.

Solvent Polarity and Solubility:

SolventPolarityExpected Solubility of this compoundNotes
WaterHighPotentially low to moderate[1]The glycosidic moiety enhances water solubility compared to ferulic acid.
MethanolHighModerate to good[2]Often effective for extracting phenolic compounds.
EthanolHighModerate to good[2]A good starting point for many natural products.
AcetoneMediumModerateCan be a good solvent for moderately polar compounds.
DMSOHighGood to excellent[4]A powerful solvent for a wide range of compounds, but may be difficult to remove.

If a single solvent is not effective, consider using a cosolvent system.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations of this compound, the following techniques can be employed.

Cosolvency

Question: How can I use cosolvents to improve the solubility of this compound?

Answer:

Cosolvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a poorly soluble compound[5][6]. This technique works by reducing the polarity of the solvent system, making it more favorable for dissolving compounds with both polar and non-polar characteristics[7].

Workflow for Cosolvency:

CosolvencyWorkflow cluster_prep Preparation cluster_titration Titration & Observation cluster_optimization Optimization A Prepare stock solution of this compound in a suitable organic solvent (e.g., Ethanol, PEG 400) B Titrate the stock solution into the aqueous phase with continuous stirring A->B C Observe for precipitation B->C D Determine the optimal ratio of cosolvent to aqueous phase that maintains solubility C->D

Caption: Workflow for enhancing solubility using cosolvency.

Experimental Protocol: Cosolvency Method

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, PEG 400)[6][8].

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the organic cosolvent and water (e.g., 10:90, 20:80, 30:70, etc., v/v).

  • Solubility Determination: Add an excess amount of this compound to each solvent mixture.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Plot the solubility of this compound as a function of the cosolvent concentration to determine the optimal mixture for your needs.

Solid Dispersion

Question: What is solid dispersion and how can it help with the solubility of this compound?

Answer:

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state[9]. This method enhances dissolution by reducing particle size to a molecular level and improving wettability[10].

Workflow for Solid Dispersion (Solvent Evaporation Method):

SolidDispersionWorkflow cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_processing Post-Processing A Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common volatile solvent B Evaporate the solvent under vacuum or by spray drying A->B C Collect the solid dispersion B->C D Pulverize and sieve to obtain a uniform powder C->D

Caption: Workflow for preparing a solid dispersion.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Carrier Selection: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)[9].

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture)[10].

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by spray drying. This leaves a solid mass of the drug dispersed in the carrier.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniformity.

Cyclodextrin Inclusion Complexation

Question: Can cyclodextrins be used to improve the solubility of this compound?

Answer:

Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability[11][12].

Workflow for Cyclodextrin Inclusion Complexation (Kneading Method):

CyclodextrinWorkflow cluster_prep Preparation cluster_kneading Complexation cluster_drying Drying & Sieving A Form a paste of cyclodextrin with a small amount of water/ethanol B Slowly add this compound to the paste A->B C Knead the mixture for a specified time (e.g., 45-60 min) B->C D Dry the resulting paste in an oven C->D E Sieve the dried complex D->E

Caption: Workflow for cyclodextrin inclusion complexation.

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin.

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a homogeneous paste.

  • Addition of Compound: Slowly add the this compound to the paste while triturating.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes). During this process, the consistency of the paste may change. If the mixture becomes too dry, add a small amount of the solvent mixture.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some solvents despite being a glycoside?

A1: While the glucose moiety increases the hydrophilicity and water solubility compared to the aglycone (ferulic acid), the feruloyl group has a significant non-polar character due to its aromatic ring[1]. This dual nature can lead to limited solubility in highly polar or very non-polar solvents. A balance of polarity in the solvent is often required for optimal dissolution.

Q2: Can I use heat to dissolve this compound?

A2: Gentle heating can be used to increase the rate of dissolution. However, like many natural phenolic compounds, this compound may be susceptible to degradation at high temperatures. It is recommended to use the lowest effective temperature and to monitor for any signs of degradation, such as a change in color of the solution.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of phenolic compounds can be pH-dependent. The phenolic hydroxyl group on the feruloyl moiety can ionize at alkaline pH, which may increase its aqueous solubility. However, high pH can also lead to degradation of the compound[13]. It is advisable to conduct preliminary stability studies at different pH values if you plan to work with buffered solutions.

Q4: Are there any safety precautions I should take when working with organic solvents to dissolve this compound?

A4: Always work in a well-ventilated area or a fume hood when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and safety information.

Q5: Which analytical technique is best for quantifying the solubility of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for accurately quantifying the concentration of this compound in solution. This technique offers high sensitivity and specificity. A spectrophotometric method could also be developed, but it may be more susceptible to interference from other compounds in the sample matrix.

References

Technical Support Center: Optimization of Reaction Conditions for Feruloylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of feruloylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during feruloylation experiments.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you navigate challenges in your feruloylation reactions.

Q1: Why is my feruloylation yield consistently low?

A1: Low yields in feruloylation can stem from several factors. Consider the following potential causes and solutions:

  • Sub-optimal Enzyme/Catalyst Activity: The efficiency of the catalyst, whether an enzyme (like lipase or feruloyl esterase) or a chemical catalyst, is critical. Ensure the catalyst is not expired and has been stored under the recommended conditions.[1][2] For enzymatic reactions, confirm the pH and temperature are at the optimal range for the specific enzyme used.[3][4]

  • Incorrect Substrate Molar Ratio: The ratio of ferulic acid (or its derivative) to the substrate to be feruloylated is a key parameter. An excess of one substrate may not always lead to higher yields and can sometimes cause inhibition.[2] It is advisable to perform a series of experiments with varying molar ratios to determine the optimal condition.[5][6]

  • Presence of Water: In many organic solvent-based reactions, water can negatively impact the equilibrium of the esterification reaction, favoring hydrolysis over synthesis.[2] The use of molecular sieves or conducting the reaction in a solvent-free system can improve yields.[5][6][7]

  • Poor Substrate Solubility: Ferulic acid and many polysaccharides have poor solubility in common organic solvents.[2][8] This can limit the interaction between the reactants. The use of co-solvents like t-butanol or ionic liquids can enhance solubility.[2][5][6]

  • Reaction Time: The reaction may not have reached completion. It is important to monitor the reaction over time to determine the optimal duration for maximum yield.[1]

Q2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?

A2: By-product formation is a common issue that can be addressed by fine-tuning the reaction conditions:

  • Enzyme Specificity: The choice of enzyme is crucial. Some lipases exhibit higher selectivity for specific positions on a molecule. Screening different commercially available enzymes can help identify one with higher specificity for your desired product.[2]

  • Protecting Groups: In cases where the substrate has multiple reactive sites, the use of protecting groups can prevent unwanted side reactions. This is a common strategy in organic synthesis to achieve site-specific modifications.

  • Reaction Conditions: Adjusting the reaction temperature can influence selectivity. Lowering the temperature can sometimes favor the formation of the thermodynamically more stable product.

Q3: How can I improve the solubility of my polysaccharide substrate for feruloylation?

A3: Polysaccharide solubility is a significant challenge. Here are some strategies to overcome this:

  • Solvent Selection: While water is a good solvent for many polysaccharides, it can be problematic for the esterification reaction. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) can be effective for dissolving polysaccharides.[9] Natural deep eutectic solvents (NADESs) have also been explored as green solvents for solubilizing both polysaccharides and ferulic acid.[10]

  • Pre-treatment of Substrate: For complex substrates like wheat bran, pre-treatment steps such as destarching can improve the purity and subsequent solubility of the target polysaccharide, like arabinoxylan.[9][11][12] Enzymatic pre-treatment to partially hydrolyze the polysaccharide can also increase solubility.[13]

  • Chemical Modification: Chemical modification of the polysaccharide, such as carboxymethylation, can introduce charged groups that enhance its solubility in aqueous solutions.

Q4: My feruloylated product is difficult to purify. What purification strategies can I use?

A4: The purification of feruloylated products often requires a combination of chromatographic techniques:

  • Size-Exclusion Chromatography (SEC): This technique is effective for separating the feruloylated polymer from unreacted ferulic acid and other small molecules based on size.[14]

  • Anion-Exchange Chromatography: This method can be used to separate molecules based on their charge. It is particularly useful if the feruloylated product has a different charge compared to the starting materials or by-products.[14]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the analysis and purification of feruloylated compounds, separating them based on their hydrophobicity.[1]

Frequently Asked Questions (FAQs)

Q: What are the key parameters to optimize in a lipase-catalyzed feruloylation reaction?

A: The key parameters to optimize for a lipase-catalyzed feruloylation include:

  • Enzyme Concentration: The amount of lipase will directly affect the reaction rate.

  • Substrate Molar Ratio: The ratio of ferulic acid derivative to the acyl acceptor.[5][6]

  • Temperature: Influences enzyme activity and reaction kinetics.[5][6]

  • Solvent System: The choice of organic solvent or a solvent-free system can impact substrate solubility and enzyme stability.[2][5][6]

  • Water Content: The presence of water can lead to hydrolysis, so it's often minimized.[2]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

Q: Can I use free ferulic acid for enzymatic feruloylation?

A: While possible, it is often more efficient to use an activated form of ferulic acid, such as ethyl ferulate, as the acyl donor in lipase-catalyzed reactions.[2][5][6] This is because the formation of an ester from a free carboxylic acid is an equilibrium-limited reaction, and the removal of the condensation product (water) is necessary to drive the reaction forward.

Q: What analytical techniques are commonly used to confirm feruloylation?

A: Several analytical techniques can be used to confirm the successful grafting of ferulic acid onto a molecule:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the formation of the new ester bond.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the site of feruloylation.[1][3]

  • UV-Vis Spectroscopy: To quantify the amount of incorporated ferulic acid, as it has a characteristic UV absorbance.[10]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products.[2]

Data Presentation

Table 1: Optimized Conditions for Lipase-Catalyzed Feruloylation of Lysophospholipids. [5][6]

ParameterOptimal Value
EnzymeNovozym 435
Acyl DonorEthyl Ferulate (EF)
Acyl AcceptorPhosphatidylcholine (PC)
Substrate Molar Ratio (PC:EF)5:1
Solvent System[Bmim][Tf2N]/toluene (1:1, v/v)
Solvent Volume4 mL
Enzyme Concentration50 mg/mL
Temperature55°C
AdditivesMolecular Sieves (4 Å) at 80 mg/mL
Reaction Time5 days
Conversion Rate50.79%

Table 2: Optimized Conditions for Ferulic Acid Esterase-Catalyzed Feruloylation of Glycerol. [3]

ParameterOptimal Value
EnzymeFerulic Acid Esterase (FAE-PL) from Aspergillus niger
Acyl DonorFerulic Acid
Acyl AcceptorGlycerol
Ferulic Acid Concentration1%
Glycerol Concentration85%
Co-solvent5% Dimethyl Sulfoxide (DMSO)
pH4.0
Temperature50°C
Conversion Rate81%

Experimental Protocols

Methodology 1: Lipase-Catalyzed Synthesis of Feruloylated Lysophospholipids [6]

  • Hydrolysis of Phosphatidylcholine (PC): Dissolve 0.25 mmol of PC in toluene. Add Novozym 435 to a final concentration of 50 mg/mL. Incubate the mixture at 55°C for 1.5 hours with shaking to hydrolyze the PC.

  • Reaction Setup: To the hydrolyzed PC solution, add the ionic liquid [Bmim][Tf2N] to achieve a 1:1 (v/v) ratio with toluene.

  • Addition of Acyl Donor: Add 0.05 mmol of ethyl ferulate (EF) to the reaction mixture.

  • Optimization of Conditions: The reaction is carried out in a total volume of 4 mL containing 80 mg/mL of dried molecular sieves (4 Å).

  • Incubation: Incubate the reaction at 55°C with a stirring rate of 200 rpm for 5 days.

  • Analysis: Monitor the formation of feruloylated lysophospholipids (1-FLP and 2-FLP) by HPLC.

Methodology 2: Enzymatic Feruloylation of Arabinoxylan from Wheat Bran [13]

  • Substrate Solubilization: Solubilize the feruloylated arabinoxylan (FAX) fraction in water at a solid-to-liquid ratio of 1:10.

  • pH Adjustment: Adjust the pH of the solution to 5.0 using 0.5 M acetic acid.

  • Enzymatic Hydrolysis: Heat the solution to 60°C under constant mixing and add the desired enzyme (e.g., xylanase) to produce hydrolyzed feruloylated arabinoxylan (H-FAX).

  • Reaction Termination: After the desired reaction time, inactivate the enzyme, typically by heat treatment (e.g., 100°C for 10 min).[17]

  • Purification: The resulting product can be purified using methods like ethanol precipitation.[13]

Visualizations

experimental_workflow_lipase cluster_prep Substrate Preparation cluster_reaction Feruloylation Reaction cluster_analysis Analysis PC Phosphatidylcholine (PC) in Toluene Hydrolysis Incubate at 55°C, 1.5h PC->Hydrolysis Novozym435 Novozym 435 Novozym435->Hydrolysis HydrolyzedPC Hydrolyzed PC Hydrolysis->HydrolyzedPC ReactionMix Reaction Mixture HydrolyzedPC->ReactionMix IonicLiquid Ionic Liquid ([Bmim][Tf2N]) IonicLiquid->ReactionMix EthylFerulate Ethyl Ferulate (EF) EthylFerulate->ReactionMix MolecularSieves Molecular Sieves MolecularSieves->ReactionMix Incubation Incubate at 55°C, 200 rpm, 5 days ReactionMix->Incubation FinalProduct Feruloylated Lysophospholipids (FLPs) Incubation->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC

Caption: Workflow for Lipase-Catalyzed Feruloylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Feruloylation Yield Catalyst Sub-optimal Catalyst Activity Problem->Catalyst Ratio Incorrect Substrate Molar Ratio Problem->Ratio Water Presence of Water Problem->Water Solubility Poor Substrate Solubility Problem->Solubility Time Insufficient Reaction Time Problem->Time CheckCatalyst Verify Catalyst Quality & Optimize Conditions (pH, Temp) Catalyst->CheckCatalyst OptimizeRatio Perform Titration Experiment Ratio->OptimizeRatio RemoveWater Use Molecular Sieves or Solvent-Free System Water->RemoveWater ImproveSolubility Use Co-solvents (e.g., DMSO) or NADES Solubility->ImproveSolubility OptimizeTime Monitor Reaction Over Time Time->OptimizeTime

Caption: Troubleshooting Logic for Low Feruloylation Yield.

References

Technical Support Center: Analysis of 6-O-Feruloylglucose and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Feruloylglucose. The information provided will help in identifying and mitigating the degradation of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound observed during analysis?

A1: The primary degradation of this compound involves the hydrolysis of the ester linkage. This results in the formation of two main degradation products: Ferulic Acid and Glucose . Under certain conditions, such as exposure to UV light, Ferulic Acid can further isomerize to its cis isomer.[1][2]

Q2: What are the main factors that cause the degradation of this compound?

A2: The stability of this compound is significantly influenced by pH, temperature, and the presence of enzymes.[3][4]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. The rate of degradation is often higher in alkaline solutions.[3][5]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis, leading to faster degradation of the molecule.[4][6]

  • Enzymatic Activity: The presence of feruloyl esterases, which can be present in biological samples, will efficiently catalyze the hydrolysis of this compound.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are likely due to the degradation of your analyte. The most common extra peaks will correspond to ferulic acid and potentially its cis-isomer if the sample was exposed to light.[1][2] To confirm this, you can:

  • Co-injection with standards: Spike your sample with pure standards of ferulic acid to see if the retention time of the unexpected peak matches.

  • LC-MS analysis: Use mass spectrometry to identify the mass of the unexpected peaks. The molecular weight of ferulic acid is 194.18 g/mol .

  • Forced degradation study: Intentionally degrade a pure standard of this compound under acidic, basic, and oxidative conditions to see if the resulting degradation peaks match your unexpected peaks.[7][8]

Q4: How can I minimize the degradation of this compound during sample preparation and analysis?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your sample and mobile phase within a neutral to slightly acidic range (pH 3-6) where the molecule is more stable.[5][9] Avoid strongly acidic or alkaline conditions.

  • Temperature Control: Keep your samples cool (e.g., using a refrigerated autosampler) and avoid high temperatures during sample preparation and analysis.[10]

  • Enzyme Inactivation: If working with biological matrices, ensure that enzymes like esterases are inactivated, for example, by heat treatment or the use of appropriate inhibitors.

  • Light Protection: Protect your samples and standards from direct light to prevent the photo-isomerization of ferulic acid.[1] Use amber vials or work under reduced light conditions.

  • Minimize Analysis Time: Analyze samples as quickly as possible after preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peak tailing for this compound Secondary interactions with the stationary phase.Use a mobile phase with a lower pH (e.g., pH 3) to suppress the ionization of silanol groups on the column. Ensure your column is in good condition.
Variable retention times Inconsistent mobile phase pH or temperature fluctuations.Ensure the mobile phase is properly buffered and that the column oven temperature is stable and consistent.[9]
Loss of this compound peak area over a sequence of injections Degradation in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Prepare fresh sample vials for longer sequences.
Appearance of a new peak with the same mass as Ferulic Acid but different retention time Isomerization of trans-ferulic acid to cis-ferulic acid.Protect samples and standards from light. Use UV-protected vials.[2]

Quantitative Data on Degradation

The following tables provide illustrative data on the stability of this compound under various conditions.

Table 1: Effect of pH on the Hydrolysis of this compound at 25°C

pH% this compound Remaining (after 24h)% Ferulic Acid Formed (after 24h)
3.098.51.5
5.099.20.8
7.095.14.9
9.080.319.7
11.055.644.4

Table 2: Effect of Temperature on the Hydrolysis of this compound at pH 7.0

Temperature (°C)% this compound Remaining (after 8h)% Ferulic Acid Formed (after 8h)
499.80.2
2598.02.0
4092.57.5
6078.921.1

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (pH ~2.8)

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm for Ferulic Acid and this compound.[7]

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol:water 50:50) to UV light (254 nm) for 1, 2, 4, and 8 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24, 48, and 72 hours. Dissolve in mobile phase before injection.

Visualizations

DegradationPathway This compound This compound Ferulic Acid Ferulic Acid This compound->Ferulic Acid Hydrolysis (pH, Temp, Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (pH, Temp, Enzyme) cis-Ferulic Acid cis-Ferulic Acid Ferulic Acid->cis-Ferulic Acid UV Light

Caption: Degradation pathway of this compound.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC UV_Detector UV_Detector HPLC->UV_Detector Data_Acquisition Data_Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical analytical workflow for this compound.

References

Troubleshooting peak tailing in HPLC analysis of phenolic glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of phenolic glycosides, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is undesirable as it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[4]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, with values exceeding 2.0 often considered unacceptable in high-precision analytical methods.[4]

Q2: Why are phenolic glycosides prone to peak tailing in reversed-phase HPLC?

A2: Phenolic glycosides possess polar functional groups, such as hydroxyl (-OH) groups on both the phenolic and glycosidic moieties. In reversed-phase HPLC using silica-based columns (like C18), these polar groups can engage in secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[5] These interactions are a primary cause of peak tailing for polar and basic compounds.[5][6]

Q3: Can the mobile phase pH affect the peak shape of my phenolic glycosides?

A3: Yes, the mobile phase pH is a critical factor that significantly influences the peak shape of ionizable compounds like many phenolic glycosides.[7][8] The pH of the mobile phase affects the ionization state of both the analyte and the residual silanol groups on the stationary phase. Operating at a pH close to the pKa of an analyte can lead to the co-existence of both ionized and non-ionized forms, resulting in peak distortion, splitting, or tailing.[8] For acidic compounds like many phenolics, a lower pH (e.g., below their pKa) is often used to suppress their ionization and improve peak shape.[4]

Q4: What is the role of an "end-capped" column in reducing peak tailing?

A4: An end-capped column has been chemically treated to block a significant portion of the residual silanol groups on the silica surface that are not covered by the primary bonded phase (e.g., C18).[2] This process, known as end-capping, reduces the number of active sites available for secondary interactions with polar analytes like phenolic glycosides, thereby minimizing peak tailing and improving peak symmetry.[5]

Troubleshooting Guide: Peak Tailing

Problem: I am observing significant peak tailing for my phenolic glycoside standards.

Below is a systematic approach to troubleshoot and resolve this issue.

Step 1: Initial Assessment and System Check

Question: Is the peak tailing observed for all peaks or only for the phenolic glycosides?

  • All peaks are tailing: This often points to a physical issue within the HPLC system.[9]

    • Check for extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in internal diameter as possible.[2]

    • Inspect fittings and connections: Loose or improperly seated fittings can create dead volume, leading to peak broadening and tailing.

    • Column void: A void at the column inlet can cause peak distortion.[10] This may necessitate column replacement.

  • Only phenolic glycoside peaks (or other polar compounds) are tailing: This suggests a chemical interaction between your analytes and the stationary phase. Proceed to the next steps.

Step 2: Mobile Phase Optimization

Question: How can I adjust my mobile phase to reduce peak tailing?

  • Adjust Mobile Phase pH: For acidic phenolic compounds, lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid or phosphoric acid can suppress the ionization of residual silanol groups and improve peak shape.[6][11]

  • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and stabilize the analyte's ionization state.[4]

  • Add a Competing Base (for basic analytes): While most phenolic glycosides are acidic or neutral, if you are working with basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing by interacting with the active silanol sites.[9][12]

Step 3: Column Evaluation and Maintenance

Question: Could my HPLC column be the cause of the peak tailing?

  • Use an End-Capped Column: If you are not already using one, switch to a high-quality, end-capped C18 column. These are designed to minimize silanol activity.[11]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Follow a rigorous column cleaning and regeneration protocol (see Experimental Protocols section).

  • Column Degradation: Columns have a finite lifetime. If the column is old or has been subjected to harsh conditions (e.g., extreme pH), the stationary phase may be degraded, leading to poor peak shape. In this case, the column should be replaced.[13]

Step 4: Sample and Injection Considerations

Question: Can my sample preparation or injection parameters contribute to peak tailing?

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[13] Try diluting your sample or reducing the injection volume.[4]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak fronting or tailing.[4] Whenever possible, dissolve your sample in the initial mobile phase composition.[11]

Data Presentation

The following table provides an example of how mobile phase pH can affect the peak symmetry of a representative phenolic compound, quercetin.

Mobile Phase pHTailing Factor (Tf) of QuercetinPeak Shape Observation
5.511.045Symmetrical
3.43Increased tailingAsymmetrical
3.0 (with 1.5% Acetic Acid)Optimized (close to 1.0)Symmetrical and sharp

Note: Data is illustrative and based on findings from multiple sources.[1][6][14]

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase for Phenolic Glycoside Analysis

Objective: To prepare a mobile phase with a controlled acidic pH to improve the peak shape of phenolic glycosides.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable acid like phosphoric acid)

  • 0.45 µm solvent filters

  • Graduated cylinders and volumetric flasks

  • Sonicator

Procedure:

  • Aqueous Component Preparation: a. Measure the required volume of HPLC-grade water into a clean glass container. b. Carefully add the acid to achieve the desired concentration. For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of water. c. Mix thoroughly. d. Degas the aqueous solution for 15-20 minutes using a sonicator or an inline degasser. e. Filter the solution through a 0.45 µm filter compatible with aqueous solutions.

  • Organic Component Preparation: a. Measure the required volume of HPLC-grade acetonitrile or methanol into a separate clean glass container. b. Degas and filter the organic solvent using a 0.45 µm filter suitable for organic solvents.

  • Mobile Phase Mixing: a. In a clean solvent reservoir, combine the prepared aqueous and organic components in the desired ratio (e.g., 80:20 water with 0.1% formic acid: acetonitrile). b. Mix the mobile phase gently by swirling. c. Sonicate the final mobile phase for an additional 5-10 minutes to ensure it is fully degassed.

  • System Equilibration: a. Purge the HPLC pump with the new mobile phase. b. Equilibrate the column with the mobile phase at the operational flow rate for at least 15-20 column volumes, or until a stable baseline is achieved.

Protocol 2: Reversed-Phase C18 Column Cleaning and Regeneration

Objective: To remove strongly retained polar and non-polar contaminants from a C18 column to restore its performance and improve peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade isopropanol

Procedure:

Caution: Always disconnect the column from the detector before starting the cleaning procedure to prevent contamination of the detector cell. Check the column manufacturer's instructions for any specific solvent or pressure limitations.

  • Flush with Buffer-Free Mobile Phase:

    • Wash the column with your mobile phase composition but without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, wash with 50:50 acetonitrile:water). Flush with at least 10-15 column volumes.

  • Polar Contaminant Removal (Aqueous Wash):

    • Flush the column with 100% HPLC-grade water for at least 20 column volumes. This step is crucial for removing salts and other highly polar residues.

  • Strong Organic Solvent Wash:

    • Flush the column with 100% isopropanol for at least 20 column volumes. Isopropanol is a strong solvent that is miscible with both aqueous and non-polar organic solvents.

  • Non-Polar Contaminant Removal:

    • Flush the column with 100% acetonitrile or methanol for at least 20 column volumes to remove strongly retained non-polar compounds.

  • Return to Initial Conditions:

    • Gradually re-introduce your initial mobile phase composition. It is advisable to step down the organic concentration gradually to avoid shocking the column. For example, flush with 50:50 water:acetonitrile before returning to a higher aqueous mobile phase.

  • Equilibration and Performance Check:

    • Equilibrate the column with your analytical mobile phase until a stable baseline is achieved.

    • Inject a standard to verify that the column performance and peak shape have been restored.

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue Suspect System/Physical Issue Check_All_Peaks->System_Issue Yes Chemical_Issue Suspect Chemical Interaction Check_All_Peaks->Chemical_Issue No Check_Connections Check fittings, tubing length, and for dead volume System_Issue->Check_Connections Optimize_MP Optimize Mobile Phase Chemical_Issue->Optimize_MP Evaluate_Column Evaluate Column Chemical_Issue->Evaluate_Column Check_Sample Check Sample/Injection Chemical_Issue->Check_Sample Check_Column_Void Inspect for column void Check_Connections->Check_Column_Void Resolved Peak Shape Improved Check_Column_Void->Resolved Adjust_pH Adjust pH (e.g., lower for acidic analytes) Optimize_MP->Adjust_pH Change_Buffer Increase buffer concentration Optimize_MP->Change_Buffer Use_Endcapped Use end-capped column Evaluate_Column->Use_Endcapped Clean_Column Clean/regenerate column Evaluate_Column->Clean_Column Dilute_Sample Dilute sample / reduce injection volume Check_Sample->Dilute_Sample Match_Solvent Match injection solvent to mobile phase Check_Sample->Match_Solvent Adjust_pH->Resolved Change_Buffer->Resolved Use_Endcapped->Resolved Replace_Column Replace column if old/damaged Clean_Column->Replace_Column If cleaning fails Clean_Column->Resolved Dilute_Sample->Resolved Match_Solvent->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Mobile_Phase_Optimization_Workflow Start Start: Tailing Peak of Phenolic Glycoside Prep_MP_A Prepare Mobile Phase A: Aqueous + Acid (e.g., 0.1% Formic Acid) Start->Prep_MP_A Prep_MP_B Prepare Mobile Phase B: Organic Solvent (ACN or MeOH) Start->Prep_MP_B Initial_Run Run initial gradient/isocratic method Prep_MP_A->Initial_Run Prep_MP_B->Initial_Run Assess_Peak Assess Tailing Factor (Tf) Initial_Run->Assess_Peak Tf_Good Tf < 1.2 Method Optimized Assess_Peak->Tf_Good Yes Tf_Bad Tf > 1.2 Peak Tailing Persists Assess_Peak->Tf_Bad No Adjust_pH Decrease Mobile Phase pH (e.g., increase acid concentration) Tf_Bad->Adjust_pH Increase_Buffer Increase Buffer Strength (if applicable) Tf_Bad->Increase_Buffer Re_Run Re-equilibrate column and re-run sample Adjust_pH->Re_Run Increase_Buffer->Re_Run Re_Run->Assess_Peak

Caption: Workflow for mobile phase optimization to reduce peak tailing.

Caption: Chemical interactions leading to peak tailing on a C18 column.

References

How to prevent isomerization of 6-O-Feruloylglucose during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 6-O-Feruloylglucose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during extraction processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Understanding the Challenge: Isomerization of this compound

This compound is a phenolic glycoside where a feruloyl group is attached to the 6-position of a glucose molecule. During extraction and subsequent handling, this feruloyl group can migrate to other hydroxyl positions on the glucose ring, a process known as acyl migration . This isomerization is a significant issue as it leads to a mixture of isomers, complicating purification and potentially altering the biological activity of the compound.

The primary mechanism of isomerization is dependent on pH, with alkaline conditions significantly accelerating the migration of the acyl group. Temperature also plays a crucial role, with higher temperatures increasing the rate of isomerization. The most common isomers formed are 4-O-feruloylglucose and 3-O-feruloylglucose, with the 6-O position being the most thermodynamically stable.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem for this compound extraction?

A1: Acyl migration is the intramolecular transfer of an acyl group (in this case, the feruloyl group) from one hydroxyl group to another on the glucose molecule. This is a problem because it converts the target molecule, this compound, into a mixture of its isomers (e.g., 4-O- and 3-O-feruloylglucose). This reduces the yield of the desired compound, complicates downstream purification, and may lead to inconsistent biological activity in subsequent assays.

Q2: What are the main factors that promote the isomerization of this compound?

A2: The two primary factors that promote acyl migration are:

  • pH: Alkaline conditions (pH > 7) significantly catalyze the isomerization process. The reaction proceeds through an anionic intermediate, which is favored at higher pH.

  • Temperature: Elevated temperatures increase the rate of the isomerization reaction.

Other factors, such as the choice of solvent and exposure to light, can also influence the stability of this compound, although to a lesser extent than pH and temperature.

Q3: How can I minimize isomerization during the extraction process?

A3: To minimize isomerization, it is crucial to control the extraction conditions carefully:

  • Maintain a slightly acidic pH: Use solvents acidified with a weak acid, such as formic acid or acetic acid, to maintain a pH in the range of 4-6.

  • Keep the temperature low: Perform the extraction at room temperature or below if possible. Avoid heating the extraction mixture.

  • Use appropriate solvents: Methanol and ethanol are commonly used and are generally suitable when acidified.

  • Minimize extraction time: A shorter extraction time reduces the exposure of the compound to potentially destabilizing conditions.

Q4: What are the best solvents to use for the extraction of this compound?

A4: Acidified alcohols are generally the preferred choice. Here's a comparison of commonly used solvents:

SolventRecommendation
Methanol (acidified) Highly recommended. Good solvency for phenolic glycosides and compatible with subsequent analytical techniques like HPLC.
Ethanol (acidified) Recommended. A good alternative to methanol with lower toxicity.
Acetone (aqueous, acidified) Can be effective, but may extract a wider range of compounds, potentially complicating purification.
Ethyl acetate Generally not recommended as the primary extraction solvent due to lower polarity, but can be used for liquid-liquid partitioning to remove non-polar impurities.
Water Not recommended alone due to the risk of pH fluctuations and potential for microbial growth. Acidified water can be used in combination with organic solvents.

Q5: How can I detect and quantify the isomers of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying this compound and its isomers. A reversed-phase C18 column is typically used with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. The isomers will have slightly different retention times, allowing for their individual quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound and presence of multiple unknown peaks in HPLC. Isomerization has likely occurred.- Check the pH of your extraction solvent and ensure it is slightly acidic (pH 4-6).- Reduce the extraction temperature.- Shorten the extraction time.
Broad or tailing peaks in HPLC chromatogram. - Poor separation of isomers.- Matrix effects from co-extracted compounds.- Optimize the HPLC gradient to improve resolution between isomers.- Consider a solid-phase extraction (SPE) cleanup step before HPLC analysis to remove interfering compounds.
Inconsistent results between extraction batches. - Variation in extraction parameters (pH, temperature, time).- Degradation of the sample during storage.- Standardize all extraction parameters and document them carefully.- Store extracts at low temperatures (e.g., -20°C) and protect from light. Analyze as soon as possible after extraction.

Experimental Protocols

Recommended Extraction Protocol to Minimize Isomerization

This protocol is designed to extract this compound from plant material while minimizing the risk of acyl migration.

Materials:

  • Lyophilized and finely ground plant material

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Extraction solvent: 99:1 (v/v) Methanol:Formic acid

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation: Weigh 1 gram of lyophilized and ground plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of the extraction solvent (99:1 Methanol:Formic acid) to the sample.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process on the pellet two more times, combining the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatant to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Sample Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in 5 mL of 10% methanol in water (acidified with 0.1% formic acid).

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of acidified water to remove polar impurities.

    • Elute the this compound and its isomers with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in a known volume of the initial HPLC mobile phase for analysis.

Validated HPLC Method for Isomer Separation

This method provides a baseline for the separation of this compound and its potential isomers.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: Hold at 50% B

    • 35-40 min: 50-10% B (linear gradient)

    • 40-45 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 320 nm

  • Injection Volume: 10 µL

Visualizations

Isomerization Pathway of this compound

G 6_O_Feruloylglucose 6_O_Feruloylglucose 4_O_Feruloylglucose 4_O_Feruloylglucose 6_O_Feruloylglucose->4_O_Feruloylglucose Acyl Migration (pH > 7, Temp ↑) 4_O_Feruloylglucose->6_O_Feruloylglucose Acyl Migration (Thermodynamically Favored) 3_O_Feruloylglucose 3_O_Feruloylglucose 4_O_Feruloylglucose->3_O_Feruloylglucose Acyl Migration 3_O_Feruloylglucose->4_O_Feruloylglucose Acyl Migration

Caption: Acyl migration pathway of this compound.

Workflow for Preventing Isomerization During Extraction

G cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Plant_Material Lyophilized Plant Material Extraction_Step Extract with Acidified Methanol (pH 4-6, Room Temp) Plant_Material->Extraction_Step Centrifugation Centrifuge to Separate Supernatant Extraction_Step->Centrifugation Evaporation Evaporate Solvent (< 35°C) Centrifugation->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Analysis HPLC-UV Analysis SPE->Analysis

Caption: Optimized workflow for this compound extraction.

Technical Support Center: LC-MS Analysis of 6-O-Feruloylglucose in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 6-O-Feruloylglucose in food samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the analysis of this compound from food samples, complex matrices containing sugars, proteins, fats, and other phenolic compounds can co-elute with the analyte of interest.[1] This interference can lead to either ion suppression or enhancement, resulting in the inaccurate quantification of this compound.[1][2] Co-eluting matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3]

Q2: How can I determine if my LC-MS analysis is experiencing matrix effects?

A: The presence and extent of matrix effects can be quantitatively assessed by comparing the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard.[1] A matrix-matched standard is prepared by spiking a known concentration of the analyte into a blank food sample extract that is known to not contain this compound.[1] A significant difference between the two signals indicates a matrix effect.[1] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100 [1]

A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.[1] Generally, a matrix effect outside the range of 80-120% is considered significant and requires corrective action.[1]

Q3: What are the common strategies to minimize or eliminate matrix effects?

A: Several strategies can be employed to mitigate matrix effects in the LC-MS analysis of this compound:

  • Sample Preparation: This is often the most effective approach.[3][4] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.[3][4] For fatty matrices, specific cleanup steps like a hexane wash or Enhanced Matrix Removal-Lipid (EMR-Lipid) cleanup can be beneficial.[5][6]

  • Sample Dilution: A simple and often effective method is to dilute the sample extract.[7][8][9] This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of this compound. However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.[8]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC conditions can help separate this compound from co-eluting matrix components.[3][6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.[3]

  • Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled version of this compound, is a highly effective way to correct for matrix effects.[7] The IS is added to the sample prior to extraction and experiences similar matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the LC-MS analysis of this compound.

Observed Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, inappropriate mobile phase.- Dilute the sample extract.[8] - Implement a more rigorous sample cleanup procedure (e.g., SPE).[3] - Optimize the mobile phase composition and gradient.[10]
Low Analyte Response / Signal Suppression Co-eluting matrix components interfering with ionization.- Improve sample cleanup using SPE or LLE to remove interferences.[11] - Optimize chromatographic separation to resolve the analyte from interfering peaks.[3] - Dilute the sample extract.[7] - Use a matrix-matched calibration curve.[3] - Employ a stable isotope-labeled internal standard.[7]
High Analyte Response / Signal Enhancement Co-eluting matrix components enhancing the ionization of the analyte.- Implement a more effective sample cleanup method to remove the enhancing compounds.[11] - Adjust chromatographic conditions for better separation.[6] - Use matrix-matched standards for calibration.[3] - Utilize a suitable internal standard.[7]
Inconsistent Results / Poor Reproducibility Variable matrix effects between different samples or injections.- Standardize the sample preparation protocol meticulously. - Use an internal standard to normalize the response.[3] - Ensure the autosampler and injection system are clean and functioning correctly.[10]
High Background Noise Contamination from the sample matrix, mobile phase, or LC-MS system.- Use high-purity solvents and reagents (LC-MS grade).[10] - Implement a divert valve to direct the initial and final parts of the chromatographic run (containing highly retained matrix components) to waste.[8] - Perform regular maintenance and cleaning of the ion source.[10]
Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation techniques on the matrix effect for this compound analysis in a wheat bran extract.

Sample Preparation Method Matrix Effect (%) Analyte Recovery (%) RSD (%) (n=5)
Dilute-and-Shoot (10x dilution)65% (Suppression)98%12.5%
Protein Precipitation (Acetonitrile)75% (Suppression)95%9.8%
Liquid-Liquid Extraction (Ethyl Acetate)88% (Slight Suppression)85%6.2%
Solid-Phase Extraction (C18)95% (Minimal Effect)92%4.5%

Data is for illustrative purposes and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Addition

This protocol details the procedure to quantify the matrix effect for this compound in a food sample.

Methodology:

  • Prepare a Solvent Standard (A): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 Methanol:Water) at a concentration that falls within the linear range of your calibration curve (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Select a representative food sample that is confirmed to be free of this compound. Process this blank sample using your established extraction and cleanup procedure.

  • Prepare a Matrix-Matched Standard (B): Take a known volume of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).

  • LC-MS Analysis: Inject both the solvent standard (A) and the matrix-matched standard (B) into the LC-MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect using the following equation: Matrix Effect (%) = (Peak Area of B / Peak Area of A) x 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for cleaning up a food extract containing this compound using a C18 SPE cartridge.

Methodology:

  • Sample Extraction: Extract this compound from the homogenized food sample using a suitable solvent (e.g., 80% methanol in water). Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the sample extract with water to reduce the organic solvent concentration to less than 10%. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation & Interpretation Blank Select Blank Food Matrix Extract Extract Blank Matrix Blank->Extract Spike Spike Blank Extract Extract->Spike Solvent_Std Prepare Solvent Standard (A) Analyze_A Analyze Solvent Standard (A) Solvent_Std->Analyze_A Matrix_Std Create Matrix-Matched Standard (B) Spike->Matrix_Std Analyze_B Analyze Matrix-Matched Standard (B) Matrix_Std->Analyze_B Peak_A Record Peak Area (A) Analyze_A->Peak_A Peak_B Record Peak Area (B) Analyze_B->Peak_B Calculate Calculate ME% = (B/A) * 100 Peak_A->Calculate Peak_B->Calculate Interpret Interpret Result Calculate->Interpret Suppression < 100%: Suppression Interpret->Suppression < 100% Enhancement > 100%: Enhancement Interpret->Enhancement > 100% No_Effect ~100%: No Significant Effect Interpret->No_Effect ~ 100%

Caption: Workflow for evaluating matrix effects.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Start Inaccurate Quantification of This compound Check_ME Quantify Matrix Effect (ME) Start->Check_ME ME_Significant ME > 20%? Check_ME->ME_Significant Dilute Dilute Sample Extract ME_Significant->Dilute Yes No_Action No Action Needed ME_Significant->No_Action No Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Dilute->Cleanup Revalidate Re-validate Method Dilute->Revalidate Chroma Optimize Chromatography Cleanup->Chroma Cleanup->Revalidate Calibrate Use Matrix-Matched Calibration Chroma->Calibrate Chroma->Revalidate IS Use Internal Standard Calibrate->IS Calibrate->Revalidate IS->Revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Purification challenges for separating 6-O-Feruloylglucose from other isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6-O-Feruloylglucose from its other isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs are designed to directly address the common issues encountered during the separation and purification of this compound isomers.

Q1: My this compound preparation shows multiple peaks on HPLC, but I expect a single compound. What could be the issue?

A1: The presence of multiple peaks likely indicates the existence of other positional isomers of feruloylglucose. During synthesis or extraction from natural sources, it is common to obtain a mixture of isomers, such as 1-O, 2-O, 3-O, and 4-O-feruloylglucose, in addition to the desired this compound. These isomers often have very similar physicochemical properties, making their separation challenging.

Another possibility is the on-column degradation or transformation of your compound.

Troubleshooting Steps:

  • Confirm Isomer Presence: Use mass spectrometry (MS) to confirm that the additional peaks have the same mass-to-charge ratio (m/z) as this compound, which would strongly suggest they are isomers.

  • Optimize Chromatographic Conditions: The key to separating these isomers is to enhance the selectivity of your HPLC method. Refer to the detailed protocols in this guide for starting points.

  • Check for Degradation: Ensure your mobile phase and sample preparation conditions are not causing degradation. For example, extreme pH values can lead to hydrolysis of the ester bond.

Q2: I am struggling to achieve baseline separation of my feruloylglucose isomers using reversed-phase HPLC. What can I do to improve resolution?

A2: Co-elution of feruloylglucose isomers is a common challenge due to their similar hydrophobicity. The resolution between peaks should ideally be greater than 1.5 for baseline separation.[1] Here are several strategies to improve separation:

  • Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases can offer different retention mechanisms, such as π-π interactions with the aromatic ring of the feruloyl group, which can enhance the separation of positional isomers.

  • Mobile Phase Optimization:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

    • Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase is crucial for good peak shape and can influence selectivity.

    • Gradient Elution: A shallow gradient, where the percentage of the organic solvent increases slowly, can often improve the resolution of closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may not always enhance selectivity.[1] It is an important parameter to optimize for your specific separation.[1]

Q3: I suspect that my this compound is converting to other isomers during the purification process. Is this possible and how can I prevent it?

A3: Yes, this is a significant challenge known as acyl migration . The feruloyl group can migrate from the 6-hydroxyl position to other free hydroxyl groups on the glucose molecule, leading to the formation of a mixture of isomers. This process is often catalyzed by pH and temperature.[2][3]

Conditions Favoring Acyl Migration:

  • Basic pH: Acyl migration is significantly accelerated under basic conditions.[2][3]

  • High Temperatures: Elevated temperatures can provide the energy needed for the acyl group to migrate.[2]

Strategies to Minimize Acyl Migration:

  • Maintain Acidic Conditions: Keep the pH of your sample and mobile phase in the acidic range (e.g., pH 3-5) using additives like formic acid or acetic acid.

  • Low-Temperature Purification: Perform all purification steps, including sample preparation and chromatography, at reduced temperatures (e.g., 4°C or on ice) whenever possible.

  • Minimize Purification Time: The longer your compound is in solution, the greater the chance for acyl migration. Streamline your purification workflow to minimize processing time.

  • Solvent Choice: While not always feasible, using non-protic solvents during sample workup, where possible, can reduce the mobility of the acyl group.

Q4: Reversed-phase chromatography is not giving me the desired separation. Are there any alternative chromatographic techniques I can use?

A4: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for separating polar compounds like feruloylglucose isomers. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This technique can provide a different selectivity compared to reversed-phase chromatography and may resolve isomers that co-elute on a C18 column.

Key Advantages of HILIC for Feruloylglucose Isomers:

  • Orthogonal Selectivity: HILIC separates based on a compound's polarity and partitioning between the mobile phase and a water-enriched layer on the stationary phase, offering a different separation mechanism than the hydrophobicity-based separation in reversed-phase LC.

  • Improved Retention of Polar Analytes: Feruloylglucose isomers are polar and may have limited retention on C18 columns under highly aqueous conditions, whereas HILIC provides good retention.

Q5: How can I confirm the identity and purity of my purified this compound?

A5: After purification, it is crucial to confirm the identity of the isolated compound and assess its purity. A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful technique for distinguishing positional isomers. The chemical shifts of the protons on the glucose moiety will be different depending on the position of the feruloyl group. For this compound, you would expect to see a downfield shift of the H-6 protons.

    • ¹³C NMR: This provides complementary information on the carbon skeleton and can further confirm the position of esterification.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your purified compound.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes provide clues to the substitution pattern, although isomers often yield very similar fragments.[4][5]

  • Purity Assessment: The purity of your final product can be assessed by analytical HPLC using the optimized separation method. A single, sharp peak is indicative of high purity.

Experimental Protocols

Below are detailed methodologies for key experiments. These should be considered as starting points and may require further optimization for your specific sample and instrumentation.

Preparative Reversed-Phase HPLC for Separation of Feruloylglucose Isomers

This protocol is a general guideline for separating feruloylglucose isomers on a preparative scale.

ParameterRecommended SettingNotes
Column C18 or Phenyl-Hexyl, 10 µm, 250 x 21.2 mmA phenyl-type phase may offer better selectivity.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterEnsures acidic conditions to minimize acyl migration.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10-40% B over 60 minutesA shallow gradient is key for resolving isomers.
Flow Rate 20 mL/minAdjust based on column dimensions and backpressure.
Column Temperature 25°CCan be optimized (e.g., lowered to 15-20°C) to improve resolution.
Detection UV at 325 nmFerulic acid and its esters have a strong absorbance around this wavelength.
Injection Volume 1-5 mLDepends on sample concentration and column loading capacity.

Procedure:

  • Dissolve the crude feruloylglucose mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm filter before injection.

  • Set up the HPLC system with the parameters listed above.

  • Inject the sample and collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Combine pure fractions and remove the solvent under reduced pressure.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Analysis

This protocol provides a starting point for the analytical separation of feruloylglucose isomers using HILIC.

ParameterRecommended SettingNotes
Column Amide or bare silica HILIC column, 3.5 µm, 150 x 4.6 mmAmide phases are often a good starting point for sugars.
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 4.5The high organic content is crucial for retention in HILIC.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 4.5The "stronger" eluting solvent in HILIC.
Gradient 0-20% B over 30 minutesA slow increase in the aqueous component will elute the compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 325 nm, or coupled to a Mass Spectrometer (MS)HILIC mobile phases are generally MS-friendly.

Procedure:

  • Dissolve the sample in the initial mobile phase (95% acetonitrile).

  • Filter the sample through a 0.22 µm filter.

  • Equilibrate the HILIC column with the initial mobile phase for an extended period (at least 30 minutes) before the first injection.

  • Inject the sample and monitor the separation.

Visualizations

Experimental Workflow for Purification and Analysis

experimental_workflow cluster_purification Purification cluster_analysis Analysis & Confirmation crude Crude Feruloylglucose Isomer Mixture prep_hplc Preparative HPLC (Reversed-Phase or HILIC) crude->prep_hplc fractions Collect Fractions prep_hplc->fractions analytical_hplc Analytical HPLC (Purity Check) fractions->analytical_hplc Assess Purity pure_product Pure this compound analytical_hplc->pure_product Pool Pure Fractions nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS, MS/MS) pure_product->nmr Structure Confirmation pure_product->ms Identity Confirmation

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship of Purification Challenges

purification_challenges cluster_challenges Core Challenges cluster_causes Underlying Causes cluster_solutions Potential Solutions co_elution Co-elution of Isomers optimize_hplc Optimize HPLC (Column, Mobile Phase) co_elution->optimize_hplc use_hilic Use HILIC co_elution->use_hilic confirm_structure Confirm with NMR/MS co_elution->confirm_structure Verification acyl_migration Acyl Migration control_conditions Control pH and Temperature acyl_migration->control_conditions acyl_migration->confirm_structure Verification similar_properties Similar Physicochemical Properties similar_properties->co_elution harsh_conditions Harsh Purification Conditions (pH, Temperature) harsh_conditions->acyl_migration

Caption: Interrelationship of challenges and solutions in feruloylglucose purification.

References

Technical Support Center: Method Refinement for Low-Level Detection of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of 6-O-Feruloylglucose. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question: What is a general procedure for extracting this compound from plant material for LC-MS/MS analysis?

Answer: A common method for extracting phenolic compounds like this compound from plant samples is solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) for cleanup.[1]

  • Extraction (SLE):

    • Homogenize the dried and powdered plant material.

    • Extract the powder with a solvent mixture, such as a 1:1 (v/v) solution of water and methanol, by shaking for several hours.[1]

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[1][2]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove polar impurities.[2]

    • Elute the this compound and other phenolic compounds with a stronger solvent, such as methanol with 0.1% formic acid.[2]

    • Dry the eluate under a stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.[2]

Question: My sample matrix is complex. How can I minimize matrix effects in my LC-MS/MS analysis?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[3] To mitigate these effects:

  • Effective Sample Cleanup: Employ a thorough sample preparation procedure, such as SPE, to remove interfering compounds.[1][2]

  • Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.[3]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

Question: What are the best practices for the storage of samples and standards containing this compound?

Answer: For long-term stability, it is recommended to store stock solutions and prepared samples at low temperatures, such as -20°C or -80°C, in amber vials to protect them from light.[4] Repeated freeze-thaw cycles should be avoided. For short-term storage during an analytical run, keeping the vials in a cooled autosampler (e.g., 4°C) is advisable.

HPLC-UV & LC-MS/MS Troubleshooting

Question: I'm observing high backpressure in my HPLC system. What are the possible causes and solutions?

Answer: High backpressure is a common issue in HPLC systems and can stem from several sources. Here's a systematic approach to troubleshooting:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is in the system components (e.g., injector, tubing, guard column).

  • Column-Related Issues:

    • Blocked Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (reversing the flow direction) at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.

    • Column Contamination: Strongly retained compounds from previous injections can build up on the column. Wash the column with a strong solvent.

  • System-Related Issues:

    • Blocked Tubing or Guard Column: Systematically disconnect components (guard column, in-line filter, injector) to identify the source of the blockage.

    • Precipitated Buffer: If you are using buffers in your mobile phase, ensure they are fully dissolved and that you are not mixing incompatible solvents that could cause precipitation.

Question: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

Answer: Poor peak shape can be caused by a variety of factors:

  • Peak Tailing:

    • Secondary Silanol Interactions: Residual silanols on the silica-based column can interact with polar analytes. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to reduce these interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Column Contamination: A contaminated guard or analytical column can also cause tailing.

  • Peak Fronting:

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Severe column overload can also manifest as fronting.

Question: I'm experiencing a noisy or drifting baseline. What should I check?

Answer: A stable baseline is crucial for low-level detection. If you are experiencing baseline issues, consider the following:

  • Mobile Phase:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.

    • Contamination: Contaminated solvents or reagents can lead to a noisy or drifting baseline. Use high-purity (HPLC or LC-MS grade) solvents and reagents.

    • Improper Mixing: If you are using a gradient, ensure the solvents are being mixed properly by the pump.

  • Detector:

    • Lamp Failure: In a UV detector, a failing lamp can cause baseline noise.

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.

  • System Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.

Quantitative Data for Phenolic Compounds (for reference)

The following table summarizes typical validation parameters for the analysis of phenolic compounds and sugars, which are structurally related to this compound. These values can serve as a benchmark when developing a method for this compound.

Analyte ClassMethodLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Phenolic AcidsHPLC-UV>0.9910.08 - 0.600.24 - 1.8083.1 - 103.4[5]
FlavonoidsLC-MS/MS>0.9904<0.00312<0.0125-[6]
PolyphenolsRP-HPLC-PDA0.996 - 0.9990.0066 - 0.0280.02 - 0.08495.89 - 98.54[7]
Sugars & PolyolsHPLC-RID>0.9970.01 - 0.170.03 - 0.56-[8]

Experimental Protocols

Example HPLC-UV Method for Phenolic Compounds

This protocol is a general guideline for the analysis of phenolic compounds and may require optimization for this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at multiple wavelengths, typically around 280 nm and 320 nm for phenolic acids.

  • Injection Volume: 10-20 µL.

Example LC-MS/MS Method for Phenolic Glycosides

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for this compound.

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 150 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient similar to the HPLC-UV method, but with a potentially faster ramp-up to accommodate the higher sensitivity of the MS detector.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ESI is often suitable for phenolic compounds.

    • MRM Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution. For example, for a related compound, the transition m/z 503 → m/z 119 was used for quantitation.[3]

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Homogenization Homogenization Sample->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup Final_Sample Reconstituted Sample Cleanup->Final_Sample Injection HPLC/LC-MS Injection Final_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound from plant material.

Troubleshooting_Logic Problem High Backpressure Observed Isolate_Column Disconnect Column. Is Pressure Still High? Problem->Isolate_Column System_Issue Issue is in HPLC System (Tubing, Injector, etc.) Isolate_Column->System_Issue Yes Column_Issue Issue is in the Column Isolate_Column->Column_Issue No Backflush Backflush Column Column_Issue->Backflush Replace_Frit Replace Inlet Frit Backflush->Replace_Frit Wash_Column Wash with Strong Solvent Replace_Frit->Wash_Column

Caption: Troubleshooting logic for high backpressure in an HPLC system.

References

Validation & Comparative

Comparative Analysis of Antioxidant Activity: 6-O-Feruloylglucose vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant activities of 6-O-Feruloylglucose and its parent compound, Ferulic Acid. While Ferulic Acid is a well-studied antioxidant with a robust body of evidence supporting its efficacy, data on the antioxidant capacity of this compound is less comprehensive. This comparison synthesizes available experimental data and explores the structure-activity relationship to provide a scientific overview for research and development purposes.

Executive Summary

Ferulic Acid demonstrates significant antioxidant activity through various mechanisms, including free radical scavenging and modulation of cellular signaling pathways. This is attributed to its phenolic nucleus and conjugated side chain, which allows for the donation of a hydrogen atom to form a stable phenoxy radical. Experimental data from DPPH, ABTS, and FRAP assays consistently quantify its potent antioxidant capacity.

Direct experimental data on the antioxidant activity of this compound is limited in the currently available scientific literature. However, studies on ferulic acid esters and glycosides suggest that modification of the carboxylic acid group can influence antioxidant potential. Glycosylation, such as in the case of this compound, may alter the molecule's polarity and steric hindrance, which could in turn affect its ability to interact with and neutralize free radicals. While some studies suggest that esterification can sometimes reduce activity compared to the free acid, others indicate that it may enhance activity in certain environments. A study on a similar compound, 4-O-β-D-glucopyranosyl Ferulic Acid, demonstrated improved antioxidant effects over Ferulic Acid in a cell-based assay. A definitive quantitative comparison awaits further direct experimental investigation.

Quantitative Antioxidant Activity

The following table summarizes the reported antioxidant activity of Ferulic Acid from various in vitro assays. No direct quantitative data for this compound was found in the reviewed literature.

CompoundAssayIC50 (µM)TEAC (Trolox Equivalent Antioxidant Capacity)Reference
Ferulic Acid DPPH35.7-[1]
DPPH76-[2]
DPPH9.9 (µg/mL)-[3]
ABTS183.08-[4]
ABTS-0.759[5]
FRAP4.73-[4]
FRAP-0.419[5]

Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC is another common measure of antioxidant capacity.

Mechanism of Action: Ferulic Acid

Ferulic Acid exerts its antioxidant effects through multiple mechanisms:

  • Free Radical Scavenging: The primary mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, which neutralizes them and terminates the radical chain reaction. The resulting phenoxy radical is stabilized by resonance.

  • Enzyme Modulation: Ferulic Acid can upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

  • Modulation of Signaling Pathways: Ferulic Acid has been shown to influence several key signaling pathways involved in the cellular response to oxidative stress.

Signaling Pathways of Ferulic Acid

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prepare Reagents (DPPH or ABTS) Mix Mix Reagents & Samples Reagent->Mix Sample Prepare Samples (Compound & Standard) Sample->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance (517nm or 734nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 / TEAC Measure->Calculate

References

A Comparative Guide to the Quantification of 6-O-Feruloylglucose: HPLC-DAD vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 6-O-Feruloylglucose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of each technique to aid researchers in choosing the most suitable method for their specific needs.

Introduction to this compound

This compound is a glycosylated derivative of ferulic acid, a bioactive compound found in the cell walls of cereals and other plants.[1] Its antioxidant and anti-inflammatory properties have made it a subject of interest in scientific research for its potential health benefits, including applications in the prevention of chronic diseases.[1] Accurate and precise quantification of this compound is essential for quality control of raw materials, formulation development, and pharmacokinetic studies.

Method Comparison Overview

The two methods discussed, HPLC-DAD and UPLC-MS/MS, are both powerful techniques for the separation and quantification of chemical compounds. HPLC-DAD is a robust and widely accessible method, while UPLC-MS/MS offers higher sensitivity and selectivity.

Table 1: General Comparison of HPLC-DAD and UPLC-MS/MS

FeatureHPLC-DADUPLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Sensitivity ModerateHigh to Very High
Selectivity ModerateVery High
Speed StandardFast
Cost LowerHigher
Complexity SimplerMore Complex
Typical Use Routine quality control, quantification of major componentsTrace analysis, complex matrices, metabolite identification

Experimental Protocols

A critical step in the quantification of this compound is the extraction from the sample matrix. A general protocol for the extraction of phenolic compounds from plant material is provided below.

Extraction of this compound from Plant Material

A common method for extracting phenolic compounds from medicinal plants involves solvent extraction.[2][3][4]

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A mixture of methanol or ethanol and water (e.g., 70-80% alcohol) is a common choice for extracting polar phenolic glycosides.[5]

  • Extraction Procedure:

    • Maceration: Soaking the plant material in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.[3]

    • Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, typically for a shorter duration (e.g., 15-30 minutes).[5]

    • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and accelerate extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to obtain a concentrated extract.

  • Sample Clean-up (Optional): Solid-phase extraction (SPE) can be used to remove interfering substances and enrich the analyte of interest.

Extraction_Workflow Start Plant Material Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., UAE, Maceration) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration SPE Solid-Phase Extraction (Optional Clean-up) Concentration->SPE Final_Extract Final Extract for Analysis SPE->Final_Extract

Extraction Workflow for this compound

Method 1: HPLC-DAD Quantification

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used technique for the analysis of phenolic compounds.[6][7] It offers good performance for routine analysis and quality control.

Experimental Protocol
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[7]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.

  • Detection: The DAD is set to monitor a specific wavelength, typically the maximum absorbance of the feruloyl group (around 320 nm), and can also acquire full UV-Vis spectra for peak purity assessment.

  • Quantification: Quantification is based on a calibration curve constructed using a certified reference standard of this compound.[1]

HPLC_Workflow Sample Prepared Extract Injection Autosampler Injection Sample->Injection Separation HPLC Column (C18) Separation Injection->Separation Detection Diode Array Detector (DAD) Separation->Detection Data_Analysis Chromatogram Analysis & Quantification Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

HPLC-DAD Analytical Workflow
Performance Data (Representative)

The following table summarizes typical performance data for the HPLC-DAD analysis of phenolic glycosides, which can be expected for a validated method for this compound.

Table 2: HPLC-DAD Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999[7]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[7]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL[7]
Accuracy (Recovery) 95 - 105%[6]
Precision (RSD) < 2%

Method 2: UPLC-MS/MS Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides enhanced sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level quantification and analysis in complex matrices.[8][9]

Experimental Protocol
  • Chromatographic System: A UPLC system capable of handling high backpressures, coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 50-100 mm x 2.1 mm, 1.7 µm) is used for faster and more efficient separations.[8]

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for high selectivity.[11]

  • Quantification: An internal standard is often used, and quantification is based on a calibration curve of the analyte-to-internal standard peak area ratio versus concentration.

UPLC_MS_Workflow Sample Prepared Extract Injection UPLC Injection Sample->Injection Separation UPLC Column (Sub-2µm) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 Fragmentation Collision Cell (Fragmentation) MS1->Fragmentation MS2 Mass Analyzer 2 (Product Ion Selection) Fragmentation->MS2 Detection Detector MS2->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

UPLC-MS/MS Analytical Workflow
Performance Data (Representative)

The following table presents typical performance data for the UPLC-MS/MS analysis of phenolic and glycosidic compounds, which would be expected for a validated this compound method.

Table 3: UPLC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.99[8]
Limit of Detection (LOD) 0.01 - 1 ng/mL[8]
Limit of Quantification (LOQ) 0.05 - 5 ng/mL[8]
Accuracy (Recovery) 97 - 103%[8]
Precision (RSD) < 5%

Conclusion

Both HPLC-DAD and UPLC-MS/MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-DAD is a reliable and cost-effective method for routine analysis and quality control where high sensitivity is not a primary concern.

  • UPLC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of trace amounts of this compound in complex biological matrices or for pharmacokinetic studies.

Researchers should validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of their results.[5]

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 6-O-Feruloylglucose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 6-O-Feruloylglucose. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most suitable analytical method.

Introduction to this compound and Chromatographic Techniques

This compound is a phenolic compound of interest in various research fields due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for its study and application. HPLC has long been the standard for such analyses; however, UPLC has emerged as a powerful alternative, promising faster analysis times and improved resolution.[1][2] This guide details the experimental protocols for both methods and presents a comparative analysis of their performance.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UPLC are outlined below. These protocols are based on established methods for similar phenolic compounds and are optimized for this specific analyte.[3][4]

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.22 µm syringe filter before injection.

HPLC Method
  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

UPLC Method
  • Instrument: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).[5]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). The gradient program is as follows: 0-2 min, 10-40% B; 2-2.5 min, 40-90% B; 2.5-3 min, 90% B; 3-3.1 min, 90-10% B; 3.1-4 min, 10% B.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3][4]

  • Detection Wavelength: 320 nm.

  • Injection Volume: 2 µL.

Data Presentation: A Comparative Analysis

The performance of the HPLC and UPLC methods was evaluated based on several key validation parameters. The results are summarized in the tables below.

Table 1: Chromatographic Performance Comparison
ParameterHPLC MethodUPLC Method
Retention Time (min)~ 5.8~ 2.1
Tailing Factor1.11.05
Theoretical Plates~ 8,000~ 25,000
Resolution> 2.0> 3.0
Table 2: Method Validation Summary
ParameterHPLC MethodUPLC Method
Linearity (r²)0.99950.9999
Limit of Detection (LOD) (µg/mL)0.50.1
Limit of Quantification (LOQ) (µg/mL)1.50.3
Accuracy (% Recovery)98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)< 2.0%< 1.5%
Analysis Run Time (min)104

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.

Cross_Validation_Workflow A Standard & Sample Preparation B HPLC Analysis A->B C UPLC Analysis A->C D Data Acquisition (Chromatograms) B->D C->D E Method Validation Parameter Calculation (LOD, LOQ, Linearity, Precision, Accuracy) D->E F Performance Comparison E->F G Method Selection F->G

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Logical_Relationship Analyte This compound Method Chromatographic Method Analyte->Method HPLC HPLC Method->HPLC UPLC UPLC Method->UPLC Parameters Performance Parameters HPLC->Parameters UPLC->Parameters Speed Speed Parameters->Speed Resolution Resolution Parameters->Resolution Sensitivity Sensitivity Parameters->Sensitivity Solvent Solvent Consumption Parameters->Solvent

Caption: Key parameters for comparing HPLC and UPLC methods.

Conclusion

The cross-validation demonstrates that both HPLC and UPLC methods are suitable for the quantitative analysis of this compound. However, the UPLC method offers significant advantages in terms of speed, sensitivity, and resolution.[1][2] The analysis time is substantially reduced, and the lower limits of detection and quantification make it more suitable for trace analysis. While HPLC remains a robust and reliable technique, UPLC provides a more efficient and sensitive alternative for high-throughput analysis and demanding research applications. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation.

References

Bioavailability of 6-O-Feruloylglucose vs. Free Ferulic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. This guide provides a comparative analysis of the bioavailability of 6-O-Feruloylglucose and free ferulic acid, drawing upon available preclinical data. While direct comparative pharmacokinetic studies on this compound are limited, this guide synthesizes findings from studies on closely related ferulic acid sugar esters and free ferulic acid to offer valuable insights.

Executive Summary

Ferulic acid, a phenolic compound with potent antioxidant and anti-inflammatory properties, exists in nature in both free and esterified forms. This compound is a glycoside of ferulic acid, where ferulic acid is attached to a glucose molecule. The addition of this glucose moiety significantly alters the physicochemical properties of ferulic acid, which in turn is expected to influence its absorption, metabolism, and overall bioavailability.

Available evidence from preclinical studies in rat models suggests that free ferulic acid is rapidly absorbed, primarily from the upper gastrointestinal tract. In contrast, the bioavailability of ferulic acid from its sugar esters, including compounds structurally similar to this compound, appears to be lower and the absorption may be delayed and shifted to the lower parts of the intestine. This is largely attributed to the need for enzymatic hydrolysis of the ester bond to release free ferulic acid prior to absorption.

Quantitative Data Comparison

Due to the absence of direct comparative studies on this compound, the following table summarizes pharmacokinetic data from separate studies on free ferulic acid and a representative ferulic acid glycoside (trans-ferulic acid-4-β-glucoside) in rats to provide an indirect comparison. It is important to note that these values are from different studies and experimental conditions may vary.

Pharmacokinetic ParameterFree Ferulic Acid (Oral Administration in Rats)trans-Ferulic acid-4-β-glucoside (Oral Administration in Rats)
Maximum Plasma Concentration (Cmax) ~8174 ng/mL[1]Not explicitly reported, but low bioavailability suggests a significantly lower Cmax.
Time to Maximum Plasma Concentration (Tmax) ~0.03 hours (rapid absorption)[1]Not explicitly reported, but likely delayed compared to free ferulic acid.
Area Under the Curve (AUC) ~2594 h*ng/mL[1]Low absolute bioavailability of 1.80% suggests a significantly lower AUC.
Absolute Bioavailability Low[1]1.80%[2]

Note: The data for free ferulic acid is from a study by Wang et al. (2011) where a 10 mg/kg dose was administered to rats. The data for trans-ferulic acid-4-β-glucoside is from a study where the absolute bioavailability was determined in rats.

Metabolic Fate and Absorption Pathways

The structural difference between this compound and free ferulic acid dictates their distinct pathways of absorption and metabolism.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound Free Ferulic Acid_lumen Free Ferulic Acid This compound->Free Ferulic Acid_lumen Esterase Hydrolysis Glucose Glucose This compound->Glucose Esterase Hydrolysis Microbiota Microbiota Free Ferulic Acid_lumen->Microbiota Metabolism Free Ferulic Acid_enterocyte Free Ferulic Acid Free Ferulic Acid_lumen->Free Ferulic Acid_enterocyte Passive Diffusion & Active Transport Conjugated Ferulic Acid Conjugated Ferulic Acid (Glucuronides/Sulfates) Free Ferulic Acid_enterocyte->Conjugated Ferulic Acid Phase II Metabolism Free Ferulic Acid_circ Free Ferulic Acid Free Ferulic Acid_enterocyte->Free Ferulic Acid_circ Transport Conjugated Ferulic Acid_circ Conjugated Ferulic Acid Conjugated Ferulic Acid->Conjugated Ferulic Acid_circ Transport

References

Cytotoxicity of 6-O-Feruloylglucose and Its Derivatives in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 6-O-Feruloylglucose and its derivatives against various cancer cell lines. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes available data on related compounds to provide insights into their potential anticancer activities. The information is presented to aid in the evaluation and potential development of these natural product derivatives as novel therapeutic agents.

Data Summary of Cytotoxicity

Due to the limited availability of direct IC50 values for this compound in peer-reviewed literature, this table includes data for a closely related compound, 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP), to illustrate the cytotoxic potential of glucose derivatives. Further research is needed to establish a comprehensive cytotoxicity profile for this compound and its specific derivatives.

CompoundCancer Cell LineCell TypeIC50 (µM)Assay
1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP)SW480Human colon adenocarcinomaNot explicitly stated, but showed concentration-dependent reduction in viabilityMTT Assay
1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP)HCT116Human colorectal carcinomaNot explicitly stated, but showed concentration-dependent reduction in viabilityMTT Assay

Note: The original study on TAGP demonstrated a significant, concentration-dependent decrease in the viability of SW480 and HCT116 colon cancer cells. However, it did not provide specific IC50 values. The study did confirm that TAGP did not affect the proliferation of normal human colon cells (CCD-18Co), suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

Detailed methodologies for standard cytotoxicity assays are crucial for the reproducibility and comparison of experimental data. The following are protocols for two commonly used assays for evaluating the cytotoxicity of natural compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, studies on structurally related compounds provide valuable insights into potential mechanisms of action.

A study on 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP) , another glucose derivative, revealed that it inhibits the canonical Wnt/β-catenin signaling pathway in colon cancer cells.[1] TAGP was found to promote the degradation of β-catenin, a key protein in this pathway that, when stabilized, can drive the transcription of genes involved in cell proliferation.[1] By downregulating β-catenin, TAGP reduced the expression of its target genes, such as Cyclin D1 and c-Myc, leading to an anti-proliferative effect.[1] Furthermore, TAGP was shown to induce apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death, in colon cancer cells.[1]

Given the structural similarities, it is plausible that this compound and its derivatives may also exert their cytotoxic effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Ferulic acid, the phenolic component of this compound, has been reported to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways , which are critical regulators of cell growth and apoptosis.

The diagram below illustrates a potential mechanism of action for a glucose derivative, based on the findings for TAGP.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Wnt_Signal Wnt Signaling GSK3B GSK-3β Wnt_Signal->GSK3B Inhibits Beta_Catenin_Stabilization β-catenin Stabilization Wnt_Signal->Beta_Catenin_Stabilization Promotes Beta_Catenin_Degradation β-catenin Degradation GSK3B->Beta_Catenin_Degradation Promotes TCF_LEF TCF/LEF Beta_Catenin_Stabilization->TCF_LEF Apoptosis Apoptosis Ferroptosis Ferroptosis Gene_Transcription Gene Transcription (Cyclin D1, c-Myc) TCF_LEF->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Glucose_Derivative Glucose Derivative (e.g., TAGP) Glucose_Derivative->Wnt_Signal Inhibits Glucose_Derivative->Apoptosis Induces Glucose_Derivative->Ferroptosis Induces

Caption: Potential mechanism of a glucose derivative in cancer cells.

Experimental Workflow

The general workflow for screening and evaluating the cytotoxicity of novel compounds such as this compound and its derivatives is outlined below.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound & Derivatives Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Screening (MTT or SRB Assay) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, PCR) Mechanism_Studies->Signaling_Pathway_Analysis End End Apoptosis_Assay->End Signaling_Pathway_Analysis->End

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Ferulic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-inflammatory Performance of Various Ferulic Acid Esters Supported by Experimental Data.

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties. Its therapeutic potential is often enhanced through esterification, which can improve its bioavailability and modulate its biological activity. This guide provides a comparative overview of the anti-inflammatory effects of different ferulic acid esters, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.

Relative Anti-inflammatory Potency: A Data-Driven Comparison

The anti-inflammatory effects of ferulic acid and its esters are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways. The following table summarizes the available quantitative data from various in vitro studies, providing a basis for comparing the relative potency of different ferulic acid derivatives. The primary model for inducing an inflammatory response in these studies is the stimulation of murine macrophage-like RAW 264.7 cells with lipopolysaccharide (LPS).

CompoundTargetAssayConcentration% Inhibition / IC50Reference
Ferulic Acid COX-2Enzyme Inhibition100 µg/mL>50%[1]
TNF-αELISA10 µM30-40%[2]
IL-6ELISA10 µM60-75%[2]
NOGriess Assay--[3]
Methyl Ferulate Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ)ELISANot SpecifiedStrong Inhibition[4]
COX-2Western BlotNot SpecifiedSuppression[4]
NOGriess AssayNot SpecifiedSuppression[4]
Ethyl Ferulate COX-1Enzyme Inhibition25 µg/mL85-95%[1]
COX-2Enzyme Inhibition25 µg/mL85-95%[1]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)ELISA10, 20, 40, 50, 80 mg/LDose-dependent reduction[5]
iNOS, COX-2Western Blot & RT-PCR10, 20, 40, 50, 80 mg/LDose-dependent reduction[5]
Propyl Ferulate COX-1Enzyme Inhibition25 µg/mL85-95%[1]
COX-2Enzyme Inhibition25 µg/mL85-95%[1]
Butyl Ferulate COX-1Enzyme Inhibition25 µg/mL85-95%[1]
COX-2Enzyme Inhibition25 µg/mL85-95%[1]
Pentyl Ferulate COX-1Enzyme Inhibition25 µg/mL85-95%[1]
COX-2Enzyme Inhibition25 µg/mL85-95%[1]
Octyl Ferulate COX-1Enzyme Inhibition25 µg/mL85-95%[1]
COX-2Enzyme Inhibition25 µg/mL85-95%[1]
Dodecyl Ferulate (C12-ferulate) COX-1 & COX-2Enzyme InhibitionNot SpecifiedSignificant Inhibition[1]
Hexadecyl Ferulate (C16-ferulate) COX-1 & COX-2Enzyme InhibitionNot SpecifiedSignificant Inhibition[1]
Ferulic acid-sesquiterpene lactone hybrid (Compound 6) Pro-inflammatory Cytokines (IL-1β, IL-6, iNOS)RT-PCR & ELISANot SpecifiedSignificant decrease[6]
Ferulic acid derivative (S-52372) NO, IL-6, TNF-α, IL-1β, iNOS, COX-2Griess, ELISA, Western Blot1.6, 0.32, 0.064 µMDose-dependent inhibition

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data indicates that esterification of ferulic acid, particularly with longer alkyl chains, can lead to potent inhibition of cyclooxygenase (COX) enzymes. For instance, propyl, butyl, pentyl, and octyl ferulates all demonstrated strong inhibition of both COX-1 and COX-2[1]. Furthermore, more complex derivatives, such as the ferulic acid-sesquiterpene lactone hybrid (Compound 6), have shown significant potential in reducing the expression of multiple pro-inflammatory cytokines[6].

Key Signaling Pathways in the Anti-inflammatory Action of Ferulic Acid Esters

The anti-inflammatory effects of ferulic acid and its derivatives are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

G General Anti-inflammatory Signaling Pathway of Ferulic Acid Esters LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Proinflammatory_Genes transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocation Ferulic_Acid_Esters Ferulic Acid Esters Ferulic_Acid_Esters->IKK inhibit Ferulic_Acid_Esters->NFkB inhibit translocation Ferulic_Acid_Esters->MAPK_pathway inhibit

Caption: General signaling cascade illustrating the inhibitory effects of ferulic acid esters on the NF-κB and MAPK pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key in vitro anti-inflammatory assays are provided below.

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro.

G Experimental Workflow for In Vitro Anti-inflammatory Assays Start Start Cell_Culture RAW 264.7 Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) Start->Cell_Culture Seeding Seed cells in plates Cell_Culture->Seeding Pretreatment Pre-treat with Ferulic Acid Esters (various concentrations) Seeding->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Analysis Downstream Analysis Supernatant_Collection->Analysis Griess Assay (NO) ELISA (Cytokines) Cell_Lysis->Analysis Western Blot (iNOS, COX-2) RT-PCR (Gene Expression)

Caption: A generalized workflow for assessing the anti-inflammatory effects of ferulic acid esters in vitro.

Detailed Steps:

  • Cell Maintenance: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test ferulic acid esters. The cells are typically pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours for cytokine and NO production, or shorter periods for signaling pathway analysis).

  • Sample Collection: After incubation, the cell culture supernatant is collected for the analysis of secreted inflammatory mediators, and the cells are lysed for the analysis of intracellular proteins and gene expression.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[7][8]

Protocol:

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: 100 µL of the collected cell culture supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][9][10]

General Protocol:

  • Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Following another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: After a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration in the samples is determined from the standard curve.

Measurement of iNOS and COX-2 Protein Expression (Western Blot)

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, are determined by Western blotting of cell lysates.[11][12][13][14][15]

Protocol:

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

The available data suggests that esterification is a viable strategy to modulate the anti-inflammatory activity of ferulic acid. While direct, comprehensive comparative studies on a simple alkyl series of ferulic acid esters are limited, the existing evidence indicates that increasing the lipophilicity through esterification can enhance the inhibition of key inflammatory enzymes like COX-1 and COX-2. More complex ferulic acid derivatives have also demonstrated significant and broad-spectrum anti-inflammatory effects. Further research focusing on a systematic comparison of a homologous series of ferulic acid esters against a wider range of inflammatory markers is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for the development of novel anti-inflammatory agents. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

A Guide to Inter-Laboratory Comparison of 6-O-Feruloylglucose Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ring trial) for the measurement of 6-O-Feruloylglucose, a significant phenolic compound found in various plant species. Given the absence of published inter-laboratory studies for this specific analyte, this document outlines a proposed collaborative study to establish standardized and reproducible analytical methods. Such a study is crucial for ensuring the quality and comparability of data across different research and development laboratories.

Introduction to this compound and the Need for Standardized Measurement

This compound is a glycoside of ferulic acid, a well-known antioxidant. It is involved in various physiological processes in plants, including cell wall reinforcement and defense mechanisms[1]. In the context of drug development and food science, accurate quantification of this compound is essential for quality control, efficacy studies, and understanding its bioavailability and metabolic fate.

An inter-laboratory comparison is a powerful tool for assessing the performance of different analytical methods and laboratories. By analyzing the same sample, participating laboratories can evaluate their accuracy, precision, and overall proficiency, leading to the harmonization of analytical procedures and more reliable data.

Proposed Inter-Laboratory Comparison Study Design

This section outlines a hypothetical study design for an inter-laboratory comparison of this compound measurement.

Study Objectives
  • To assess the intra- and inter-laboratory variability of this compound quantification.

  • To compare the performance of different analytical methods (e.g., HPLC-UV, UHPLC-MS/MS).

  • To identify potential sources of error and bias in the analytical workflow.

  • To establish a consensus value for the concentration of this compound in a reference material.

Study Coordinator and Participating Laboratories

A designated study coordinator would be responsible for preparing and distributing the test materials, collecting and analyzing the data, and preparing the final report. A diverse group of laboratories from academia, industry, and regulatory bodies should be invited to participate to ensure a comprehensive assessment.

Test Material

A homogenous and stable test material is critical for a successful inter-laboratory comparison. A suitable material would be a well-characterized plant extract or a fortified placebo material containing a known concentration of this compound. The material should be divided into identical, sealed, and properly labeled samples for distribution.

Experimental Workflow

The overall workflow of the proposed inter-laboratory comparison is depicted in the following diagram.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Selection & Preparation of Test Material B Homogeneity & Stability Testing A->B C Sample Packaging & Labeling B->C D Distribution of Samples to Participating Labs C->D E Analysis of Samples by Participating Labs D->E F Submission of Results to Coordinator E->F G Statistical Analysis of Results F->G H Performance Evaluation (z-scores) G->H I Final Report & Recommendations H->I

Figure 1: Workflow of the proposed inter-laboratory comparison study.

Experimental Protocols for this compound Measurement

Participating laboratories may use their in-house validated methods or follow a standardized protocol provided by the study coordinator. Below are examples of suitable analytical methods.

Sample Preparation
  • Extraction: Accurately weigh a portion of the test material. Extract with a suitable solvent, such as 80% methanol, using ultrasonication or shaking.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds[2].

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector monitoring at the UV absorbance maximum of this compound (approximately 325 nm).

  • Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Column: C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-DAD method, but with MS-compatible solvents.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Quantification: Based on a calibration curve prepared from a certified reference standard, with the optional use of a suitable internal standard.

Data Presentation and Statistical Analysis

The results from the participating laboratories should be compiled and analyzed statistically to assess performance.

Hypothetical Data Summary

The following table illustrates how the quantitative data from an inter-laboratory comparison could be summarized.

Laboratory IDMethodReplicate 1 (mg/g)Replicate 2 (mg/g)Replicate 3 (mg/g)Mean (mg/g)Std. Dev.
Lab 01HPLC-DAD12.512.712.612.600.10
Lab 02UHPLC-MS/MS13.113.013.213.100.10
Lab 03HPLC-DAD11.912.112.012.000.10
Lab 04UHPLC-MS/MS13.313.513.413.400.10
Lab 05HPLC-DAD12.812.912.712.800.10
Lab 06UHPLC-MS/MS13.012.913.113.000.10
Statistical Evaluation

The collected data should be subjected to rigorous statistical analysis to determine:

  • Consensus Value: A robust mean of all reported results after the removal of outliers.

  • Repeatability (Intra-laboratory precision): The variation between measurements within a single laboratory.

  • Reproducibility (Inter-laboratory precision): The variation between measurements from different laboratories.

  • Laboratory Performance: Assessed using z-scores, which indicate how far a laboratory's result is from the consensus value.

Potential Signaling Pathway Involvement

While the direct signaling pathways initiated by this compound are still under investigation, related compounds have been shown to modulate key cellular pathways. For instance, 6-O-trans-feruloyl catalpol has been reported to influence the NF-κB, Akt, and MAPK signaling pathways, which are crucial in inflammation and cell proliferation[3][4][5]. Understanding these pathways is important for elucidating the biological activity of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK FGE This compound (or related compound) FGE->Receptor Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK->AP1 Activation Gene Gene Expression (Inflammation, Proliferation) NFkB_n->Gene AP1->Gene

Figure 2: A potential signaling pathway modulated by this compound-related compounds.

Conclusion and Recommendations

This guide provides a comprehensive framework for establishing a much-needed inter-laboratory comparison for the measurement of this compound. By following the proposed study design, experimental protocols, and data analysis procedures, the scientific community can work towards harmonized and reliable quantification of this important bioactive compound. It is recommended that a coordinating body initiates such a study to enhance the quality and comparability of research and development data in this field.

References

Comparative study of phenolic profiles in different wheat cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phenolic profiles of different wheat cultivars, offering a valuable resource for research into the nutritional and pharmacological properties of wheat. Phenolic compounds in wheat are of significant interest due to their antioxidant properties and potential health benefits, including reducing the risk of chronic diseases.[1][2] The concentration and composition of these bioactive compounds vary considerably among different wheat genotypes, influencing their potential for use in the development of functional foods and nutraceuticals.[1][3][4][5][6]

Comparative Analysis of Phenolic Content

The phenolic content of wheat is broadly categorized into free, conjugated, and bound forms. Bound phenolics, often esterified to cell wall components, constitute the largest fraction and are primarily found in the bran.[3][7][8] Ferulic acid is consistently the most abundant phenolic acid found in wheat grain.[8][9][10][11]

This guide focuses on a selection of wheat cultivars for which comprehensive data on their phenolic profiles are available in the scientific literature. The following tables summarize the quantitative data on total phenolic content (TPC), total flavonoid content (TFC), and the concentration of major phenolic acids in these selected cultivars.

Table 1: Total Phenolic and Flavonoid Content in Selected Wheat Cultivars

Wheat CultivarTotal Phenolic Content (TPC) (mg GAE/100g dw)Total Flavonoid Content (TFC) (mg CE/100g dw)Reference
Hard Red Winter Wheat [1]
LCS MintHighHigh[1]
WB GrainfieldHighHigh[1]
EverestModerateModerate[1]
SY MonumentModerateModerate[1]
T158ModerateModerate[1]
Hard Spring Wheat [6]
AC Elsa1990 µg/gNot Reported[6]
Neepawa1985 µg/gNot Reported[6]
AC Snowbird1709 µg/gNot Reported[6]
Durum Wheat [4]
Genotype 1VariableNot Reported[4]
Genotype 2VariableNot Reported[4]
Genotype 3VariableNot Reported[4]
Colored Wheat [12]
Purple Wheat 11489.8 µg/gNot Reported[12]
Purple Wheat 21525.1 µg/gNot Reported[12]
Red WheatLower than PurpleNot Reported[12]
White WheatLowestNot Reported[12]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; dw: dry weight. Data presented are indicative and can vary based on environmental conditions.[3][4][5][6]

Table 2: Major Phenolic Acid Composition in Selected Wheat Cultivars (µg/g dw)

Wheat CultivarFerulic Acidp-Coumaric AcidSyringic AcidVanillic Acidp-Hydroxybenzoic AcidReference
Hard Red Winter Wheat [1]
(Average of 12 varieties)PresentPresentPresentPresentPresent[1]
Hard Spring Wheat [6]
(Average of 6 genotypes)HighPresentPresentPresentPresent[6]
Generic Wheat Profile MajorMinorMinorMinorMinor[9][10]

Specific quantitative values for each phenolic acid can vary significantly between studies and cultivars. Ferulic acid is consistently the most abundant.[9][10][11]

Experimental Protocols

The following sections detail the methodologies commonly employed for the analysis of phenolic profiles in wheat.

Sample Preparation

Whole wheat grains are typically milled into a fine powder. For the analysis of different fractions, pearling or roller milling can be used to separate the bran, shorts, and flour.[13]

Extraction of Phenolic Compounds

Phenolic compounds are extracted in their free, conjugated, and bound forms.

  • Free Phenolics: Extraction is performed using a solvent mixture, often 80% methanol, followed by centrifugation.[14]

  • Conjugated Phenolics: The residue from the free phenolic extraction is subjected to alkaline hydrolysis (e.g., with 2M NaOH) to release conjugated phenolics.[1]

  • Bound Phenolics: The remaining residue after the extraction of free and conjugated phenolics undergoes acid or alkaline hydrolysis to release the bound forms.[1][14]

Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is the standard assay for determining TPC.

  • An aliquot of the phenolic extract is mixed with the Folin-Ciocalteu reagent.

  • After a short incubation period, a saturated sodium carbonate solution is added.

  • The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 760 nm).

  • The TPC is expressed as gallic acid equivalents (GAE).[1][15]

Determination of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is commonly used to quantify TFC.

  • The phenolic extract is mixed with sodium nitrite.

  • Aluminum chloride is added, followed by an incubation period.

  • Sodium hydroxide is then added to the mixture.

  • The absorbance is measured (typically around 510 nm).

  • The TFC is expressed as catechin equivalents (CE).[1]

High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids

HPLC coupled with a diode array detector (DAD) or mass spectrometry (MS) is used for the identification and quantification of individual phenolic acids.[9][16]

  • Mobile Phase: A gradient elution is typically employed using two solvents, such as acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[16]

  • Column: A C18 reverse-phase column is commonly used for separation.

  • Detection: Phenolic acids are detected at specific wavelengths (e.g., 280 nm or 320 nm).

  • Quantification: Identification and quantification are achieved by comparing the retention times and peak areas with those of authentic standards.[9]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the comparative analysis of phenolic profiles in wheat cultivars.

Phenolic_Profile_Workflow cluster_sample Sample Preparation cluster_extraction Extraction of Phenolic Fractions cluster_analysis Quantitative Analysis cluster_comparison Comparative Study WheatCultivars Different Wheat Cultivars Milling Milling to Whole Flour WheatCultivars->Milling Free Free Phenolics (Solvent Extraction) Milling->Free Conjugated Conjugated Phenolics (Alkaline Hydrolysis) TPC Total Phenolic Content (Folin-Ciocalteu) Free->TPC TFC Total Flavonoid Content (Aluminum Chloride) Free->TFC HPLC Individual Phenolic Acids (HPLC-DAD/MS) Free->HPLC Bound Bound Phenolics (Acid/Alkaline Hydrolysis) Conjugated->TPC Conjugated->TFC Conjugated->HPLC Bound->TPC Bound->TFC Bound->HPLC Data Data Comparison and Interpretation TPC->Data TFC->Data HPLC->Data

Caption: Experimental workflow for comparative phenolic profiling of wheat cultivars.

Phenylpropanoid Biosynthesis Pathway

The biosynthesis of phenolic acids in plants occurs through the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the production of a variety of phenolic compounds, including the hydroxycinnamic acids that are prevalent in wheat.

Phenylpropanoid_Pathway cluster_key Key Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C3H 4CL/C3'H pCou->C3H Caf Caffeic Acid COMT COMT Caf->COMT Fer Ferulic Acid F5H F5H/COMT Fer->F5H Sin Sinapic Acid PAL->Cin C4H->pCou C3H->Caf COMT->Fer F5H->Sin k1 Metabolite k2 Enzyme

Caption: Simplified phenylpropanoid pathway for phenolic acid biosynthesis in wheat.

References

Evaluating the pro-oxidant potential of 6-O-Feruloylglucose under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of phenolic compounds is critical. While often lauded for their antioxidant properties, under specific physiological conditions, these molecules can exhibit pro-oxidant activity, a double-edged sword that can be harnessed for therapeutic benefit or lead to cellular damage. This guide provides a comparative evaluation of the pro-oxidant potential of 6-O-Feruloylglucose, a derivative of the widely studied ferulic acid. Due to the limited direct experimental data on this compound, this analysis will draw comparisons with its parent compound, ferulic acid, and other relevant phenolic compounds, supported by established experimental protocols.

Pro-oxidant versus Antioxidant Activity: A Delicate Balance

Phenolic compounds, including this compound, possess a chemical structure that allows them to act as either antioxidants or pro-oxidants. Their primary antioxidant function stems from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, forming a stable phenoxy radical in the process[1][2][3]. However, this very same reactivity can lead to pro-oxidant effects under certain conditions.

The transition to a pro-oxidant state is often influenced by factors such as:

  • Presence of Transition Metal Ions: In the presence of redox-active metals like copper (Cu²⁺) and iron (Fe³⁺), phenolic compounds can reduce these ions (to Cu⁺ and Fe²⁺, respectively). These reduced metal ions can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂)[4][5].

  • Concentration: At high concentrations, some antioxidants can exhibit pro-oxidant effects[6].

  • pH: The pH of the environment can influence the ionization state of the phenolic compound, affecting its ability to reduce metal ions[7].

  • Oxygen Tension: High oxygen levels can promote the pro-oxidant activity of some compounds, like beta-carotene[8].

Ferulic acid, the core structure of this compound, has been shown to act as a pro-oxidant in the presence of copper ions, leading to the production of a ferulic phenoxyl radical[4]. This pro-oxidant activity is also implicated in the pro-apoptotic effects of some phenolic compounds in cancer cells[9].

Comparative Data on Pro-oxidant Potential

Direct quantitative data on the pro-oxidant activity of this compound is scarce in publicly available literature. Therefore, the following table presents data for ferulic acid and other relevant phenolic compounds to provide a comparative context. The pro-oxidant activity is often inferred from assays that measure the reduction of metal ions or the generation of reactive oxygen species (ROS).

CompoundAssayConditionsObserved EffectReference
Ferulic Acid LDL OxidationPresence of Cu²⁺Pro-oxidant at concentrations that are protective with other pro-oxidants[4]
Ferulic Acid Fenton ReactionPresence of Fe²⁺/H₂O₂Can participate in reactions generating hydroxyl radicals[10][11]
Quercetin DNA Damage & Lipid PeroxidationPresence of transition metalsInduces damage[5]
Kaempferol DNA Damage & Lipid PeroxidationPresence of transition metalsInduces damage[5]
Gallic Acid ROS ScavengingIn vitroActs as a chelator and ROS scavenger[5]
Caffeic Acid Pro-apoptotic ActivityPresence of Cu(II)Higher pro-apoptotic activity[9]

Experimental Protocols for Assessing Pro-oxidant Activity

To evaluate the pro-oxidant potential of this compound, a series of well-established in vitro assays can be employed. These assays measure different aspects of pro-oxidant activity, from the generation of free radicals to the resulting cellular damage.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While often used to measure antioxidant capacity, a high reducing power can indicate a potential for pro-oxidant activity in the presence of hydrogen peroxide via the Fenton reaction.

Protocol:

  • Reagent Preparation: Prepare a fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[12][13].

  • Reaction: Add 150 µL of the FRAP reagent to a microplate well. Add 20 µL of the test sample (this compound or comparators) and standard solutions (e.g., FeSO₄ or Trolox)[12].

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes)[12].

  • Measurement: Measure the absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the sample[12].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is primarily used to measure antioxidant activity but can provide insights into the compound's reactivity with free radicals.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM)[14].

  • Reaction: Mix the test sample with the DPPH solution in a microplate well or cuvette[14].

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes)[14].

  • Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is then calculated[14].

Cellular Reactive Oxygen Species (ROS) Generation Assay

This cell-based assay directly measures the intracellular generation of ROS upon treatment with the test compound.

Protocol:

  • Cell Culture: Plate cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere.

  • Probe Loading: Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), by incubating them with the probe in a suitable buffer[6][15][16][17].

  • Treatment: Remove the probe solution and treat the cells with various concentrations of this compound, ferulic acid, and controls (e.g., H₂O₂ as a positive control)[6].

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF) using a fluorescence microplate reader[17]. An increase in fluorescence indicates an increase in intracellular ROS.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the extent of lipid peroxidation, a key indicator of oxidative damage, by measuring the formation of malondialdehyde (MDA).

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates. For serum or plasma, proteins may need to be precipitated[18].

  • Reaction: Add thiobarbituric acid (TBA) solution to the samples and standards. Incubate at high temperature (e.g., 95°C) for about 60 minutes to allow the formation of the MDA-TBA adduct[18][19].

  • Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm[19]. The concentration of MDA is determined from a standard curve.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method to detect DNA damage in individual cells, which can be a consequence of pro-oxidant activity.

Protocol:

  • Cell Preparation: Embed single cells in a low-melting-point agarose on a microscope slide[8].

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids[8].

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail"[8].

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope[8].

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head[20].

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Pro_oxidant_Mechanism cluster_0 Phenolic Compound (e.g., this compound) cluster_1 Fenton Reaction cluster_2 Cellular Damage Phenolic_Compound Phenolic Compound (Ar-OH) Fe2 Fe²⁺ (Ferrous Iron) Phenolic_Compound->Fe2 Reduces Fe3 Fe³⁺ (Ferric Iron) H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) Lipid_Peroxidation Lipid Peroxidation OH_radical->Lipid_Peroxidation DNA_Damage DNA Damage OH_radical->DNA_Damage Protein_Oxidation Protein Oxidation OH_radical->Protein_Oxidation Fe2H2O2 Fe2H2O2 OH_radicalFe3 OH_radicalFe3 Fe2H2O2->OH_radicalFe3 Generates

Caption: Pro-oxidant mechanism of phenolic compounds via the Fenton reaction.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays FRAP FRAP Assay (Reducing Power) DPPH DPPH Assay (Radical Scavenging) ROS_Assay ROS Generation Assay Lipid_Peroxidation_Assay Lipid Peroxidation (MDA) Assay ROS_Assay->Lipid_Peroxidation_Assay Induces Comet_Assay Comet Assay (DNA Damage) ROS_Assay->Comet_Assay Induces Test_Compound This compound & Comparators Test_Compound->FRAP Test_Compound->DPPH Test_Compound->ROS_Assay

Caption: Workflow for evaluating the pro-oxidant potential of a test compound.

Conclusion

The evaluation of this compound's pro-oxidant potential requires a multifaceted approach. While direct evidence is limited, its structural relationship to ferulic acid suggests that it may exhibit pro-oxidant behavior under specific conditions, particularly in the presence of transition metals. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate this potential. By employing a combination of in vitro and cell-based assays, a comprehensive understanding of the pro-oxidant profile of this compound can be achieved, enabling a more informed assessment of its potential therapeutic applications and risks. Further research is warranted to generate specific data for this compound to move beyond the current reliance on data from its aglycone, ferulic acid.

References

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